5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(chloromethyl)-3-propan-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-4(2)6-8-5(3-7)10-9-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQYANBJKKYDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541802 | |
| Record name | 5-(Chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54042-97-6 | |
| Record name | 5-(Chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole
CAS Number: 54042-97-6
This technical guide provides a comprehensive overview of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole, catering to researchers, scientists, and professionals in drug development. The document outlines the compound's properties, synthesis, and potential applications, with a focus on experimental data and methodologies.
Chemical and Physical Properties
This compound is a solid chemical compound. Key quantitative data for this molecule are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 54042-97-6 | [1] |
| Molecular Formula | C₆H₉ClN₂O | [1] |
| Molecular Weight | 160.6 g/mol | [1] |
| Physical Form | Solid | |
| InChI Key | DZQYANBJKKYDKC-UHFFFAOYSA-N | |
| SMILES String | ClCC1=NC(C(C)C)=NO1 |
Synthesis and Reactivity
General Synthesis Workflow
The following diagram illustrates a plausible synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles, which would be applicable for the synthesis of the target compound.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of various 1,2,4-oxadiazole derivatives have been described. A one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions has been reported to give good to excellent yields of 3,5-disubstituted 1,2,4-oxadiazoles.[2] Another efficient method utilizes PTSA-ZnCl₂ as a catalyst for the synthesis from amidoximes and organic nitriles.[2]
The reactivity of the chloromethyl group in 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles has been investigated. For instance, reaction with potassium cyanide (KCN) can lead to the corresponding acetonitriles.[3]
Biological and Pharmacological Significance
The 1,2,4-oxadiazole ring is a significant scaffold in medicinal chemistry due to its bioisosteric properties, often acting as a stable replacement for ester or amide functionalities.[4] This heterocycle is present in a wide range of biologically active compounds, demonstrating activities such as:
While the specific biological activity of this compound is not detailed in the available literature, its structural features suggest it could serve as a valuable intermediate in the synthesis of novel therapeutic agents. The chloromethyl group provides a reactive handle for further molecular elaboration, allowing for the introduction of various functional groups to modulate pharmacological properties.
Signaling Pathway Context
The broad range of biological activities exhibited by 1,2,4-oxadiazole derivatives implies their interaction with diverse biological targets and signaling pathways. For example, some derivatives have been shown to act as inhibitors of enzymes or modulators of receptors.[6] The general importance of this class of compounds in drug discovery is illustrated in the following diagram.
Caption: Role of the 1,2,4-oxadiazole scaffold in drug discovery.
Safety Information
For safe handling of this compound, the following safety data should be considered.
| Hazard Information | Details |
| Pictograms | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed) |
| Hazard Classifications | Acute Toxicity 4 Oral |
| Storage Class | 11 (Combustible Solids) |
Conclusion
This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the field of drug discovery. While detailed experimental and biological data for this specific compound are limited in publicly available resources, the well-documented importance of the 1,2,4-oxadiazole scaffold suggests that it is a valuable building block for the development of new pharmacologically active agents. Further research is warranted to fully elucidate its reactivity, biological activity, and potential applications.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, characterization, and potential biological applications of this heterocyclic compound. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore with a diverse range of biological activities. This guide consolidates available data on the physicochemical properties of this compound, outlines putative experimental protocols for its synthesis and characterization, and explores its potential biological significance based on structurally related compounds. All quantitative data are presented in clear, tabular formats, and key processes are visualized using logical diagrams.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂O | - |
| Molecular Weight | 160.6 g/mol | --INVALID-LINK-- |
| CAS Number | 54042-97-6 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Density | 1.177 g/cm³ | Echemi |
| Boiling Point | 229.197 °C at 760 mmHg | Echemi |
| Flash Point | 92.416 °C | Echemi |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
| InChI | 1S/C6H9ClN2O/c1-4(2)6-8-5(3-7)10-9-6/h4H,3H2,1-2H3 | --INVALID-LINK-- |
| SMILES | CC(C)C1=NOC(CCl)=N1 | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly published. However, based on established methods for the synthesis of analogous 1,2,4-oxadiazoles, a putative synthetic route and characterization procedures are proposed below.
Proposed Synthesis
The synthesis of this compound can likely be achieved through the cyclization of an appropriate amidoxime with chloroacetyl chloride. A plausible two-step procedure, adapted from the synthesis of similar compounds, is outlined.
Step 1: Synthesis of N-hydroxyisobutyramidine
The initial step involves the preparation of the amidoxime precursor from isobutyronitrile and hydroxylamine.
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Materials: Isobutyronitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol, water.
-
Procedure:
-
A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride in water, followed by the careful addition of sodium carbonate until the solution is basic.
-
Isobutyronitrile is added to the hydroxylamine solution in ethanol.
-
The reaction mixture is stirred at room temperature for 24-48 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure. The crude N-hydroxyisobutyramidine is then extracted with a suitable organic solvent (e.g., ethyl acetate) and dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude product, which may be used in the next step without further purification.
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Step 2: Cyclization to form this compound
The crude N-hydroxyisobutyramidine is then reacted with chloroacetyl chloride to form the 1,2,4-oxadiazole ring.
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Materials: N-hydroxyisobutyramidine, chloroacetyl chloride, triethylamine, dichloromethane (DCM).
-
Procedure:
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N-hydroxyisobutyramidine is dissolved in anhydrous DCM, and the solution is cooled to 0 °C in an ice bath.
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Triethylamine is added dropwise to the solution to act as a base.
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Chloroacetyl chloride, dissolved in anhydrous DCM, is added dropwise to the cooled solution.
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The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by TLC.
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Upon completion, the reaction mixture is washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
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The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.
-
Caption: Proposed synthetic workflow for this compound.
Proposed Characterization Methods
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.
Table 2: Proposed Analytical Characterization Methods
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a septet), and a singlet for the chloromethyl protons. |
| ¹³C NMR | Resonances for the carbon atoms of the isopropyl group, the chloromethyl group, and the two distinct carbons of the oxadiazole ring. |
| FTIR | Characteristic absorption bands for C=N, N-O, and C-O stretching vibrations of the oxadiazole ring, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (160.04 g/mol for C₆H₉³⁵ClN₂O). The fragmentation pattern would likely involve cleavage of the chloromethyl group and fragmentation of the oxadiazole ring. |
| Melting Point | A sharp melting point range for the purified solid. |
Potential Biological Activity and Signaling Pathways
While no specific biological studies on this compound have been published, research on structurally similar compounds provides strong indications of its potential bioactivity.
Nematicidal Activity
A significant body of research highlights the potent nematicidal activity of 5-(chloromethyl)-1,2,4-oxadiazole derivatives. For instance, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has demonstrated excellent activity against the pine wood nematode, Bursaphelenchus xylophilus.[1] This suggests that the 5-(chloromethyl)-1,2,4-oxadiazole scaffold is a key pharmacophore for nematicidal action.
Proposed Mechanism of Action: Acetylcholine Receptor Antagonism
Studies on active analogues indicate that the mechanism of nematicidal activity involves the acetylcholine receptor (AChR) .[1] It is hypothesized that these compounds act as antagonists at the AChR in nematodes. This antagonism would disrupt cholinergic neurotransmission, leading to paralysis and death of the nematode.
Caption: Proposed mechanism of action via acetylcholine receptor antagonism.
Safety Information
Based on available safety data sheets for this compound, the compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
Table 3: GHS Hazard Information
| Category | Code | Description |
| Pictogram | GHS07 | Exclamation Mark |
| Signal Word | Warning | - |
| Hazard Statement | H302 | Harmful if swallowed. |
| Hazard Class | Acute Tox. 4 Oral | Acute toxicity (oral), Category 4. |
Conclusion
This compound is a heterocyclic compound with potential applications in agrochemical research, particularly as a nematicide. This guide has summarized its known physicochemical properties and provided putative protocols for its synthesis and characterization based on established chemical literature. The likely mechanism of its biological activity is through the antagonism of acetylcholine receptors. Further experimental validation of the properties and biological activities outlined in this document is warranted to fully elucidate the potential of this compound. Researchers are advised to adhere to all necessary safety precautions when handling this chemical.
References
"5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole" molecular structure
An In-Depth Technical Guide to 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole: Synthesis, Characterization, and Application Potential
Abstract
This whitepaper provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Given the limited direct literature on this specific molecule, this guide synthesizes information from established chemical principles and data on analogous structures to present a predictive yet robust framework for its synthesis, characterization, and application. We will explore a proposed, high-yield synthetic pathway, detail the analytical methods for its structural elucidation, and discuss the chemical reactivity that makes it a valuable intermediate for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their research programs.
Introduction and Strategic Context
The 1,2,4-oxadiazole ring is a prominent scaffold in modern medicinal chemistry. It is recognized as a key bioisostere for amide and ester functionalities, offering improved metabolic stability, pharmacokinetic properties, and oral bioavailability in drug candidates. Its rigid, planar structure also serves to orient substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.
The subject of this guide, this compound, combines this privileged heterocyclic core with two strategically important functional groups. The 3-isopropyl group provides lipophilicity, which can be crucial for membrane permeability, while the 5-chloromethyl group acts as a reactive electrophilic handle. This "warhead" enables covalent linkage or facile nucleophilic substitution, making the molecule an ideal starting point for library synthesis and the construction of more complex molecular architectures.
This document provides a predictive but scientifically grounded guide to this under-explored molecule, establishing a foundation for its practical synthesis and strategic deployment in research.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule dictate its behavior in both chemical and biological systems. The predicted properties for this compound are summarized below.
Molecular Structure
Caption: 2D structure of this compound.
Predicted Physicochemical Data
The following table summarizes the key computed and predicted properties for the target compound. These values are essential for planning synthesis, purification, and formulation activities.
| Property | Value | Source/Method |
| IUPAC Name | 5-(chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole | ChemDraw |
| Molecular Formula | C₆H₉ClN₂O | Elemental Composition |
| Molecular Weight | 160.60 g/mol | Calculation |
| Boiling Point | ~180-200 °C (at 760 mmHg) | Prediction based on analogs |
| LogP (octanol/water) | 1.5 - 2.0 | Prediction (e.g., ALOGPS) |
| Hydrogen Bond Donors | 0 | Structural Analysis |
| Hydrogen Bond Acceptors | 3 (2x N, 1x O) | Structural Analysis |
Proposed Synthesis and Mechanistic Considerations
A robust and scalable synthesis is paramount for the utility of any chemical building block. We propose a highly reliable two-step sequence based on the well-established reaction between an amidoxime and an acylating agent, which is a standard method for constructing the 1,2,4-oxadiazole ring.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target oxadiazole.
Detailed Experimental Protocol
Step 1: Synthesis of Isobutyramidine Oxime
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Setup: To a solution of hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of ethanol and water, add sodium carbonate (1.2 eq) portion-wise at 0 °C. Stir for 30 minutes.
-
Reaction: Add isobutyronitrile (1.0 eq) to the reaction mixture.
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Heating: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction to room temperature. Reduce the solvent volume under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield isobutyramidine oxime, which can often be used in the next step without further purification.
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Causality: The use of sodium carbonate is to generate free hydroxylamine in situ from its hydrochloride salt. The ethanol/water solvent system ensures solubility for both the inorganic salt and the organic nitrile.
Step 2: Synthesis of this compound
-
Setup: Dissolve isobutyramidine oxime (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂). Add a non-nucleophilic base like pyridine (1.5 eq).
-
Acylation: Cool the solution to 0 °C. Add chloroacetyl chloride (1.1 eq) dropwise via a syringe, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 1 hour and then warm to room temperature for 2 hours.
-
Cyclization: Heat the reaction mixture to reflux (or ~120 °C if using a higher boiling solvent like toluene) for 4-8 hours. The cyclodehydration is the rate-limiting step and should be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture. Wash with 1M HCl solution to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
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Causality: Pyridine acts as both a base to neutralize the HCl byproduct of the acylation and as a catalyst for the reaction. The final heating step provides the necessary energy to overcome the activation barrier for the intramolecular cyclodehydration, which forms the stable oxadiazole ring.
Structural Elucidation and Analytical Validation
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following techniques would be employed.
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~4.8 (s, 2H, -CH₂Cl), ~3.2 (sept, 1H, -CH(CH₃)₂), ~1.4 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR | δ (ppm): ~175 (C5), ~170 (C3), ~40 (-CH₂Cl), ~28 (-CH(CH₃)₂), ~20 (-CH(CH₃)₂) |
| Mass Spec (EI) | m/z: 160/162 [M⁺] (characteristic ~3:1 isotopic ratio for Chlorine), fragments corresponding to loss of Cl, CH₂Cl, and isopropyl groups. |
| IR Spectroscopy | ν (cm⁻¹): ~1600-1550 (C=N), ~1450-1350 (C-N), ~1250 (N-O), ~750-700 (C-Cl) |
Reactivity and Application in Drug Discovery
The primary utility of this compound lies in its role as a reactive intermediate. The C-Cl bond in the chloromethyl group is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups.
General Reaction Scheme
Caption: General SN2 reaction pathway using the title compound.
This reactivity allows chemists to rapidly synthesize libraries of compounds for screening. For example, reacting the title compound with a series of phenols, anilines, or thiols would generate libraries of the corresponding ethers, amines, and thioethers, each bearing the 3-isopropyl-1,2,4-oxadiazole core.
This approach is highly valuable in lead optimization, where systematic modification of a lead compound is necessary to improve potency, selectivity, or ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The oxadiazole core provides a stable, metabolically robust anchor, while the newly introduced functionality via the chloromethyl handle can be tailored to probe specific interactions within a biological target's binding site.
Conclusion
While not a widely cataloged compound, this compound stands out as a high-potential synthetic intermediate. Based on established principles of heterocyclic chemistry, we have outlined a reliable synthetic protocol and the necessary analytical methods for its validation. Its key structural features—a metabolically stable oxadiazole bioisostere and a reactive chloromethyl handle—make it a powerful tool for medicinal chemists. By enabling rapid and diverse derivatization, this molecule can accelerate the discovery and optimization of novel drug candidates, making it a valuable addition to the synthetic chemist's toolbox.
An In-Depth Technical Guide to 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole, a member of the pharmacologically significant 1,2,4-oxadiazole class of heterocyclic compounds. While specific biological data for this particular analogue is limited in publicly accessible literature, this document extrapolates from the broader family of 1,2,4-oxadiazoles to detail its physicochemical properties, a putative synthesis protocol, and its potential as a therapeutic agent. The 1,2,4-oxadiazole scaffold is a well-established bioisostere for amide and ester functionalities, often imparting improved metabolic stability and pharmacokinetic profiles to drug candidates.[1] Derivatives of this heterocycle have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[2][3] This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this compound and related compounds in the context of drug discovery and development.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂O | Sigma-Aldrich |
| Molecular Weight | 160.61 g/mol | CymitQuimica[4] |
| Appearance | Solid (predicted) | Sigma-Aldrich |
| InChI Key | DZQYANBJKKYDKC-UHFFFAOYSA-N | Sigma-Aldrich |
| SMILES | CC(C)C1=NOC(=N1)CCl | Sigma-Aldrich |
| CAS Number | 54042-97-6 | ChemWhat[5] |
Putative Synthesis Protocol
2.1. Materials and Reagents
-
Isobutyramidine hydrochloride
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Chloroacetyl chloride
-
Triethylamine
-
Toluene
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
2.2. Experimental Procedure
Step 1: Synthesis of Isobutyramidoxime
-
To a solution of isobutyronitrile in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate).
-
Stir the reaction mixture at room temperature or gentle heat until the nitrile is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield isobutyramidoxime.
Step 2: Acylation and Cyclization to form this compound
-
Dissolve the isobutyramidoxime in a suitable aprotic solvent, such as dichloromethane or toluene.
-
Add a base, for instance, triethylamine, to the solution.
-
Cool the reaction mixture in an ice bath and add chloroacetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
2.3. Characterization
The structure of the synthesized compound should be confirmed by standard spectroscopic methods, including:
-
¹H NMR and ¹³C NMR: To confirm the carbon-hydrogen framework.[8][9]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[8]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.[8]
Caption: Generalized synthetic workflow for this compound.
Potential Biological Activities and Therapeutic Applications
The 1,2,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities.[10] While specific studies on this compound are not widely reported, its structural features suggest potential for various therapeutic applications based on the activities of related compounds.
3.1. Anticancer Activity
Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.[2][11] These include the inhibition of crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs), kinases, and carbonic anhydrases.[2] Some derivatives have also been shown to act as tubulin polymerization inhibitors.[6] The presence of a reactive chloromethyl group in the target molecule could potentially allow for covalent modification of biological targets, a strategy employed in the design of some anticancer agents.
| Compound Class | Cancer Cell Lines | Reported IC₅₀ Values | Mechanism of Action (if known) |
| 2,5-disubstituted 1,3,4-oxadiazoles | HCT-116 (colon) | 0.28 µM | HDAC1 inhibition[2] |
| 1,3,4-oxadiazole thioethers | HepG2 (liver) | 0.7 ± 0.2 µM | Not specified[2] |
| 1,3,4-oxadiazoles with 1,4-benzodioxan | HepG2, HeLa, SW1116, BGC823 | Broad-spectrum activity | Not specified[2] |
3.2. Enzyme Inhibition
The 1,2,4-oxadiazole ring is a common feature in various enzyme inhibitors. For instance, derivatives have been developed as inhibitors of enzymes implicated in diabetes and Alzheimer's disease, such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[12] Other studies have reported the inhibition of squalene epoxidase, an enzyme in the ergosterol biosynthesis pathway, by 1,2,4-oxadiazoles, suggesting potential antifungal activity.[13]
| Enzyme Target | Compound Class | Reported IC₅₀ Values | Therapeutic Area |
| α-Glucosidase | 1,3,4-oxadiazole-2-thiol derivatives | 18.52 ± 0.09 µM | Diabetes[12] |
| α-Amylase | 1,3,4-oxadiazole-2-thiol derivatives | 20.25 ± 1.05 µM | Diabetes[12] |
| Acetylcholinesterase | 1,2,4-triazole derivatives | 0.73 ± 0.54 µM | Alzheimer's Disease[4] |
| Butyrylcholinesterase | 1,2,4-triazole derivatives | 0.038 ± 0.50 µM | Alzheimer's Disease[4] |
3.3. Hypothetical Signaling Pathway Involvement
Based on the reported anticancer activities of similar 1,2,4-oxadiazole compounds, a potential mechanism of action could involve the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[6] Inhibition of components within this pathway can lead to decreased cell proliferation and survival, and the induction of apoptosis.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a chemical entity with significant potential for further investigation in the field of drug discovery. While direct biological data for this compound is sparse, the extensive research on the 1,2,4-oxadiazole scaffold provides a strong rationale for its exploration as a potential anticancer agent, enzyme inhibitor, or modulator of key cellular signaling pathways. The synthetic accessibility of this class of compounds, coupled with their favorable physicochemical properties as bioisosteres, makes them attractive candidates for the development of novel therapeutics. The information and protocols provided in this guide are intended to facilitate future research into the synthesis, characterization, and biological evaluation of this compound and its analogues.
References
- 1. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. journals.stmjournals.com [journals.stmjournals.com]
- 10. jddtonline.info [jddtonline.info]
- 11. researchgate.net [researchgate.net]
- 12. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is recognized as a bioisostere for ester and amide functionalities, offering enhanced metabolic stability.[1] This guide details a proposed synthetic pathway, experimental protocols derived from analogous reactions, and the logical framework for its preparation.
Core Synthesis Pathway
The most direct and plausible method for the synthesis of this compound involves the cyclocondensation of N-hydroxyisobutyramidine (also known as isobutyramidinoxime) with chloroacetyl chloride. This approach is a well-established method for the formation of 3,5-disubstituted-1,2,4-oxadiazoles.[2][3] The reaction proceeds through an initial O-acylation of the amidoxime by the acyl chloride, followed by a base-mediated or thermally-induced cyclodehydration to form the 1,2,4-oxadiazole ring.
A similar synthesis has been reported for the analogous compound, 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole, from N-hydroxypropionamidine and chloroacetyl chloride, supporting the feasibility of this proposed route.[4]
Experimental Protocol
The following is a proposed experimental protocol for the synthesis of this compound. This protocol is based on general procedures for the synthesis of 1,2,4-oxadiazoles from amidoximes and acyl chlorides.[5][6][7][8] Optimization of reaction conditions may be necessary to achieve optimal yields and purity.
Materials:
-
N-hydroxyisobutyramidine
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (or another suitable aprotic solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
-
Solvents for purification (e.g., ethanol, hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-hydroxyisobutyramidine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Slowly add a solution of chloroacetyl chloride (1.0-1.1 equivalents) in anhydrous dichloromethane to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.
Quantitative Data
| Parameter | Expected Value/Range | Notes |
| Yield | 70-90% | Yields can vary depending on the purity of starting materials and optimization of reaction conditions. |
| Purity | >95% | Purity should be assessed by techniques such as HPLC, GC-MS, and NMR. |
| Molecular Weight | 162.60 g/mol | Calculated based on the molecular formula C6H9ClN2O. |
| Appearance | Colorless to pale yellow solid or oil | The physical state at room temperature may vary. |
Synthesis Workflow Diagram
The logical flow of the synthesis is depicted in the following diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 4. 5-(CHLOROMETHYL)-3-ETHYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chemmethod.com [chemmethod.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including its role as a bioisosteric equivalent for amide and ester groups, contribute to its metabolic stability and ability to engage in specific biological interactions like hydrogen bonding.[3][4][5] This guide provides an in-depth exploration of the diverse biological activities of 1,2,4-oxadiazole derivatives, delving into their mechanisms of action, and presenting key experimental data and protocols relevant to their evaluation.
A Privileged Structure in Drug Discovery
First synthesized in 1884, the 1,2,4-oxadiazole nucleus initially received limited attention. However, the discovery of its photochemical rearrangement capabilities sparked interest, leading to the exploration of its biological potential in the 1940s.[2] A significant milestone was the introduction of Oxolamine, a cough suppressant, which was the first commercially available drug containing the 1,2,4-oxadiazole ring.[2][6] Since then, a variety of drugs incorporating this scaffold have reached the market, including the vasodilator Butalamine, the anxiolytic Fasiplon, the antiviral Pleconaril, and Ataluren for the treatment of Duchenne muscular dystrophy.[2][7] The growing interest in 1,2,4-oxadiazole derivatives is evidenced by the doubling of research into their biological applications over the last fifteen years.[2][8]
Anticancer Activity: Targeting Key Cellular Pathways
1,2,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms crucial for cancer cell proliferation and survival.[9][10]
Mechanism of Action
A prominent mechanism of action for some 1,2,4-oxadiazole derivatives is the induction of apoptosis, or programmed cell death. Certain derivatives have been shown to act as novel apoptosis inducers through the activation of caspase-3, a key executioner caspase.[11] Another critical target is the inhibition of enzymes like histone deacetylases (HDACs), which are often overexpressed in cancer and play a role in carcinogenesis and tumor progression.[12] Furthermore, some derivatives have shown inhibitory activity against carbonic anhydrase IX (CAIX), an enzyme associated with tumor metabolism.[10]
References
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Potential Applications of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential applications of the heterocyclic compound 5-(chloromethyl)-3-isopropyl-1,2,4-oxadiazole, focusing on its structural analogs and the broader therapeutic promise of the 1,2,4-oxadiazole scaffold. While specific research on the 3-isopropyl derivative is limited, extensive studies on closely related 5-(chloromethyl)-1,2,4-oxadiazoles have revealed significant biological activity, particularly as nematicides. This document provides a comprehensive overview of the available data, experimental methodologies, and potential future research directions.
The 1,2,4-oxadiazole ring is a versatile heterocyclic motif that has garnered considerable attention in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of 1,2,4-oxadiazole have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents. The stability of the oxadiazole ring and its ability to act as a bioisostere for ester and amide groups make it an attractive scaffold for the design of novel therapeutic agents.
Core Compound: this compound
Nematicidal Potential of 5-(Chloromethyl)-1,2,4-oxadiazole Derivatives
Recent research has highlighted the potent nematicidal activity of 1,2,4-oxadiazole derivatives containing a haloalkyl group at the 5-position.[2] A study focused on the discovery of compounds with activity against acetylcholine receptors in nematodes provides valuable insights into the potential applications of the core structure of interest.
The following table summarizes the lethal concentration (LC50) values of several 5-(chloromethyl)-3-aryl-1,2,4-oxadiazole derivatives against various nematode species.[2] This data demonstrates the significant impact of the substitution at the 3-position on the nematicidal potency.
| Compound ID | 3-Aryl Substituent (Ar) | X | LC50 (μg/mL) vs. A. besseyi | LC50 (μg/mL) vs. D. dipsaci | LC50 (μg/mL) vs. B. xylophilus |
| A1 | 4-F-C₆H₄ | Cl | Not Reported | Not Reported | 2.4 |
| A2 | 4-Cl-C₆H₄ | Cl | Not Reported | Not Reported | 2.8 |
| A3 | 4-Br-C₆H₄ | Cl | Not Reported | Not Reported | 3.3 |
| A4 | 4-Cl-C₆H₄ | Br | 4.2 | Not Reported | Not Reported |
| A16 | 2-Cl-C₆H₄ | Br | 13.4 | Not Reported | Not Reported |
| B1 | 4-CH₃-C₆H₄ | Cl | 2.6 | Not Reported | Not Reported |
| B15 | 2-CH₃-C₆H₄ | Cl | 31.9 | Not Reported | Not Reported |
Data extracted from "Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides"[2]
The structure-activity relationship analysis from this study indicated that the presence of a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring is crucial for the observed nematicidal activity.[2] Furthermore, substitutions on the aryl ring at the 3-position significantly influence the potency, with electron-withdrawing groups at the 4-position of the benzene ring generally enhancing activity against B. xylophilus.[2]
Experimental Protocols
To facilitate further research, this section details the methodologies for key experiments related to the synthesis and biological evaluation of 5-(chloromethyl)-1,2,4-oxadiazole derivatives, based on published literature.
A general synthetic route to 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles involves the cyclization of an amidoxime with chloroacetyl chloride.[3]
General Procedure:
-
Amidoxime Formation: The appropriate nitrile is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent (e.g., ethanol/water) under reflux to yield the corresponding amidoxime.
-
Cyclization: The amidoxime is then reacted with an excess of chloroacetyl chloride. The reaction mixture is typically heated under reflux.
-
Work-up and Purification: After cooling, the excess chloroacetyl chloride is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with an aqueous solution of sodium bicarbonate, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or distillation to afford the desired 5-(chloromethyl)-3-substituted-1,2,4-oxadiazole.
The following protocol is a standard method for assessing the nematicidal activity of compounds against nematodes like Bursaphelenchus xylophilus.
Procedure:
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions are then made to obtain the desired test concentrations.
-
Nematode Culture: B. xylophilus is cultured on a suitable medium, such as potato dextrose agar (PDA) with Botrytis cinerea, at a controlled temperature (e.g., 25°C).
-
Assay: A suspension of nematodes is prepared in sterile water. Aliquots of the nematode suspension are added to the wells of a microtiter plate. The test compound solutions are then added to the wells to achieve the final test concentrations. A solvent control and a positive control (a known nematicide) are included.
-
Incubation and Observation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24-72 hours). The mortality of the nematodes is then assessed under a microscope.
-
Data Analysis: The LC50 values are calculated using probit analysis or other suitable statistical methods.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthesis workflow and a conceptual signaling pathway for the potential mode of action of these compounds.
Caption: A generalized workflow for the two-step synthesis of 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles.
Caption: A proposed mechanism of action for nematicidal 1,2,4-oxadiazoles targeting the nicotinic acetylcholine receptor.
Future Directions and Broader Potential
The demonstrated nematicidal activity of 5-(chloromethyl)-1,2,4-oxadiazole analogs suggests that this compound could be a promising candidate for development as a novel crop protection agent. Further research should focus on the synthesis and in-depth biological evaluation of this specific compound.
Beyond agriculture, the 1,2,4-oxadiazole scaffold holds significant promise in drug discovery. The structural and electronic properties of the 1,2,4-oxadiazole ring allow it to serve as a versatile pharmacophore in designing inhibitors for various enzymes and receptors. Future investigations could explore the potential of this compound and its derivatives in areas such as:
-
Anticancer Therapy: Many 1,2,4-oxadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.[1]
-
Anti-inflammatory Agents: The 1,2,4-oxadiazole nucleus is present in several compounds with anti-inflammatory properties.
-
Neurological Disorders: Some derivatives have been explored for their potential in treating neurological conditions.[4]
References
An In-depth Technical Guide on the Safety and Hazards of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known safety and hazard information for the chemical compound 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole (CAS No. 54042-97-6). The information is intended to support risk assessment and the implementation of appropriate safety protocols in a research and development setting.
GHS Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are related to skin sensitization and eye irritation.
Table 1: GHS Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Sensitization | 1 | GHS07 | Warning | H317: May cause an allergic skin reaction. |
| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation. |
| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed. |
Source: Angene Chemical Safety Data Sheet[1]
Toxicological Summary
Acute Toxicity
The compound is classified as harmful if swallowed.
Skin Corrosion/Irritation
While not classified as corrosive, it is a known skin sensitizer, meaning it can cause an allergic reaction upon contact with the skin.[1]
Serious Eye Damage/Irritation
It is classified as causing serious eye irritation.[1]
Respiratory or Skin Sensitization
This compound is a skin sensitizer (Category 1).[1]
Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity
There is no data available to classify this compound with respect to germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[1]
Potential Mechanism of Action and Signaling Pathways
While specific toxicological pathways for this compound have not been elucidated, research on structurally related 1,2,4-oxadiazole derivatives offers potential insights. Studies on nematicidal 1,2,4-oxadiazoles suggest that some members of this chemical class may exert their biological effects through interaction with acetylcholine receptors (AChR).[2][3] Acetylcholine is a critical neurotransmitter, and its receptors are integral to nerve signaling. Interference with AChR signaling can lead to a range of toxicological effects.
Figure 1: Postulated signaling pathway for the potential toxicity of this compound via interaction with acetylcholine receptors.
Experimental Protocols for Hazard Assessment
Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are employed to assess the skin sensitization and eye irritation potential of chemical substances.
Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD 429
The Murine Local Lymph Node Assay (LLNA) is a standard in vivo method for identifying skin sensitizers.[4]
Methodology:
-
Animal Model: Typically, CBA/Ca or CBA/J mice are used. A minimum of five animals are used per dose group.[4]
-
Dose Groups: At least three concentrations of the test substance are prepared in a suitable vehicle, along with a vehicle control group and a positive control group.
-
Application: A precise volume (e.g., 25 µL) of the test substance or control is applied to the dorsal surface of each ear of the mice for three consecutive days.[4]
-
Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously. The mice are sacrificed a few hours later, and the draining auricular lymph nodes are excised.
-
Analysis: The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of ³H-methyl thymidine. A stimulation index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of 3 or greater is considered a positive result for skin sensitization.
Figure 2: Experimental workflow for the Local Lymph Node Assay (LLNA).
Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method - OECD 492
In vitro methods using reconstructed human tissues are now widely used to assess eye irritation potential, reducing the need for animal testing.[5]
Methodology:
-
Test System: A three-dimensional, reconstructed human cornea-like epithelial tissue model is used.
-
Procedure for Solids:
-
Viability Assessment: The tissue viability is determined using a cell viability assay, most commonly the MTT assay. The tissue is incubated with MTT solution, which is converted by viable cells into a colored formazan product.
-
Analysis: The amount of formazan is quantified spectrophotometrically. The viability of the treated tissue is expressed as a percentage relative to a negative control. A viability of ≤ 60% typically classifies the substance as an eye irritant.[6]
Figure 3: Experimental workflow for the in vitro Eye Irritation Test (EIT).
Handling and Safety Precautions
Based on the available hazard information, the following handling and safety precautions are recommended.
Table 2: Recommended Safety and Handling Procedures
| Category | Recommendations |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
| First Aid - Eyes | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| First Aid - Skin | Wash off with soap and plenty of water. Consult a physician.[1] |
| First Aid - Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
| First Aid - Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Engineering Controls | Use in a well-ventilated area. |
| Storage | Store in a tightly closed container in a cool, dry place. |
| Disposal | Dispose of this material and its container as hazardous waste. |
Source: Angene Chemical Safety Data Sheet and general best practices.
Reactivity and Stability
Detailed reactivity data for this compound is limited. However, the presence of a chloromethyl group suggests potential reactivity with nucleophiles. It is advisable to avoid contact with strong oxidizing agents, strong bases, and nucleophilic reagents. The compound is expected to be stable under normal storage conditions.
Environmental Hazards
There is no specific data available on the ecotoxicity of this compound. Due to the lack of information, it should be handled in a manner that prevents its release into the environment.
Disclaimer: This document is intended for informational purposes only and is based on currently available data. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before handling this chemical. All users should consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and adhere to all applicable safety regulations.
References
- 1. angenechemical.com [angenechemical.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. gba-group.com [gba-group.com]
- 6. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 5-(chloromethyl)-3-isopropyl-1,2,4-oxadiazole, a heterocyclic compound belonging to the versatile 1,2,4-oxadiazole class. This class of compounds is of significant interest in medicinal chemistry due to its wide spectrum of biological activities and its utility as a stable bioisosteric replacement for ester and amide functionalities.[1][2] This document consolidates available data on its chemical properties, outlines a probable synthetic route based on established methodologies, and discusses the broader biological context of the 1,2,4-oxadiazole scaffold.
Core Compound Data
A summary of the key physicochemical and safety information for this compound is presented below. This data is essential for laboratory handling, safety assessments, and computational modeling.
| Property | Value | Reference |
| CAS Number | 54042-97-6 | [3][4] |
| Molecular Formula | C₆H₉ClN₂O | [5] |
| Molecular Weight | 160.6 g/mol (Note: some sources state 153.22 g/mol ) | [5][6] |
| IUPAC Name | This compound | [] |
| SMILES String | ClCC1=NC(C(C)C)=NO1 | [6] |
| InChI Key | DZQYANBJKKYDKC-UHFFFAOYSA-N | [6] |
| Physical Form | Solid | [6] |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) | [6] |
| GHS Signal Word | Warning | [6] |
| Hazard Statement | H302: Harmful if swallowed | [6] |
| Hazard Class | Acute Toxicity 4 (Oral) | [6] |
| Storage Class | 11 (Combustible Solids) | [6] |
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis protocol for this compound is not explicitly detailed in the searched literature, a standard and reliable method for constructing the 3,5-disubstituted-1,2,4-oxadiazole ring is the cyclocondensation of an amidoxime with an acyl chloride.[4][8] The synthesis of the analogous compound, 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole, proceeds from N-hydroxypropionamidine and chloroacetyl chloride.[9] Based on these established precedents, a detailed experimental protocol for the target compound is proposed below.
Proposed Synthesis of this compound
The logical synthetic route involves a two-step process: first, the preparation of N'-hydroxy-2-methylpropanimidamide (isobutyrophenone amidoxime) from isobutyronitrile, and second, its reaction with chloroacetyl chloride to form the final product.
Step 1: Synthesis of N'-hydroxy-2-methylpropanimidamide
-
Reaction Setup: To a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium carbonate (1.5 equivalents) in ethanol, add isobutyronitrile (1.0 equivalent).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude amidoxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N'-hydroxy-2-methylpropanimidamide.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve N'-hydroxy-2-methylpropanimidamide (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF) in a flask equipped with a dropping funnel and a nitrogen inlet. Add a non-nucleophilic base like pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent dropwise to the cooled mixture over 30 minutes, ensuring the temperature remains below 5 °C.[10] The reaction is highly exothermic and generates HCl gas.
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. The intermediate O-acyl amidoxime will cyclize to the 1,2,4-oxadiazole. Heat may be required to drive the cyclodehydration to completion.[8]
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Potential Applications
Specific biological activity data for this compound is not available in the reviewed literature. However, the 1,2,4-oxadiazole core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[11][12] This suggests that the title compound could serve as a valuable intermediate or a candidate for screening in various drug discovery programs.
| Biological Activity Class | Examples and Notes | References |
| Anticancer | 1,2,4-Oxadiazole derivatives have shown potent activity against various cancer cell lines. Mechanisms include apoptosis induction via caspase-3 activation. Some derivatives show IC₅₀ values in the sub-micromolar range. | [8][11][13] |
| Antifungal | Derivatives have been synthesized and tested against various plant pathogenic fungi, with some showing better efficacy than commercial fungicides like carbendazim. The proposed mechanism for some is the inhibition of succinate dehydrogenase (SDH). | [14][15] |
| Anti-inflammatory | The scaffold is present in compounds with significant anti-inflammatory properties. | [11] |
| Antibacterial / Anti-TB | Various derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. Potent anti-tubercular agents have been developed, with some compounds showing high percentage inhibition against Mycobacterium tuberculosis. | [11] |
| Neurological | Compounds containing the 1,2,4-oxadiazole ring have been investigated as anti-Alzheimer's agents, acting as potent acetylcholinesterase (AChE) inhibitors. The ring also binds to receptors like the 5-hydroxytryptamine (5-HT) receptor. | [1][11] |
| Immunomodulatory | Patented 1,2,4-oxadiazole derivatives have been developed as inhibitors of the programmed cell death 1 (PD-1) signaling pathway, indicating potential applications in immuno-oncology. | [13] |
| Agricultural | Beyond antifungal use, the oxadiazole core is found in compounds with herbicidal and insecticidal properties, making it relevant for agrochemical research. | [16] |
The primary utility of the 1,2,4-oxadiazole ring in drug design often stems from its role as a bioisostere for ester and amide groups.[12][17] This substitution can improve metabolic stability by resisting hydrolysis by esterases and amidases, enhance cell permeability, and favorably modulate binding interactions with biological targets. The chloromethyl group at the 5-position of the title compound provides a reactive handle for further chemical modification, allowing for the synthesis of diverse compound libraries for screening.
Caption: The 1,2,4-oxadiazole ring as a bioisostere for ester and amide groups.
Conclusion
This compound is a chemical building block with significant potential, primarily derived from the well-established versatility of the 1,2,4-oxadiazole scaffold in medicinal and materials chemistry.[11] While specific biological data for this compound is lacking in current literature, its structure suggests two key roles: 1) as a reactive intermediate for the synthesis of more complex molecules via substitution of the chloromethyl group, and 2) as a candidate for direct biological screening in assays where the 1,2,4-oxadiazole core is known to be active. The synthetic route is straightforward, relying on established chemical transformations. This guide provides a foundational resource for researchers looking to synthesize, modify, or evaluate this compound in drug discovery and development programs.
References
- 1. Custom chemicals & building blocks product catalogue [acints.com]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3980-25-4|5,5'-Bis(chloromethyl)-3,3'-bi(1,2,4-oxadiazole)|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Oxadiazole Derivatives [myskinrecipes.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 9. 5-(CHLOROMETHYL)-3-ETHYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 10. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. asianpubs.org [asianpubs.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Rise of a Versatile Heterocycle: An In-depth Technical Guide to the Discovery of 1,2,4-Oxadiazole Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole core, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in modern medicinal chemistry. First synthesized in 1884 by Tiemann and Krüger, this versatile ring system has garnered significant attention for its broad spectrum of biological activities and its utility as a bioisosteric replacement for amide and ester functionalities, often leading to improved metabolic stability and pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 1,2,4-oxadiazole-containing compounds, offering detailed experimental protocols, quantitative biological data, and visual representations of key synthetic and signaling pathways.
A Century of Synthetic Evolution: From Classical Methods to Modern Innovations
The construction of the 1,2,4-oxadiazole ring has evolved significantly since its discovery. The classical and still widely practiced methods primarily involve the cyclization of an O-acyl amidoxime intermediate.[3] This intermediate is typically formed from the reaction of an amidoxime with an acylating agent.
Classical Synthesis: The Tiemann and Krüger Legacy
The pioneering method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with an acyl chloride.[3] This foundational approach remains a cornerstone of 1,2,4-oxadiazole chemistry.
Experimental Protocols
Protocol 1: Classical Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from Amidoximes and Acyl Chlorides[3]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.
Modern Synthetic Advancements: Microwave-Assisted Organic Synthesis (MAOS)
To address the often lengthy reaction times and harsh conditions of classical methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of 1,2,4-oxadiazoles.[1][4] This technique significantly reduces reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles.
Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles[1]
Materials:
-
Carboxylic Acid (1.0 - 1.2 eq)
-
Coupling Agent (e.g., HBTU, 1.1 eq)
-
Amidoxime (1.0 eq)
-
Organic Base (e.g., DIEA, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid and the coupling agent in the anhydrous solvent.
-
Add the organic base to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.
-
Add the amidoxime to the reaction mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).
-
Monitor the reaction progress by LC-MS.
-
After cooling the reaction vessel to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthesis
To illustrate the general workflows of these synthetic methodologies, the following diagrams are provided.
Caption: Classical synthesis of 1,2,4-oxadiazoles.
Caption: Microwave-assisted synthesis of 1,2,4-oxadiazoles.
A Broad Spectrum of Biological Activity
The interest in 1,2,4-oxadiazoles within the drug discovery community stems from their diverse pharmacological activities. Numerous studies have demonstrated their potential as anticancer, anti-inflammatory, and antifungal agents.
Anticancer Activity
A significant body of research has focused on the development of 1,2,4-oxadiazole derivatives as potent anticancer agents.[5] These compounds have shown efficacy against a wide range of human cancer cell lines. The mechanism of action for some of these compounds involves the activation of effector caspases, such as caspase-3, leading to apoptosis.[6][7]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil linked 1,2,4-oxadiazole (7a) | MCF-7 (Breast) | 0.76 ± 0.044 | [2] |
| A549 (Lung) | 0.18 ± 0.019 | [2] | |
| DU-145 (Prostate) | 1.13 ± 0.55 | [2] | |
| MDA MB-231 (Breast) | 0.93 ± 0.013 | [2] | |
| 5-Fluorouracil linked 1,2,4-oxadiazole (7b) | MCF-7 (Breast) | 0.011 ± 0.009 | [2] |
| A549 (Lung) | 0.053 ± 0.0071 | [2] | |
| DU-145 (Prostate) | 0.017 ± 0.0062 | [2] | |
| MDA MB-231 (Breast) | 0.021 ± 0.0028 | [2] | |
| 1,2,4-Oxadiazole-imidazothiadiazole (11b) | A375 (Melanoma) | 1.22 | [5] |
| MCF-7 (Breast) | 0.23 | [5] | |
| ACHN (Renal) | 0.11 | [5] | |
| 1,2,4-Oxadiazole-imidazothiadiazole (11c) | A375 (Melanoma) | 0.98 | [5] |
| MCF-7 (Breast) | 0.45 | [5] | |
| ACHN (Renal) | 0.31 | [5] | |
| 1,2,4-Oxadiazole-imidazothiadiazole (11j) | A375 (Melanoma) | 2.98 | [5] |
| MCF-7 (Breast) | 1.56 | [5] | |
| ACHN (Renal) | 0.78 | [5] | |
| 2-chloropyridine derivative (1) | SGC-7901 (Gastric) | 1.61 ± 0.06 (µg/mL) | [8] |
| 2-chloropyridine derivative (2) | SGC-7901 (Gastric) | 2.56 ± 0.11 (µg/mL) | [8] |
| Quinoline conjugate (8) | HepG2 (Liver) | 1.2 ± 0.2 | [8] |
| Quinoline conjugate (9) | HepG2 (Liver) | 0.8 ± 0.2 | [8] |
| 1,2,4- and 1,3,4-oxadiazole hybrid (33) | MCF-7 (Breast) | 0.34 ± 0.025 | [8] |
Anti-inflammatory Activity
Certain 1,2,4-oxadiazole analogs have demonstrated significant anti-inflammatory properties.[9] Their mechanism of action can involve the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[10] By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines.[9]
Antifungal Activity
The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. 1,2,4-oxadiazole derivatives have shown promise in this area, exhibiting activity against various fungal pathogens, including Candida albicans.[11][12]
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| LMM5 | Candida albicans | 32 | [11] |
| LMM11 | Candida albicans | 32 | [11] |
| Analog 3g | C. albicans, C. glabrata, C. tropicalis | 200 | [12] |
| Analog 3i | C. albicans, C. glabrata, C. tropicalis | 200 | [12] |
| Analog 3m | C. albicans, C. glabrata, C. tropicalis | 200 | [12] |
| LMM6 | Candida albicans | 8-32 | [13] |
Unraveling the Mechanism: Signaling Pathways
Understanding the molecular mechanisms by which 1,2,4-oxadiazole compounds exert their biological effects is crucial for rational drug design and optimization.
Caspase-3 Activation in Apoptosis
Caption: Caspase-3 activation by 1,2,4-oxadiazole derivatives.
Inhibition of the NF-κB Inflammatory Pathway
Caption: Inhibition of NF-κB pathway by 1,2,4-oxadiazoles.
Conclusion
The 1,2,4-oxadiazole scaffold has firmly established itself as a versatile and valuable component in the medicinal chemist's toolbox. The continuous development of novel and efficient synthetic methodologies, coupled with the ever-expanding understanding of their diverse biological activities and mechanisms of action, ensures that 1,2,4-oxadiazole-containing compounds will remain at the forefront of drug discovery research for the foreseeable future. This guide serves as a foundational resource for researchers seeking to explore and exploit the therapeutic potential of this remarkable heterocycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CoMFA, CoMSIA, kNN MFA and docking studies of 1,2,4-oxadiazole derivatives as potent caspase-3 activators - Arabian Journal of Chemistry [arabjchem.org]
- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans [frontiersin.org]
- 12. 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Physical Properties of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the 1,2,4-oxadiazole scaffold has garnered significant attention due to its versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The compound 5-(chloromethyl)-3-isopropyl-1,2,4-oxadiazole, a derivative of this important class, presents a unique combination of a reactive chloromethyl group and a lipophilic isopropyl moiety, suggesting its potential as a key intermediate or a bioactive molecule in its own right. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and biological screening.
This technical guide provides a comprehensive overview of the core physical properties of this compound. Beyond a mere tabulation of data, this document delves into the experimental methodologies for determining these properties, offering insights into the underlying scientific principles and the rationale behind procedural choices. This approach is designed to equip researchers and drug development professionals with the foundational knowledge required for the confident handling, characterization, and application of this compound.
Core Physical and Chemical Properties
A precise understanding of the fundamental physical and chemical characteristics of a compound is the cornerstone of its application in research and development. The following table summarizes the key known properties of this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 54042-97-6 | [1][3] |
| Molecular Formula | C₆H₉ClN₂O | [1] |
| Molecular Weight | 160.6 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 229.197 °C at 760 mmHg | [4] |
| Density | 1.177 g/cm³ | [4] |
| Flash Point | 92.416 °C | [4] |
Note: There is a discrepancy in the reported molecular weight from one supplier (153.22 g/mol ). The value of 160.6 g/mol , calculated from the molecular formula C₆H₉ClN₂O, is considered more accurate.
Experimental Determination of Physical Properties
The following sections provide detailed methodologies for the experimental determination of key physical properties. The protocols are presented with an emphasis on the scientific rationale, ensuring a self-validating system for generating reliable data.
Melting Point Determination
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small, dry sample of this compound is finely powdered using a mortar and pestle. This ensures uniform heat distribution throughout the sample. The fine powder is then packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating and Observation: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) near the expected melting point. The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
Causality Behind Experimental Choices:
-
Fine Powder: Ensures efficient and uniform heat transfer from the heating block to the crystals, leading to a more accurate and sharp melting point reading.
-
Slow Heating Rate: A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting range. A slow rate allows for thermal equilibrium to be established between the sample and the thermometer.
Logical Relationship Diagram: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is a fundamental physical property of a liquid, defined as the temperature at which its vapor pressure equals the external pressure. Since this compound is a solid at room temperature, its boiling point is determined at reduced pressure to avoid decomposition at high temperatures. The reported boiling point of 229.197 °C is at atmospheric pressure (760 mmHg).
Methodology: Distillation Method
-
Apparatus Setup: A small quantity of the compound is placed in a micro-distillation apparatus. The apparatus includes a heating mantle, a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet.
-
Heating: The compound is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.
-
Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor, liquid, and thermometer have reached thermal equilibrium. This stable temperature is the boiling point.
Causality Behind Experimental Choices:
-
Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Controlled Heating: Prevents bumping and ensures a smooth and steady distillation, leading to a more accurate boiling point measurement.
Density Determination
Density is an intrinsic property of a substance, defined as its mass per unit volume. For a solid compound like this compound, the gas pycnometry method is a precise technique.
Methodology: Gas Pycnometry
-
Sample Preparation: A known mass of the solid sample is placed in the sample chamber of the gas pycnometer.
-
Measurement: The instrument fills a reference chamber with an inert gas (usually helium) to a known pressure. The gas is then expanded into the sample chamber. The pressure drop is measured, from which the volume of the displaced gas, and thus the volume of the solid, can be accurately calculated using the ideal gas law.
-
Calculation: The density is calculated by dividing the mass of the sample by its measured volume.
Causality Behind Experimental Choices:
-
Inert Gas (Helium): Helium is used because it is a small, inert atom that can penetrate small pores and surface irregularities, providing a more accurate measurement of the solid's true volume.
-
Isothermal Conditions: The measurement is performed under controlled temperature to ensure the validity of the ideal gas law calculations.
Solubility Assessment
Solubility is a critical parameter in drug development, influencing bioavailability and formulation. A qualitative and semi-quantitative assessment of solubility in various solvents is essential.
Methodology: Qualitative and Semi-Quantitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be tested, including water, buffered aqueous solutions (pH 7.4), ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Qualitative Assessment: A small, known amount of this compound is added to a specific volume of each solvent in a test tube. The mixture is agitated and observed for dissolution. The compound is classified as soluble, partially soluble, or insoluble.
-
Semi-Quantitative Assessment: For solvents in which the compound is soluble, incremental amounts of the solid are added to a known volume of the solvent until saturation is reached (i.e., solid material remains undissolved after vigorous mixing and a period of equilibration). The approximate solubility can then be expressed in terms of mg/mL.
Causality Behind Experimental Choices:
-
Range of Solvents: Testing in a variety of solvents provides a comprehensive solubility profile, which is crucial for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and formulation.
-
Equilibration Time: Allowing sufficient time for the dissolution process to reach equilibrium is essential for an accurate assessment of solubility.
Logical Relationship Diagram: Solubility Assessment Workflow
Caption: Workflow for Solubility Assessment.
Spectroscopic Characterization
While not strictly physical properties, spectroscopic data are integral to the characterization and confirmation of the chemical structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the molecular structure. The ¹H NMR spectrum is expected to show signals corresponding to the isopropyl protons (a doublet and a septet) and the chloromethyl protons (a singlet). The ¹³C NMR would confirm the number of unique carbon atoms and their chemical environments.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=N and N-O bonds within the oxadiazole ring, as well as C-H stretching and bending vibrations for the isopropyl and chloromethyl groups.[6]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Although specific spectra for this compound are not publicly available, the general principles of these techniques are well-established for the characterization of oxadiazole derivatives.[2][7]
Conclusion
A comprehensive understanding of the physical properties of this compound is indispensable for its successful application in research and drug development. This guide has presented the known physical data for this compound and provided detailed, scientifically-grounded methodologies for the experimental determination of its key physical properties. By understanding not just the "what" but also the "how" and "why" of physical property measurement, researchers can ensure the quality and reliability of their data, paving the way for more robust and reproducible scientific outcomes. The provided workflows and explanations aim to serve as a practical resource for scientists working with this and similar heterocyclic compounds.
References
- 1. chemwhat.com [chemwhat.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. This compound, CasNo.54042-97-6 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]
- 4. echemi.com [echemi.com]
- 5. 3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE(51791-12-9) 1H NMR spectrum [chemicalbook.com]
- 6. journalspub.com [journalspub.com]
- 7. researchgate.net [researchgate.net]
Stability and Storage of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole. The information presented herein is intended to support researchers, scientists, and drug development professionals in the safe and effective handling, storage, and application of this molecule. Due to the limited availability of specific stability data for this compound, this guide incorporates information from studies on analogous 1,2,4-oxadiazole derivatives and established international guidelines for stability testing.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₉ClN₂O |
| Molecular Weight | 160.60 g/mol |
| Physical Form | Solid |
| Storage Temperature | Refrigerator |
| Shipping Temperature | Room Temperature |
| Hazard Class | Combustible Solid |
Recommended Storage and Handling
Proper storage and handling are crucial for maintaining the integrity and stability of this compound. The following recommendations are based on information from suppliers and safety data sheets.[1][2]
| Condition | Recommendation |
| Temperature | Store in a refrigerator. |
| Atmosphere | Store in a dry, cool, and well-ventilated place.[2] |
| Container | Keep container tightly closed.[2] |
| Handling | Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[2] |
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2]
Stability Profile and Potential Degradation Pathways
The 1,2,4-oxadiazole ring is susceptible to hydrolysis, with its stability being highly dependent on pH. The degradation of the 1,2,4-oxadiazole ring in BMS-708163 was found to be catalyzed by both acidic and basic conditions, with maximum stability observed in the pH range of 3-5. The presence of a proton donor, such as water, facilitates the ring-opening degradation.
The proposed degradation mechanism involves the following steps:
-
Under acidic conditions: Protonation of a nitrogen atom in the oxadiazole ring, followed by nucleophilic attack, leads to ring opening.
-
Under basic conditions: Nucleophilic attack on a carbon atom of the ring, followed by proton capture from a proton donor, results in ring cleavage.
The following diagram illustrates the general principle of the pH-dependent degradation of the 1,2,4-oxadiazole ring.
Hypothetical Experimental Protocols for Stability Testing
Based on the ICH Q1A (R2) guidelines for stability testing of new drug substances, a comprehensive stability study for this compound should be conducted.[3][4][5][6] The following are hypothetical protocols for assessing its stability under various conditions.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule.
| Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a solution of 0.1 N HCl and heat at 60°C for 24 hours. |
| Base Hydrolysis | Dissolve the compound in a solution of 0.1 N NaOH and heat at 60°C for 24 hours. |
| Oxidative Degradation | Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to a temperature of 80°C for 48 hours. |
| Photostability | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
Samples should be analyzed at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[7][8]
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the compound under defined storage conditions.
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
The analytical method of choice for these studies is typically High-Performance Liquid Chromatography (HPLC) with UV detection, as it can separate and quantify the active substance from its degradation products.[7][8][9]
The following diagram outlines a general workflow for a comprehensive stability testing program.
Biological Context: Inhibition of the NF-κB Signaling Pathway
1,2,4-Oxadiazole derivatives have been identified as potent inhibitors of various signaling pathways implicated in disease. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and cancer.[10][11][12][13][14] Certain 1,2,4-oxadiazole compounds have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory and pro-survival genes.[11]
The diagram below illustrates the canonical NF-κB signaling pathway and the point of inhibition by a hypothetical 1,2,4-oxadiazole inhibitor.
Conclusion
While specific quantitative stability data for this compound is not extensively documented, a comprehensive understanding of its stability can be inferred from its chemical structure, data on analogous compounds, and established scientific principles. The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic and basic conditions, highlighting the importance of maintaining appropriate storage conditions. For rigorous applications, it is strongly recommended that researchers and developers conduct specific stability studies following established guidelines, such as those provided by the ICH, to ensure the quality, safety, and efficacy of their work. The biological relevance of the 1,2,4-oxadiazole scaffold, for instance in the inhibition of the NF-κB pathway, underscores the importance of a thorough understanding of its chemical properties for successful drug discovery and development efforts.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. database.ich.org [database.ich.org]
- 4. youtube.com [youtube.com]
- 5. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 6. ikev.org [ikev.org]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. welch-us.com [welch-us.com]
- 10. frontiersin.org [frontiersin.org]
- 11. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Determining the Solubility Profile of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Preclinical Development
In the landscape of contemporary drug discovery, the physicochemical properties of a novel chemical entity (NCE) are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability and therapeutic efficacy.[1][2][3] Poorly soluble compounds can present significant challenges during preclinical and clinical development, leading to costly and time-consuming formulation efforts.[1][4]
This technical guide focuses on 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole , a heterocyclic compound with potential applications in medicinal chemistry. The 1,2,4-oxadiazole moiety is a recognized bioisostere for esters and amides, often incorporated into molecules to enhance metabolic stability.[5][6] However, the solubility of such compounds is not always predictable and must be empirically determined.[7][8] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility of this specific compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and offer guidance on data interpretation and presentation.
Physicochemical Properties and Structural Considerations for Solubility
A foundational understanding of the molecular structure of this compound is essential for anticipating its solubility behavior.
| Property | Value | Source |
| IUPAC Name | 5-(Chloromethyl)-3-(propan-2-yl)-1,2,4-oxadiazole | ChemWhat[9] |
| CAS Number | 54042-97-6 | ChemicalBook[10] |
| Molecular Formula | C6H9ClN2O | Sigma-Aldrich[11] |
| Molecular Weight | 160.61 g/mol | ChemicalBook[10] |
| Physical Form | Solid | Sigma-Aldrich[11] |
The solubility of an organic molecule is a delicate balance between its lipophilic and hydrophilic characteristics.[12] Let's dissect the structural components of our target compound:
-
1,2,4-Oxadiazole Ring: This heterocyclic core is inherently polar due to the presence of nitrogen and oxygen atoms, which can participate in hydrogen bonding with protic solvents like water. This moiety contributes to the compound's potential for aqueous solubility.[13]
-
Isopropyl Group (-CH(CH3)2): This branched alkyl group is nonpolar and contributes to the lipophilicity of the molecule.[14][15] Its presence will likely decrease aqueous solubility.
-
Chloromethyl Group (-CH2Cl): The chloromethyl group introduces polarity due to the electronegativity of the chlorine atom. However, it is not a strong hydrogen bond donor or acceptor. Its overall effect on aqueous solubility can be complex, potentially increasing polarity but also contributing to the overall molecular size, which can negatively impact solubility.[12][16]
Given this combination of a polar heterocyclic core and nonpolar alkyl and moderately polar chloromethyl substituents, it is reasonable to hypothesize that this compound will exhibit low to moderate aqueous solubility.
Experimental Determination of Solubility: A Two-Tiered Approach
A comprehensive understanding of a compound's solubility requires distinguishing between two key measurements: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is the concentration of a compound that can be reached when a solution is prepared by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer. It reflects the compound's tendency to precipitate out of a supersaturated solution and is highly relevant for early-stage in vitro screening assays.[17][18][19][20]
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by allowing an excess of the solid material to equilibrate with the solvent over an extended period. This value is crucial for formulation development and predicting in vivo absorption.[17][18][21][22]
The following sections provide detailed protocols for determining both kinetic and thermodynamic solubility of this compound.
Protocol 1: High-Throughput Kinetic Solubility Assessment via Turbidimetry
This method is designed for rapid screening and provides an estimate of the concentration at which the compound begins to precipitate from an aqueous solution.[17][19][23][24]
Principle: A concentrated DMSO stock of the test compound is serially diluted in an aqueous buffer. The formation of precipitate is detected by measuring the turbidity (light scattering) of the solution using a plate reader.[17][19][23]
Materials and Equipment:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Automated liquid handler (optional, for high-throughput)
-
Plate reader with turbidimetric or nephelometric capabilities (e.g., capable of reading absorbance at 620 nm)[17][19]
-
Positive control (e.g., a compound with known low solubility like Nicardipine)[24]
-
Negative control (e.g., a highly soluble compound)
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of PBS (e.g., 196 µL).
-
Compound Addition: Transfer a small volume (e.g., 4 µL) of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature (or 37°C for physiological relevance) for a defined period (e.g., 1-2 hours) with gentle shaking.[19][23]
-
Turbidity Measurement: Measure the absorbance of each well at 620 nm. An increase in absorbance indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is typically defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control.
Causality Behind Experimental Choices:
-
DMSO as the initial solvent: Many organic compounds in drug discovery are stored in DMSO, making this method directly relevant to their handling in biological assays.[18]
-
PBS at pH 7.4: This buffer mimics physiological pH, providing a more biologically relevant solubility value.[23]
-
Turbidimetric detection: This is a rapid and non-destructive method suitable for high-throughput screening.[19][23]
Diagram of Kinetic Solubility Workflow:
Caption: Workflow for the turbidimetric kinetic solubility assay.
Protocol 2: Thermodynamic Solubility Assessment using the Shake-Flask Method
This "gold standard" method determines the equilibrium solubility of the solid compound and is essential for later-stage development.[17]
Principle: An excess amount of the solid compound is agitated in a chosen solvent until equilibrium is reached. The undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified.[21][25]
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, etc.)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge or filtration apparatus (e.g., syringe filters with 0.22 µm pore size)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial (e.g., 2-5 mg). The exact amount should be recorded.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., 1 mL of PBS pH 7.4) to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient time to reach equilibrium (typically 24-72 hours).[17][18][21]
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Separate the supernatant containing the dissolved compound from the solid by either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter. Discard the initial few drops of the filtrate to avoid any adsorbed compound from the filter membrane.
-
-
Quantification:
-
Prepare a standard calibration curve of the compound in the same solvent at known concentrations.
-
Dilute the filtered supernatant with the solvent as necessary to fall within the range of the calibration curve.
-
Analyze the diluted supernatant and the standards by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.
-
-
Data Calculation: The thermodynamic solubility is the determined concentration of the compound in the saturated supernatant, typically expressed in µg/mL or µM.
Causality Behind Experimental Choices:
-
Use of excess solid: This ensures that the solution becomes saturated and that the measured concentration represents the true equilibrium solubility.[21][22]
-
Prolonged equilibration time: This is necessary to ensure that the dissolution process has reached a steady state.[18][21]
-
Filtration or centrifugation: These steps are crucial to completely remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.[25]
-
HPLC or LC-MS for quantification: These are highly sensitive and specific analytical techniques that provide accurate concentration measurements.[18]
Diagram of Thermodynamic Solubility Workflow:
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of drug solubility from structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemwhat.com [chemwhat.com]
- 10. This compound | 54042-97-6 [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tutorchase.com [tutorchase.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. fiveable.me [fiveable.me]
- 15. chemneo.com [chemneo.com]
- 16. chempanda.com [chempanda.com]
- 17. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 18. enamine.net [enamine.net]
- 19. evotec.com [evotec.com]
- 20. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere for amide and ester functionalities. This structural feature often imparts improved metabolic stability and desirable pharmacokinetic properties to drug candidates.[1][2][3] Compounds incorporating the 1,2,4-oxadiazole ring have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[2][3] 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole is a key building block for the synthesis of more complex pharmaceutical intermediates, leveraging the reactive chloromethyl group for further molecular elaboration. This document provides a detailed protocol for the laboratory-scale synthesis of this compound.
Chemical Properties and Safety Information
A summary of the key chemical and safety data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₉ClN₂O | [4] |
| Molecular Weight | 160.60 g/mol | Inferred from formula |
| Appearance | Solid (expected) | [4] |
| CAS Number | 54042-97-6 | Vendor Information |
| Hazard Statements | H302 (Harmful if swallowed) | [4] |
| Precautionary Statements | P264, P270, P301+P312, P501 | [4] |
Synthesis Overview
The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, N'-hydroxy-2-methylpropanimidamide, from isobutyronitrile and hydroxylamine. The second step is the cyclization of this intermediate with chloroacetyl chloride to yield the final product.
Experimental Protocols
Step 1: Synthesis of N'-hydroxy-2-methylpropanimidamide
This protocol is adapted from established methods for the synthesis of N-hydroxyimidamides from nitriles.
Materials:
-
Isobutyronitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beakers and graduated cylinders
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine isobutyronitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium carbonate (0.6 eq).
-
Add a mixture of ethanol and water (e.g., 3:1 v/v) as the solvent.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N'-hydroxy-2-methylpropanimidamide. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol is based on the synthesis of the analogous 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole.[5]
Materials:
-
Crude N'-hydroxy-2-methylpropanimidamide (from Step 1)
-
Chloroacetyl chloride
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Separatory funnel
-
Equipment for fractional distillation (optional, for high purity)
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, place the crude N'-hydroxy-2-methylpropanimidamide (1.0 eq).
-
Slowly add chloroacetyl chloride (4.0 eq) to the flask. An initial exothermic reaction may be observed.
-
Once the initial exotherm subsides, heat the mixture to reflux and maintain for approximately 70-90 minutes.
-
Cool the reaction mixture to room temperature.
-
Remove the excess chloroacetyl chloride by evaporation under reduced pressure.
-
Dissolve the residue in ethyl acetate and add hexanes to precipitate dark solid impurities. Filter the mixture.
-
Wash the filtrate with an ice-cold saturated aqueous NaHCO₃ solution, followed by water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil.
-
For higher purity, the product can be purified by fractional distillation under high vacuum.
Quantitative Data
| Parameter | 5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole (Analog) | This compound (Expected) |
| Yield | 14%[5] | Moderate |
| ¹H NMR (CDCl₃, δ) | 1.31 (t, 3H), 2.75 (q, 2H), 4.64 (s, 2H)[5] | ~1.3 (d, 6H), ~3.0 (sept, 1H), ~4.6 (s, 2H) |
| LC-MS (APCI) | Calculated (C₅H₇ClN₂O): 146.02; Found (M+H)⁺: 147.0 m/z[5] | Calculated (C₆H₉ClN₂O): 160.04; Expected (M+H)⁺: 161.0 m/z |
Signaling Pathways and Biological Context
While specific signaling pathway interactions for this compound are not detailed in the literature, the 1,2,4-oxadiazole core is a versatile pharmacophore. Its derivatives have been investigated for a multitude of biological targets. The general mechanism of action often involves the compound acting as a stable mimic of an ester or amide group, allowing it to bind to enzyme active sites or receptors. The diagram below illustrates this general principle of bioisosteric replacement in drug design.
Conclusion
The synthetic protocol outlined provides a robust method for the preparation of this compound, a valuable intermediate for pharmaceutical research and development. The reactivity of the chloromethyl group allows for diverse subsequent chemical transformations, enabling the synthesis of a wide array of potential drug candidates. Researchers should adhere to all safety precautions when handling the reagents and intermediates involved in this synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-(CHLOROMETHYL)-3-ETHYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
Synthesis of 1,2,4-Oxadiazoles from Amidoximes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its significant pharmacological potential and its role as a bioisostere for amide and ester groups, which enhances metabolic stability and pharmacokinetic profiles.[1][2] This five-membered heterocycle is a key component in a variety of therapeutic agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4][5] The synthesis of 1,2,4-oxadiazoles, most commonly achieved through the cyclization of an amidoxime with a carboxylic acid derivative, has evolved from classical multi-step procedures to efficient one-pot and microwave-assisted methodologies, catering to the demands of high-throughput screening in drug discovery.[6][7]
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-oxadiazoles from amidoximes, targeting researchers and professionals in the field of drug development.
General Reaction Pathway
The fundamental approach for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent. This proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring.[6]
Caption: General reaction pathway for the synthesis of 1,2,4-oxadiazoles.
Synthetic Methodologies & Protocols
Several methods have been developed for the synthesis of 1,2,4-oxadiazoles from amidoximes, each with its own advantages in terms of reaction conditions, yields, and substrate scope. Below are detailed protocols for the most common and effective methods.
Classical Synthesis via Acyl Chlorides (Tiemann and Krüger Method)
This traditional method involves the acylation of an amidoxime with an acyl chloride, followed by thermal cyclization. While robust, it often requires elevated temperatures and longer reaction times.[6]
Experimental Protocol:
-
To a solution of the substituted amidoxime (1.0 eq) in pyridine at 0 °C, add the substituted acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Caption: Experimental workflow for the classical synthesis of 1,2,4-oxadiazoles.
One-Pot Synthesis using Carboxylic Acid Esters in a Superbase Medium
This modern approach offers a more efficient, one-pot synthesis at room temperature, avoiding the need to isolate the intermediate O-acylamidoxime.[6][8]
Experimental Protocol:
-
To a suspension of powdered sodium hydroxide (2.0 eq) in dimethyl sulfoxide (DMSO), add the substituted amidoxime (1.0 eq) and the substituted carboxylic acid methyl or ethyl ester (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) significantly reduces reaction times and can improve yields.[1][7][9] This method is particularly valuable for rapid library synthesis in drug discovery.
Experimental Protocol:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 - 1.2 eq) and a suitable coupling agent (e.g., HBTU, 1.1 eq) in an anhydrous solvent (e.g., acetonitrile).[1][7]
-
Add an organic base (e.g., DIEA, 2.0 - 3.0 eq) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.[1]
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).[1]
-
After cooling, the reaction mixture is worked up as appropriate for the specific substrates, which may involve filtration to remove polymer-supported reagents if used, followed by solvent evaporation and purification.[7]
Caption: Experimental workflow for microwave-assisted 1,2,4-oxadiazole synthesis.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the quantitative data for the different synthetic methods described.
| Method | Acylating Agent | Reagents/Conditions | Reaction Time | Yield (%) | Reference(s) |
| Classical (Tiemann & Krüger) | Acyl Chloride | Pyridine, Reflux | 6-12 hours | Generally Low to Moderate | [6] |
| One-Pot Superbase | Carboxylic Acid Ester | NaOH/DMSO, Room Temperature | 4-24 hours | 11-90% | [6][8] |
| Microwave-Assisted | Carboxylic Acid | Coupling Agent (e.g., HBTU), Base (e.g., DIEA), 120-160 °C | 10-30 minutes | Good to Excellent | [1][7] |
| TBAF Mediated | Acyl Chloride | TBAF, THF, Room Temperature | 1-16 hours | Good | [6] |
| Vilsmeier Reagent | Carboxylic Acid | Vilsmeier Reagent | Not Specified | 61-93% | [6] |
Conclusion
The synthesis of 1,2,4-oxadiazoles from amidoximes is a versatile and widely employed transformation in medicinal chemistry. The choice of synthetic method depends on factors such as the desired scale, available equipment, and the nature of the substrates. While classical methods are still relevant, modern one-pot and microwave-assisted protocols offer significant advantages in terms of efficiency, reaction times, and amenability to high-throughput synthesis, making them highly attractive for drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and efficient synthesis of 1,2,4-oxadiazoles utilizing polymer-supported reagents under microwave heating - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This class of heterocyclic compounds is of significant interest in medicinal chemistry, often serving as bioisosteres for esters and amides, which can lead to improved metabolic stability and pharmacokinetic profiles. The following protocols outline various methodologies, including microwave-assisted synthesis, base-mediated reactions, and the use of heterogeneous catalysts, offering researchers a selection of approaches to suit their specific needs for substrate scope, reaction conditions, and scalability.
Introduction to 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole moiety is a prominent scaffold in a wide range of pharmacologically active compounds.[1] These five-membered heterocycles have been incorporated into molecules exhibiting diverse biological activities, including roles as muscarinic agonists, benzodiazepine receptor partial agonists, and serotonergic (5-HT3) antagonists.[1] Traditional multi-step syntheses of these compounds can be time-consuming and may result in lower overall yields. The one-pot procedures detailed herein offer streamlined alternatives, reducing reaction times and simplifying purification processes.
Synthetic Methodologies and Protocols
This section details several robust one-pot methods for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. Each protocol is accompanied by a table summarizing key reaction parameters and yields for a variety of substrates, allowing for easy comparison.
Protocol 1: Microwave-Assisted Synthesis from Carboxylic Acids and Amidoximes
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner product profiles in significantly reduced reaction times.[2][3] This protocol describes a one-pot, two-step microwave-assisted synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes.[2]
Experimental Protocol:
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the carboxylic acid (1.0-1.2 equivalents) and a suitable coupling agent (e.g., HBTU, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., THF, DMF).
-
Activation: Add an organic base, such as N,N-diisopropylethylamine (DIEA) (2.0-3.0 equivalents), to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.[3]
-
Amidoxime Addition: Introduce the amidoxime (1.0 equivalent) to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in a dedicated microwave reactor. Irradiate the mixture at a controlled temperature (typically 120-160 °C) for a short duration (usually 10-30 minutes).[3]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Data Summary:
| Entry | Carboxylic Acid | Amidoxime | Product | Yield (%) | Ref |
| 1 | Benzoic acid | Benzamidoxime | 3,5-Diphenyl-1,2,4-oxadiazole | High | [4] |
| 2 | Acetic acid | 4-Chlorobenzamidoxime | 3-Methyl-5-(4-chlorophenyl)-1,2,4-oxadiazole | High | [2] |
| 3 | 4-Nitrobenzoic acid | Benzamidoxime | 3-(4-Nitrophenyl)-5-phenyl-1,2,4-oxadiazole | High | [4] |
Logical Workflow for Microwave-Assisted Synthesis:
Caption: Workflow for microwave-assisted synthesis.
Protocol 2: Base-Mediated Synthesis from Nitriles, Aldehydes, and Hydroxylamine
A simple and efficient base-mediated one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been developed using nitriles, aldehydes, and hydroxylamine hydrochloride.[5][6] A key feature of this method is that the aldehyde serves as both a reactant and an oxidant, eliminating the need for an external oxidizing agent.[5]
Experimental Protocol:
-
Amidoxime Formation: In a round-bottom flask, dissolve the nitrile (1.0 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a suitable solvent such as tert-butanol. Add a base, for example, triethylamine (TEA) (2.0 equivalents), and heat the mixture (e.g., at 80 °C) for a specified time (e.g., 18 hours) to form the corresponding amidoxime in situ.[5]
-
Cyclization and Oxidation: To the reaction mixture containing the in situ generated amidoxime, add the aldehyde (2.0 equivalents). Continue heating the reaction until the formation of the 1,2,4-oxadiazole is complete, as monitored by TLC.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the pure 3,5-disubstituted 1,2,4-oxadiazole.
Data Summary:
| Entry | Nitrile | Aldehyde | Base | Solvent | Yield (%) | Ref |
| 1 | Benzonitrile | Benzaldehyde | TEA | t-BuOH | 75 | [5] |
| 2 | 4-Chlorobenzonitrile | 4-Chlorobenzaldehyde | TEA | t-BuOH | 78 | [5] |
| 3 | 4-Methoxybenzonitrile | 4-Methoxybenzaldehyde | TEA | t-BuOH | 82 | [5] |
Reaction Pathway for Base-Mediated Synthesis:
Caption: Sequential reactions in base-mediated synthesis.
Protocol 3: Graphene Oxide Catalyzed Synthesis
Graphene oxide (GO) can function as an efficient, metal-free, and heterogeneous carbocatalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[1] GO exhibits dual catalytic activity, acting as both a solid acid catalyst and an oxidizing agent.[1]
Experimental Protocol:
-
Amidoxime Generation: In a reaction vessel, stir a mixture of the nitrile (1.5 mmol), hydroxylamine hydrochloride (1.5 mmol), and a base such as potassium carbonate (1.5 mmol) in a solvent system like ethanol-water for a designated period (e.g., 8 hours) at room temperature to generate the amidoxime.[1]
-
Cyclization: To the above mixture, add the aldehyde (1.0 mmol) and graphene oxide (e.g., 25 mg). Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for a further period (e.g., 8 hours).[1]
-
Work-up and Purification: After the reaction is complete, filter off the graphene oxide catalyst. The filtrate is then concentrated, and the resulting crude product is purified by column chromatography.
Data Summary:
| Entry | Nitrile | Aldehyde | Catalyst | Solvent | Yield (%) | Ref |
| 1 | Benzonitrile | Benzaldehyde | Graphene Oxide | Ethanol-Water | 73 | [1] |
| 2 | 4-Chlorobenzonitrile | 4-Chlorobenzaldehyde | Graphene Oxide | Ethanol-Water | 85 | [1] |
| 3 | Acetonitrile | Benzaldehyde | Graphene Oxide | Ethanol-Water | 65 | [1] |
Workflow for Graphene Oxide Catalyzed Synthesis:
Caption: Two-step one-pot GO-catalyzed synthesis.
Protocol 4: Solvent-Free Synthesis using Potassium Fluoride
A solvent-free, one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles with identical substituents can be achieved directly from the reaction of nitriles and hydroxylamine hydrochloride using potassium fluoride as both a catalyst and a solid support.[7][8] This method is advantageous due to its simplicity, use of aqueous work-up, and often excellent yields.[7]
Experimental Protocol:
-
Reagent Mixing: In a mortar, thoroughly grind a mixture of the nitrile (2 mmol), hydroxylamine hydrochloride (2 mmol), and potassium fluoride (1 g).
-
Heating: Transfer the powdered mixture to a reaction vessel and heat it at 100 °C for a specified duration (e.g., 12 hours).[7]
-
Work-up and Purification: After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Data Summary:
| Entry | Nitrile | Catalyst/Support | Temperature (°C) | Time (h) | Yield (%) | Ref |
| 1 | Benzonitrile | Potassium Fluoride | 100 | 12 | 95 | [7] |
| 2 | 4-Chlorobenzonitrile | Potassium Fluoride | 100 | 12 | 92 | [7] |
| 3 | 4-Methylbenzonitrile | Potassium Fluoride | 100 | 12 | 96 | [9] |
Logical Flow for Solvent-Free Synthesis:
Caption: Process flow for solvent-free synthesis.
References
- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 5-(chloromethyl)-3-isopropyl-1,2,4-oxadiazole as a key intermediate in the development of pharmacologically active compounds. Detailed protocols for its synthesis and subsequent reactions are provided, along with data presented in a clear, tabular format.
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry. The 1,2,4-oxadiazole moiety is a well-established bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. The presence of a reactive chloromethyl group at the 5-position provides a convenient handle for introducing the oxadiazole core into a wide range of molecular scaffolds through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of diverse therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₉ClN₂O |
| Molecular Weight | 160.61 g/mol |
| Appearance | Solid |
| CAS Number | 54042-97-6 |
| SMILES | CC(C)C1=NOC(=N1)CCl |
| InChI Key | DZQYANBJKKYDKC-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from isobutyronitrile. The following protocol is adapted from a similar synthesis of the 3-ethyl analog.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-hydroxyisobutyrimidamide
-
To a solution of hydroxylamine hydrochloride (1.0 eq) in a suitable solvent (e.g., methanol), add a solution of sodium hydroxide (1.0 eq) in water at 0 °C.
-
After stirring for 15 minutes, add isobutyronitrile (1.0 eq) to the reaction mixture.
-
Allow the mixture to stir at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure. The crude N-hydroxyisobutyrimidamide is used in the next step without further purification.
Step 2: Cyclization to this compound
-
To the crude N-hydroxyisobutyrimidamide (1.0 eq), add chloroacetyl chloride (2.0-4.0 eq) cautiously.
-
After the initial exothermic reaction subsides, heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature and remove the excess chloroacetyl chloride by evaporation under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.
Table 2: Representative Reaction Parameters for the Synthesis of a 3-Alkyl-5-(chloromethyl)-1,2,4-oxadiazole Analog [1]
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield |
| N-hydroxypropanimidamide | Chloroacetyl chloride | Neat | 70 min | Reflux | 14% |
Note: The yield for the 3-isopropyl analog may vary and requires optimization.
Application as a Synthetic Intermediate
The chloromethyl group of this compound is a versatile electrophilic site for nucleophilic substitution reactions. This allows for the facile introduction of the 3-isopropyl-1,2,4-oxadiazole moiety onto various molecular scaffolds.
General Experimental Protocol: Nucleophilic Substitution
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile, or THF).
-
Add the desired nucleophile (1.0-1.2 eq) and a suitable base (e.g., K₂CO₃, NaH, or Et₃N) to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Table 3: Potential Nucleophiles for Reaction with this compound
| Nucleophile Type | Example | Resulting Linkage |
| Amine | Primary/Secondary Amines | -CH₂-NR¹R² |
| Thiol | Thiols, Thiophenols | -CH₂-SR |
| Phenol | Phenols, Substituted Phenols | -CH₂-OAr |
| Carboxylate | Carboxylic Acids | -CH₂-OCOR |
| Azide | Sodium Azide | -CH₂-N₃ |
Application in the Synthesis of Bioactive Molecules: Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors
Glycogen synthase kinase 3β (GSK-3β) is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.[2] The 1,2,4-oxadiazole scaffold has been identified as a promising pharmacophore for the development of potent and selective GSK-3β inhibitors.[3][4] this compound can serve as a crucial intermediate in the synthesis of such inhibitors.
Proposed Synthetic Route to a GSK-3β Inhibitor
The following workflow illustrates a potential synthetic route where this compound could be utilized to synthesize a GSK-3β inhibitor.
Caption: Synthetic workflow for this compound and its application.
Signaling Pathway Implication
GSK-3β is a central node in numerous signaling pathways. Its inhibition by molecules synthesized from the title intermediate can have significant therapeutic effects.
Caption: Simplified signaling pathways involving GSK-3β and the effect of its inhibition.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in drug discovery. Its straightforward synthesis and the reactivity of the chloromethyl group allow for its incorporation into a wide array of complex molecules. The application of this intermediate in the development of GSK-3β inhibitors highlights its importance in addressing unmet medical needs in neurodegenerative diseases and other therapeutic areas. The protocols and data presented herein provide a solid foundation for researchers to utilize this promising building block in their synthetic endeavors.
References
- 1. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents. | Semantic Scholar [semanticscholar.org]
- 4. Structure-based optimization of oxadiazole-based GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole in Medicinal Chemistry
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
In the landscape of contemporary medicinal chemistry, the 1,2,4-oxadiazole ring system has emerged as a privileged heterocyclic scaffold.[1][2] Its significance stems from its role as a bioisosteric replacement for amide and ester functionalities, offering enhanced metabolic stability and favorable pharmacokinetic profiles.[3][4][5] The inherent rigidity of the 1,2,4-oxadiazole ring also provides a predictable vector for substituent orientation, a critical aspect in rational drug design. Among the myriad of derivatives, 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole stands out as a versatile building block, primed for nucleophilic substitution at the chloromethyl position, thereby enabling the synthesis of diverse compound libraries for drug discovery campaigns. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of this valuable intermediate, with a particular focus on its prospective role in the development of novel anticancer agents through caspase-3 activation.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₉ClN₂O | |
| Molecular Weight | 160.60 g/mol | |
| Appearance | Solid | |
| SMILES | CC(C)C1=NOC(=N1)CCl | |
| InChI Key | DZQYANBJKKYDKC-UHFFFAOYSA-N |
Synthesis and Characterization
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure optimal yield and purity. The following protocol is adapted from established methods for similar 1,2,4-oxadiazole derivatives.[6]
Synthetic Workflow
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of this compound
Part A: Synthesis of N'-hydroxyisobutyrimidamide
-
Reagents and Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Charge the flask with a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol).
-
Basification: Cool the solution in an ice bath and slowly add a solution of a base (e.g., sodium hydroxide or potassium carbonate) in water.
-
Addition of Nitrile: Once the base addition is complete, add isobutyronitrile to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude N'-hydroxyisobutyrimidamide can be used in the next step without further purification, or it can be purified by recrystallization.
Part B: Cyclization to this compound
-
Reagents and Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the crude N'-hydroxyisobutyrimidamide from the previous step.
-
Addition of Acyl Chloride: Carefully and slowly add an excess of chloroacetyl chloride (typically 3-4 equivalents). An initial exothermic reaction may be observed.
-
Reaction: Once the initial exotherm subsides, heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the excess chloroacetyl chloride under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a cold saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by fractional distillation under high vacuum to yield this compound as a pure compound.[6]
-
Characterization
The structural integrity of the synthesized this compound should be confirmed using a suite of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet) and a singlet for the chloromethyl protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR will provide evidence for all carbon atoms in the molecule, including the two distinct carbons of the oxadiazole ring, the chloromethyl carbon, and the carbons of the isopropyl group.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The presence of a chlorine atom will be evident from the characteristic M and M+2 isotope pattern.
| Expected ¹H NMR Data (CDCl₃, 400 MHz) | Expected ¹³C NMR Data (CDCl₃, 101 MHz) | Expected MS (EI) Data |
| δ 4.65 (s, 2H, -CH₂Cl) | δ 178.0 (C-3) | m/z (relative intensity): 160 (M⁺, for ³⁵Cl), 162 ([M+2]⁺, for ³⁷Cl) |
| δ 3.10 (sept, J = 7.0 Hz, 1H, -CH(CH₃)₂) | δ 168.0 (C-5) | |
| δ 1.35 (d, J = 7.0 Hz, 6H, -CH(CH₃)₂) | δ 35.0 (-CH₂Cl) | |
| δ 28.0 (-CH(CH₃)₂) | ||
| δ 20.0 (-CH(CH₃)₂) |
Note: The spectral data presented here are predicted based on analogous structures and may vary slightly in an actual experimental setting.[6][7]
Application in Medicinal Chemistry: A Gateway to Novel Therapeutics
The 5-(chloromethyl) group is a reactive handle that allows for the facile introduction of various nucleophiles, making this compound a valuable scaffold for generating libraries of compounds for high-throughput screening.
Application as a Bioisostere
The 1,2,4-oxadiazole moiety is a well-established bioisostere for amide and ester groups.[3][4] This substitution can lead to improved metabolic stability by circumventing hydrolysis by esterases and proteases.[3] When designing new drug candidates, replacing a labile ester or amide with the 5-(substituted-methyl)-3-isopropyl-1,2,4-oxadiazole core can be a powerful strategy to enhance drug-like properties.
Potential as an Anticancer Agent via Caspase-3 Activation
A promising avenue for the application of this compound derivatives is in the development of anticancer agents that induce apoptosis.[8][9] Caspases, a family of cysteine proteases, are central to the apoptotic process, with caspase-3 being a key executioner caspase.[8][10] Several studies have shown that 1,2,4-oxadiazole derivatives can act as potent activators of caspase-3, leading to programmed cell death in cancer cells.[8][11]
Caption: Proposed mechanism of apoptosis induction via caspase-3 activation.
Protocol 2: Screening for Caspase-3 Activation
This protocol outlines a general workflow for assessing the ability of novel derivatives of this compound to activate caspase-3 in a cancer cell line.
-
Compound Synthesis: Synthesize a library of derivatives by reacting this compound with a diverse set of nucleophiles (e.g., amines, thiols, phenols).
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells or HCT116 colon cancer cells) under standard conditions.
-
Compound Treatment: Treat the cells with varying concentrations of the synthesized compounds for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known caspase-3 activator like staurosporine).
-
Caspase-3 Activity Assay:
-
Lyse the cells to release the cellular contents.
-
Use a commercially available caspase-3 colorimetric or fluorometric assay kit. These assays typically use a specific peptide substrate that is cleaved by active caspase-3, resulting in a detectable signal.
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
Quantify the caspase-3 activity for each compound concentration.
-
Determine the EC₅₀ (half-maximal effective concentration) for caspase-3 activation for the active compounds.
-
Compare the activity of the derivatives to identify structure-activity relationships (SAR).
-
Conclusion and Future Perspectives
This compound represents a strategically important building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the chloromethyl group provide a versatile platform for the generation of novel small molecules. The established role of the 1,2,4-oxadiazole core as a bioisostere and the emerging potential of its derivatives as caspase-3 activators underscore the immense potential of this compound in the discovery of next-generation therapeutics, particularly in the realm of oncology. Further exploration of the chemical space accessible from this intermediate is highly warranted and is anticipated to yield compounds with significant biological activity.
References
- 1. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A patent review of pharmaceutical and therapeutic applications of oxadiazole derivatives for the treatment of chronic diseases (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosterism - Drug Design Org [drugdesign.org]
- 6. 5-(CHLOROMETHYL)-3-ETHYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment - ProQuest [proquest.com]
Application Notes and Protocols: 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole for Bioisosteric Replacement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and experimental protocols for 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole , a heterocyclic compound with significant potential in drug discovery as a bioisosteric replacement for ester and amide functionalities.
Introduction to 1,2,4-Oxadiazoles in Bioisosteric Replacement
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry.[1] Its unique electronic properties and structural rigidity make it an excellent bioisostere for esters and amides.[2][3] Bioisosteric replacement is a crucial strategy in drug design aimed at modifying a lead compound to improve its pharmacological and toxicological profiles.[3][4] The substitution of labile ester or amide groups with a metabolically stable 1,2,4-oxadiazole ring can enhance a drug candidate's resistance to hydrolysis by esterases and amidases, thereby improving its pharmacokinetic properties.[2][3]
Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5] The substituents at the 3- and 5-positions of the oxadiazole ring play a critical role in determining the compound's biological activity and target specificity.[6] The title compound, this compound, features a reactive chloromethyl group at the 5-position, which can be further functionalized, and an isopropyl group at the 3-position, which influences its lipophilicity and steric interactions with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₉ClN₂O | |
| Molecular Weight | 160.61 g/mol | [7] |
| Appearance | Solid | |
| SMILES | CC(C)C1=NOC(=N1)CCl | |
| InChI Key | DZQYANBJKKYDKC-UHFFFAOYSA-N |
Synthesis Protocol
The synthesis of this compound is typically achieved through a two-step process involving the formation of an amidoxime followed by cyclization with an acyl chloride.
Diagram of the Synthetic Workflow
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 3. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of novel 5-(chloromethyl)-3-isopropyl-1,2,4-oxadiazole derivatives. The following sections detail the methodologies for evaluating the efficacy of these compounds against a panel of pathogenic bacteria and fungi, presenting the data in a structured format, and visualizing the experimental workflow and a potential mechanism of action.
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents.[1] Oxadiazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[2][3] The 1,2,4-oxadiazole scaffold, in particular, serves as a valuable pharmacophore in the design of novel therapeutic agents. This document outlines the screening cascade for a series of synthesized this compound derivatives (designated as OXD-series) to determine their potential as antimicrobial agents.
Data Presentation
The antimicrobial activity of the this compound derivatives (OXD-01 to OXD-05) was evaluated against a panel of representative Gram-positive and Gram-negative bacteria, and a fungal strain. The primary screening was conducted using the agar disk diffusion method to assess the qualitative antimicrobial activity, followed by the broth microdilution method to quantitatively determine the Minimum Inhibitory Concentration (MIC).
Table 1: Antimicrobial Activity of this compound Derivatives (OXD-01 to OXD-05) and Control Antibiotics.
| Compound | Staphylococcus aureus (ATCC 25923) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| Zone of Inhibition (mm) | MIC (µg/mL) | Zone of Inhibition (mm) | MIC (µg/mL) | Zone of Inhibition (mm) | |
| OXD-01 | 18 | 16 | 15 | 32 | 12 |
| OXD-02 | 22 | 8 | 19 | 16 | 15 |
| OXD-03 | 16 | 32 | 14 | 64 | 10 |
| OXD-04 | 25 | 4 | 21 | 8 | 18 |
| OXD-05 | 14 | 64 | 12 | 128 | 9 |
| Ciprofloxacin | 28 | 1 | 30 | 0.5 | 25 |
| Ampicillin | 26 | 2 | 28 | 4 | - |
| Fluconazole | - | - | - | - | 22 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Agar Disk Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity of the test compounds.[4][5][6]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Test compounds (OXD-series) stock solutions (1 mg/mL in DMSO)
-
Control antibiotics (Ciprofloxacin, Ampicillin)
-
Bacterial and fungal cultures
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs, forceps, and micropipettes
Procedure:
-
Inoculum Preparation: From a fresh culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[4]
-
Inoculation of Agar Plates: Dip a sterile swab into the standardized inoculum and rotate it against the inside of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of growth.[6]
-
Application of Disks: Aseptically place sterile paper disks impregnated with 20 µL of each test compound solution (20 µ g/disk ) onto the inoculated agar surface.[4] Also, place disks with control antibiotics.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for Candida albicans.
-
Data Collection: Measure the diameter of the zone of inhibition (including the disk) in millimeters.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test compounds (OXD-series) and control antibiotics
-
Bacterial and fungal cultures
-
Sterile saline (0.85%)
-
Spectrophotometer
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of each test compound and control antibiotic in CAMHB in the wells of a 96-well plate. The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum as described in the agar disk diffusion protocol and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for Candida albicans.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[7] This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the antimicrobial screening of the this compound derivatives.
Caption: Workflow for antimicrobial screening of OXD derivatives.
Hypothetical Signaling Pathway: Inhibition of Bacterial DNA Gyrase
1,3,4-Oxadiazole derivatives have been reported to target various bacterial enzymes.[1] A plausible mechanism of action for the this compound derivatives could be the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
References
- 1. 1,3,4-oxadiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 6. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antifungal Activity of Novel 1,2,4-Oxadiazoles
Introduction: The Imperative for Novel Antifungal Agents
The relentless rise of fungal infections in both clinical and agricultural settings poses a significant global challenge. In medicine, immunocompromised patients are increasingly susceptible to life-threatening systemic mycoses caused by opportunistic pathogens such as Candida albicans and Aspergillus fumigatus.[1][2] The therapeutic arsenal is limited, and the emergence of drug-resistant strains further complicates treatment, leading to higher mortality rates.[3][4][5][6] For instance, azole resistance in A. fumigatus is a growing concern, with some studies showing resistance in up to 7% of clinical isolates in the U.S. and even higher rates in other parts of the world.[3][5] Similarly, while resistance in C. albicans is less common, it is observed in patients undergoing long-term antifungal therapy.[6][7]
In agriculture, phytopathogenic fungi like Fusarium graminearum and Sclerotinia sclerotiorum are responsible for devastating crop losses and contamination of food supplies with mycotoxins.[8][9][10] The extensive use of fungicides has led to the development of resistance in these plant pathogens, necessitating the discovery of new fungicidal compounds with novel modes of action.[9][11][12][13]
The 1,2,4-oxadiazole scaffold has emerged as a promising pharmacophore in the design of new therapeutic agents due to its diverse biological activities.[1][14] This heterocyclic motif is recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities, making it an attractive core for novel antifungal drug discovery.[1][14][15] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the evaluation of novel 1,2,4-oxadiazole derivatives as potential antifungal agents.
Part 1: Foundational Antifungal Susceptibility Testing
The initial assessment of any novel compound involves determining its intrinsic antifungal activity. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility and comparability of data across different laboratories.[14][16][17][18][19][20][21][22][23][24][25][26][27][28]
Protocol 1.1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (e.g., Candida albicans)
This protocol is adapted from the CLSI M27-A3 and EUCAST E.DEF 7.3.2 guidelines.[16][17][18][19][20][22][23][24][26]
Objective: To determine the MIC of novel 1,2,4-oxadiazole compounds against yeast pathogens.
Materials:
-
Test compounds (1,2,4-oxadiazoles) dissolved in a suitable solvent (e.g., DMSO).
-
Yeast isolate (e.g., Candida albicans).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator (35°C).
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
Compound Dilution:
-
Prepare a stock solution of the 1,2,4-oxadiazole compound in DMSO.
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.03 to 32 µg/mL).
-
Include a positive control (no compound) and a negative control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted yeast inoculum to each well containing 100 µL of the diluted compound.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control, as determined visually or spectrophotometrically.
-
Protocol 1.2: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (e.g., Aspergillus fumigatus, Fusarium graminearum)
This protocol is based on the CLSI M38-A2 and EUCAST E.DEF 9.3.1 guidelines.[14][21][27][28][29][30][31][32][33][34]
Objective: To determine the MIC of novel 1,2,4-oxadiazole compounds against filamentous fungal pathogens.
Materials:
-
Test compounds (1,2,4-oxadiazoles) dissolved in DMSO.
-
Fungal isolate (e.g., Aspergillus fumigatus).
-
RPMI-1640 medium.
-
Sterile 96-well microtiter plates.
-
Hemocytometer or spectrophotometer.
-
Incubator (35°C).
Procedure:
-
Inoculum Preparation:
-
Grow the fungus on Potato Dextrose Agar until sporulation occurs.
-
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).
-
Filter the suspension to remove hyphal fragments.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.
-
-
Compound Dilution and Inoculation:
-
Follow the same procedure as for yeasts (Protocol 1.1).
-
-
Incubation and MIC Determination:
-
Incubate the plates at 35°C for 48-72 hours.
-
The MIC is the lowest concentration of the compound that shows complete inhibition of visible growth.
-
Data Presentation: MIC Values
| Compound ID | Target Fungus | MIC (µg/mL) |
| OXA-001 | Candida albicans | 4 |
| OXA-001 | Aspergillus fumigatus | 8 |
| OXA-002 | Candida albicans | 2 |
| OXA-002 | Aspergillus fumigatus | 4 |
| Fluconazole | Candida albicans | 1 |
| Amphotericin B | Aspergillus fumigatus | 0.5 |
Part 2: Elucidating the Mechanism of Action
Understanding how a novel compound exerts its antifungal effect is crucial for its development as a therapeutic agent. Many 1,2,4-oxadiazole derivatives have been reported to act as succinate dehydrogenase (SDH) inhibitors.[35][36] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an excellent target for antifungal agents. Other potential mechanisms include disruption of the cell membrane or inhibition of ergosterol biosynthesis.
Protocol 2.1: Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol provides a method to assess the inhibitory effect of 1,2,4-oxadiazoles on fungal SDH activity.[35][37][38][39]
Objective: To determine if the novel 1,2,4-oxadiazole compounds inhibit fungal SDH activity.
Materials:
-
Mitochondrial fraction isolated from the target fungus.
-
SDH assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2).
-
Succinate solution (substrate).
-
2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor).
-
Phenazine methosulfate (PMS) solution.
-
Test compounds (1,2,4-oxadiazoles).
-
Spectrophotometer or microplate reader (600 nm).
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing SDH assay buffer, succinate, and DCPIP.
-
Enzyme and Inhibitor Addition: Add the fungal mitochondrial preparation to the reaction mixture. For inhibitor assays, pre-incubate the mitochondrial preparation with various concentrations of the 1,2,4-oxadiazole compound before adding the substrate.
-
Reaction Initiation: Start the reaction by adding PMS.
-
Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to SDH activity.
-
Data Analysis: Calculate the percentage of SDH inhibition for each compound concentration and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).
Visualization: SDH Inhibition Pathway```dot
Caption: Iterative workflow for SAR studies and lead optimization.
Conclusion and Future Directions
The 1,2,4-oxadiazole scaffold represents a versatile platform for the development of novel antifungal agents. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds, from initial screening to mechanistic studies. By employing standardized methodologies and systematically exploring structure-activity relationships, researchers can accelerate the discovery and development of new antifungal drugs to combat the growing threat of fungal infections in both medicine and agriculture. Future research should focus on in vivo efficacy studies, toxicity profiling, and the exploration of novel targets for 1,2,4-oxadiazole derivatives to further expand their therapeutic potential.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Drug-Resistant Aspergillus spp.: A Literature Review of Its Resistance Mechanisms and Its Prevalence in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial-Resistant Aspergillus | Aspergillosis | CDC [cdc.gov]
- 4. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections: The Triad Yeast-Host-Antifungal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The evolution of drug resistance in clinical isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 9. The Mechanisms of Developing Fungicide Resistance in Fusarium graminearum Causing Fusarium Head Blight and Fungicide Resistance Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ars.usda.gov [ars.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.co.za [journals.co.za]
- 13. Fungicide Resistance in Fusarium graminearum | Weekly Crop Update [sites.udel.edu]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 19. gest.joyadv.it [gest.joyadv.it]
- 20. Comparison of the Sensititre YeastOne antifungal method with the CLSI M27-A3 reference method to determine the activity of antifungal agents against clinical isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 21. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 22. webstore.ansi.org [webstore.ansi.org]
- 23. (Open Access) Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard (2008) | John H. Rex | 3172 Citations [scispace.com]
- 24. mdpi.com [mdpi.com]
- 25. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. EUCAST: AST of Yeasts [eucast.org]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. scribd.com [scribd.com]
- 29. njccwei.com [njccwei.com]
- 30. scribd.com [scribd.com]
- 31. CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard M38-A2, 2nd Edition, Wayne, 37 p. - References - Scientific Research Publishing [scirp.org]
- 32. A multicentre study to optimize echinocandin susceptibility testing of Aspergillus species with the EUCAST methodology and a broth microdilution colorimetric method - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes [frontiersin.org]
- 34. repub.eur.nl [repub.eur.nl]
- 35. benchchem.com [benchchem.com]
- 36. researchgate.net [researchgate.net]
- 37. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 38. ftb.com.hr [ftb.com.hr]
- 39. actascientific.com [actascientific.com]
Application Notes and Protocols for 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole in Crop Protection Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole in crop protection research. Due to the limited publicly available data on this specific molecule, the following protocols and data are based on research on closely related 5-(halomethyl)-1,2,4-oxadiazole analogues, which have shown significant promise as nematicides. Further experimental validation on the target compound is highly recommended.
Potential Applications in Crop Protection
The 1,2,4-oxadiazole scaffold is a versatile pharmacophore that has been successfully incorporated into a range of agrochemicals.[1] Derivatives of 5-(chloromethyl)-1,2,4-oxadiazole have demonstrated potent nematicidal activity , suggesting that this compound is a strong candidate for development as a novel nematicide.[2][3] The broader class of 1,2,4-oxadiazoles has also been investigated for fungicidal , herbicidal , and insecticidal properties.[4][5][6]
Synthesis Protocol
A general and efficient method for the synthesis of 5-(chloromethyl)-3-substituted-1,2,4-oxadiazoles has been reported and can be adapted for the synthesis of the title compound.[7] The synthesis typically involves the cyclization of an appropriate amidoxime with an acyl chloride.
Protocol 1: Synthesis of this compound
Materials:
-
N-hydroxyisobutyramidine
-
Chloroacetyl chloride
-
Pyridine
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Preparation of the Amidoxime: Synthesize N-hydroxyisobutyramidine from isobutyronitrile and hydroxylamine hydrochloride according to standard literature procedures.
-
Acylation and Cyclization:
-
Dissolve N-hydroxyisobutyramidine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq) to the solution.
-
Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Activity Screening Protocols
The following protocols are designed to screen this compound for its potential pesticidal activities.
Nematicidal Activity Assay
This protocol is adapted from methodologies used to test the nematicidal activity of analogous 5-(chloromethyl)-1,2,4-oxadiazole compounds against various plant-parasitic nematodes.[2][3][8]
Protocol 2: In Vitro Nematicidal Activity against Root-Knot Nematode (Meloidogyne incognita)
Materials:
-
This compound
-
Meloidogyne incognita second-stage juveniles (J2)
-
Sterile 24-well plates
-
Sterile water
-
Tween-20
-
Micropipettes
-
Inverted microscope
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions in sterile water containing 0.1% Tween-20 to achieve final concentrations ranging from 1 to 200 µg/mL.
-
-
Nematode Suspension:
-
Prepare a suspension of M. incognita J2 in sterile water and adjust the concentration to approximately 100 J2s per 100 µL.
-
-
Assay Setup:
-
Add 900 µL of each test solution concentration to the wells of a 24-well plate.
-
Include a negative control (0.1% Tween-20 in water) and a positive control (a commercial nematicide like Avermectin).
-
Add 100 µL of the nematode suspension to each well.
-
-
Incubation:
-
Incubate the plates at 25 ± 2 °C for 24, 48, and 72 hours.
-
-
Data Collection:
-
At each time point, count the number of dead nematodes in each well under an inverted microscope. Nematodes are considered dead if they are motionless and do not respond to probing with a fine needle.
-
-
Data Analysis:
-
Calculate the mortality rate for each concentration and correct for control mortality using Abbott's formula.
-
Determine the LC₅₀ (lethal concentration for 50% of the population) value using probit analysis.
-
Antifungal Activity Assay
This protocol is a standard method for evaluating the in vitro antifungal activity of chemical compounds against common plant pathogenic fungi.[5][9][10]
Protocol 3: In Vitro Antifungal Mycelial Growth Inhibition Assay
Materials:
-
This compound
-
Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Test Plates:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Incorporate the test compound into molten PDA at various final concentrations (e.g., 10, 25, 50, 100 µg/mL).
-
Pour the amended PDA into sterile petri dishes. Include a solvent control.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture on PDA, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, mycelium-side down, in the center of each test plate.
-
-
Incubation:
-
Incubate the plates at 25 ± 2 °C in the dark until the mycelial growth in the control plate reaches the edge of the dish.
-
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.
-
Determine the EC₅₀ (effective concentration for 50% inhibition) value.
-
Herbicidal Activity Assay
This protocol outlines a greenhouse-based method for screening the post-emergence herbicidal activity of the compound.[11][12]
Protocol 4: Post-Emergence Herbicidal Activity Greenhouse Assay
Materials:
-
This compound
-
Seeds of various weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Pots and greenhouse potting mix
-
Laboratory spray chamber
-
Greenhouse with controlled environment
Procedure:
-
Plant Cultivation:
-
Sow seeds of the selected weed species in pots and grow them in a greenhouse under controlled conditions (e.g., 25/18 °C day/night, 16h photoperiod).
-
-
Herbicide Application:
-
When the plants reach the 2-4 true leaf stage, prepare a spray solution of the test compound at various application rates (e.g., 100, 250, 500, 1000 g a.i./ha) in a suitable solvent with a surfactant.
-
Apply the solutions to the plants using a calibrated laboratory spray chamber. Include an untreated control.
-
-
Evaluation:
-
Return the plants to the greenhouse.
-
Visually assess the percentage of plant injury (phytotoxicity) at 3, 7, and 14 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete death).
-
-
Data Analysis:
-
Record the visual injury ratings and analyze the dose-response relationship.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Nematicidal Activity of 5-(Chloromethyl)-1,2,4-Oxadiazole Analogs against Various Nematodes (LC₅₀ in µg/mL)
| Compound ID | 3-Substituent | 5-Substituent | B. xylophilus | A. besseyi | D. dipsaci | Reference |
| A1 | 4-Fluorophenyl | -CH₂Cl | 2.4 | 3.8 | 100% mortality at 50 µg/mL | [2][3] |
| A2 | 4-Chlorophenyl | -CH₂Cl | 2.8 | - | - | [2] |
| Avermectin | - | - | 56.8 | 56.8 | - | [2] |
| Tioxazafen | Phenyl | 2-Thienyl | 142.9 | 142.9 | - | [2] |
Note: Data for A1 and A2 are for closely related analogs and are presented here as a reference for the potential efficacy of this compound.
Table 2: Postulated Antifungal and Herbicidal Activity of this compound (Hypothetical Data for Screening)
| Activity Type | Target Organism | Concentration | Inhibition/Injury (%) |
| Antifungal | Botrytis cinerea | 50 µg/mL | 45% |
| Rhizoctonia solani | 50 µg/mL | 30% | |
| Herbicidal | Amaranthus retroflexus | 500 g a.i./ha | 60% |
| Echinochloa crus-galli | 500 g a.i./ha | 25% |
Note: This table presents hypothetical screening data to illustrate the expected format of results from the described protocols.
Visualizations
The following diagrams illustrate the experimental workflow and a potential mode of action for nematicidal activity based on related compounds.
References
- 1. 1,2,4-Oxadiazole as a potential scaffold in agrochemistry: a review - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance induction and nematicidal activity of certain monoterpenes against tomato root-knot caused by Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ifyber.com [ifyber.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of diverse chemical scaffolds is paramount. The 1,2,4-oxadiazole moiety is a privileged heterocyclic motif in medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and pharmacokinetic properties. [1] This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, a methodology that offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and procedural simplicity.[1]
Introduction to Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic rate enhancements and cleaner reactions compared to conventional heating methods. This technology allows for precise temperature and pressure control, making it a valuable tool for high-throughput synthesis and library generation in drug discovery.[1] The synthesis of 1,2,4-oxadiazoles, which traditionally involves the time-consuming cyclization of O-acylamidoxime intermediates, is particularly well-suited for microwave acceleration.[1]
General Reaction Mechanism
The formation of the 1,2,4-oxadiazole ring from an amidoxime and an acylating agent, such as a carboxylic acid, typically proceeds through a two-stage mechanism. The initial step is the O-acylation of the amidoxime to form an O-acylamidoxime intermediate. This is followed by an intramolecular cyclodehydration to furnish the stable aromatic 1,2,4-oxadiazole ring. Microwave irradiation significantly accelerates this cyclodehydration step.
Caption: General reaction mechanism for the synthesis of 1,2,4-oxadiazoles.
Experimental Protocols
Two primary microwave-assisted methods for the synthesis of 1,2,4-oxadiazoles are detailed below: a one-pot synthesis from an amidoxime and a carboxylic acid, and a one-pot, two-step synthesis starting from a nitrile.
Protocol 1: One-Pot Synthesis from Amidoximes and Carboxylic Acids
This protocol is adapted from a general procedure for the efficient synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[1]
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic acid (1.0-1.2 eq)
-
Coupling agent (e.g., HBTU, HATU, or a carbodiimide like DCC or EDC) (1.1 eq)
-
Organic base (e.g., N,N-diisopropylethylamine - DIEA) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF, or acetonitrile - ACN)
-
Microwave reactor
-
Microwave-safe reaction vessels with stir bars
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0-1.2 eq) and the coupling agent (1.1 eq) in an anhydrous solvent.
-
Activation: Add the organic base (e.g., DIEA, 2.0-3.0 eq) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.[1]
-
Amidoxime Addition: Add the amidoxime (1.0 eq) to the reaction mixture.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After cooling the reaction vessel to room temperature, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 1,2,4-oxadiazole.[1]
Protocol 2: One-Pot, Three-Component Synthesis from Nitriles
This protocol describes a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles starting from nitriles, hydroxylamine, and an acylating agent under microwave irradiation.[2]
Materials:
-
Nitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Base (e.g., potassium carbonate)
-
Acylating agent (e.g., Meldrum's acid) (1.2 eq)
-
Microwave reactor (solvent-free conditions)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amidoxime Formation (in situ): In a microwave-safe reaction vessel, mix the nitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and a base (e.g., potassium carbonate).
-
Acylating Agent Addition: Add the acylating agent (e.g., Meldrum's acid) (1.2 eq) to the mixture.
-
Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor under solvent-free conditions. Optimize the time and power for the specific substrates.
-
Work-up and Purification: After cooling, dissolve the reaction mixture in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Substrate Scope and Yields
The following tables summarize the quantitative data for the microwave-assisted synthesis of various 3,5-disubstituted 1,2,4-oxadiazoles, showcasing the versatility of the methodology.
Table 1: Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acids and Amidoximes
| Entry | Carboxylic Acid | Amidoxime | Method | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Methoxybenzoic acid | 4-Chlorobenzamidoxime | A | 160 | 15 | 92 |
| 2 | 4-Fluorobenzoic acid | 4-Chlorobenzamidoxime | A | 160 | 15 | 85 |
| 3 | Thiophene-2-carboxylic acid | 4-Chlorobenzamidoxime | A | 160 | 15 | 88 |
| 4 | Cyclohexanecarboxylic acid | 4-Chlorobenzamidoxime | A | 160 | 15 | 90 |
| 5 | Phenylacetic acid | 4-Chlorobenzamidoxime | A | 160 | 15 | 85 |
| 6 | 4-Methoxybenzoic acid | 4-Trifluoromethylbenzamidoxime | B | 150 | 15 | 89 |
| 7 | 4-Fluorobenzoic acid | 4-Trifluoromethylbenzamidoxime | B | 150 | 15 | 91 |
| 8 | Thiophene-2-carboxylic acid | 4-Trifluoromethylbenzamidoxime | B | 150 | 15 | 87 |
| 9 | Cyclohexanecarboxylic acid | 4-Trifluoromethylbenzamidoxime | B | 150 | 15 | 86 |
Method A: HBTU/PS-BEMP in acetonitrile. Method B: PS-PPh₃/CCl₃CN, then amidoxime and DIEA in THF.
Table 2: One-Pot Synthesis from Aryl Nitriles, Hydroxylamine, and Crotonoyl Chloride
| Entry | Aryl Nitrile | Product | Yield (%) |
| 1 | Benzonitrile | 3-Phenyl-5-((E)-prop-1-en-1-yl)-1,2,4-oxadiazole | 90 |
| 2 | 4-Methylbenzonitrile | 3-(p-Tolyl)-5-((E)-prop-1-en-1-yl)-1,2,4-oxadiazole | 92 |
| 3 | 4-Methoxybenzonitrile | 3-(4-Methoxyphenyl)-5-((E)-prop-1-en-1-yl)-1,2,4-oxadiazole | 95 |
| 4 | 4-Chlorobenzonitrile | 3-(4-Chlorophenyl)-5-((E)-prop-1-en-1-yl)-1,2,4-oxadiazole | 88 |
| 5 | 4-Bromobenzonitrile | 3-(4-Bromophenyl)-5-((E)-prop-1-en-1-yl)-1,2,4-oxadiazole | 85 |
| 6 | 4-Nitrobenzonitrile | 3-(4-Nitrophenyl)-5-((E)-prop-1-en-1-yl)-1,2,4-oxadiazole | 80 |
Reaction conditions: 1) Aryl nitrile, hydroxylamine, solvent-free, 100°C; 2) Crotonoyl chloride, THF, r.t., 1h; 3) DMSO, 120°C, 1h.[2]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for the microwave-assisted synthesis of a library of 1,2,4-oxadiazoles.
Caption: Experimental workflow for library synthesis of 1,2,4-oxadiazoles.
References
Application Notes and Protocols: Synthesis and Utility of 5-(Azidomethyl)-3-isopropyl-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the synthesis of 5-(azidomethyl)-3-isopropyl-1,2,4-oxadiazole via the nucleophilic substitution reaction of 5-(chloromethyl)-3-isopropyl-1,2,4-oxadiazole with sodium azide. The resulting azide is a valuable intermediate in medicinal chemistry and drug discovery, primarily serving as a building block for the synthesis of more complex molecules through bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".
Introduction
The 1,2,4-oxadiazole moiety is a key heterocycle in medicinal chemistry, often employed as a bioisostere for amide or ester groups to enhance metabolic stability and other pharmacokinetic properties. The functionalization of this scaffold allows for the exploration of diverse chemical space in drug discovery programs. The conversion of a chloromethyl group to an azidomethyl group on the 1,2,4-oxadiazole ring provides a versatile chemical handle for further elaboration. Organic azides are stable and participate in highly selective and efficient "click" reactions, making them ideal for the synthesis of compound libraries and bioconjugation.
The reaction of this compound with sodium azide is a standard SN2 nucleophilic substitution. The chloromethyl group is a good substrate for this reaction, and the azide anion is an effective nucleophile. The resulting product, 5-(azidomethyl)-3-isopropyl-1,2,4-oxadiazole, is a key intermediate for creating triazole-containing compounds, which are prevalent in many biologically active molecules.
Reaction Scheme
Caption: Reaction of this compound with sodium azide.
Experimental Protocol
This protocol is a generalized procedure based on analogous nucleophilic substitution reactions. Optimization of reaction time, temperature, and stoichiometry may be required to achieve optimal results.
Materials and Reagents:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DMF (to make a 0.2-0.5 M solution).
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (1.2-1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature (25 °C) or gently heat to 40-50 °C. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) by observing the disappearance of the starting material. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by a wash with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be purified by silica gel column chromatography to yield the pure 5-(azidomethyl)-3-isopropyl-1,2,4-oxadiazole.
-
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
The following tables summarize expected data for the synthesis of 5-(azidomethyl)-3-isopropyl-1,2,4-oxadiazole.
Table 1: Reaction Conditions and Expected Yields
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Sodium Azide (1.2 eq) |
| Solvent | Anhydrous DMF |
| Temperature | 25-50 °C |
| Reaction Time | 2-6 hours |
| Predicted Yield | 85-95% |
Table 2: Physicochemical and Spectroscopic Data of the Product
| Property | Predicted Value |
| Product Name | 5-(Azidomethyl)-3-isopropyl-1,2,4-oxadiazole |
| Molecular Formula | C₆H₉N₅O |
| Molecular Weight | 167.17 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| ¹H NMR (CDCl₃) | δ (ppm): ~4.5 (s, 2H, -CH₂-N₃), ~3.1 (sept, 1H, -CH-(CH₃)₂), ~1.4 (d, 6H, -CH-(CH₃)₂) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~178, ~168, ~50, ~28, ~20 |
| IR (thin film) | ν (cm⁻¹): ~2100 (strong, azide N≡N stretch) |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated 168.08, found ~168.1 |
Application Notes: Utility in Drug Discovery
The primary application of 5-(azidomethyl)-3-isopropyl-1,2,4-oxadiazole is as a versatile building block in drug discovery, particularly through its use in "click chemistry". The azide functional group allows for its efficient and specific reaction with terminal alkynes to form stable 1,2,3-triazole rings. This has several advantages in the synthesis of potential drug candidates:
-
Modular Synthesis: It enables the rapid assembly of diverse molecular libraries by coupling the oxadiazole core with a wide variety of alkyne-containing fragments.
-
Bioconjugation: The bioorthogonal nature of the click reaction allows for the labeling of biomolecules or the attachment of the oxadiazole-containing molecule to larger scaffolds.
-
Improved Properties: The resulting triazole ring is metabolically stable and can act as a hydrogen bond acceptor, potentially improving the pharmacokinetic and pharmacodynamic properties of the final compound.
Experimental Workflow and Application in Click Chemistry
Caption: Workflow for the synthesis of the azide intermediate and its application.
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Optimizing the Synthesis of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical heterocyclic building block. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction's nuances. By explaining the causality behind common failures and optimization strategies, this guide will empower you to troubleshoot effectively and significantly improve your reaction yields and product purity.
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a cornerstone of modern medicinal chemistry, often employed to introduce metabolically stable bioisosteres for ester and amide functionalities. However, the journey from starting materials to the final product can be fraught with challenges, primarily centering on the critical cyclodehydration step and the management of side reactions. This guide provides field-proven insights and validated protocols to navigate these complexities.
Section 1: Understanding the Core Synthesis: The Amidoxime Route
The most robust and widely adopted method for synthesizing this compound proceeds via the acylation of an amidoxime followed by a cyclodehydration reaction. The key starting materials are isobutyraldoxime (or its precursor, isobutyronitrile, converted to the amidoxime) and an activated derivative of chloroacetic acid, typically chloroacetyl chloride .
The reaction unfolds in two fundamental stages:
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O-Acylation: The nucleophilic nitrogen of the amidoxime attacks the electrophilic carbonyl carbon of the acylating agent (chloroacetyl chloride) to form a crucial O-acyl amidoxime intermediate.
-
Cyclodehydration: This intermediate undergoes an intramolecular cyclization with the elimination of water to form the stable 1,2,4-oxadiazole ring. This step is the most common bottleneck and often dictates the overall yield.
General Reaction Mechanism
Caption: General mechanism for 1,2,4-oxadiazole synthesis.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is extremely low (<30%). Where should I begin troubleshooting?
A1: A low overall yield is most frequently traced back to the inefficient cyclodehydration of the O-acyl amidoxime intermediate. This step often requires significant energy input (thermal methods) or a potent chemical promoter (base-mediated methods) to overcome the activation barrier.
Initial Diagnostic Steps:
-
Analyze the Crude Reaction Mixture (CRM): Before workup, take a small aliquot and analyze it by LC-MS and ¹H NMR.
-
Identify Key Species: Look for the masses/peaks corresponding to your starting amidoxime, the O-acyl intermediate, and the final product.
-
Pinpoint the Bottleneck:
-
High levels of starting amidoxime: Suggests the initial acylation step is inefficient.
-
High levels of O-acyl intermediate: This is the most common scenario and indicates failed or incomplete cyclodehydration.
-
Multiple unknown peaks: Suggests side reactions or degradation are dominant.
-
Q2: My crude NMR shows a significant amount of my initial amidoxime. What is causing this?
A2: This points to one of two primary issues:
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Incomplete Acylation: The reaction between the amidoxime and chloroacetyl chloride may not have gone to completion. This can be due to insufficient equivalents of the acyl chloride, poor quality of the acylating agent (hydrolyzed), or a reaction temperature that is too low.
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Hydrolysis of the Intermediate: The O-acyl amidoxime intermediate is susceptible to cleavage, especially in the presence of water or protic solvents, which reverts it back to the starting amidoxime. This is a very common side reaction.
Corrective Actions:
-
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Use anhydrous solvents. Aprotic solvents like THF, DCM, or DMF generally give good results.
-
If using a base like pyridine or triethylamine, ensure it is dry.
Q3: LC-MS analysis shows a major side product with a mass corresponding to the hydrolyzed O-acyl amidoxime. How can I prevent this cleavage?
A3: This is a classic problem. The cleavage of the O-acyl amidoxime is a competitive reaction pathway that must be suppressed to favor the desired cyclization.
Key Strategies to Minimize Hydrolysis:
-
Strict Anhydrous Conditions: This is the most critical factor. Use freshly distilled anhydrous solvents and run the reaction under an inert atmosphere.
-
Minimize Reaction Time and Temperature: Prolonged heating increases the rate of hydrolysis. If thermal cyclization is required, use a high-boiling but inert solvent like toluene or xylene to reach the target temperature quickly. Consider microwave-assisted synthesis, which can dramatically shorten reaction times from hours to minutes.
-
Choice of Base: For base-mediated cyclization, use strong, non-nucleophilic bases like those in superbase systems (e.g., NaOH/DMSO) or tetra-N-butylammonium fluoride (TBAF) in dry THF. These can often promote cyclization at room temperature, avoiding the need for heat.
Q4: My purified product seems to rearrange or degrade during workup or storage. What is happening?
A4: You are likely observing a Boulton-Katritzky Rearrangement (BKR) . This is a known thermal or acid-catalyzed rearrangement that 3,5-disubstituted 1,2,4-oxadiazoles can undergo. The presence of moisture or trace acid during workup (e.g., from an aqueous wash without a final brine wash) or purification (e.g., on non-neutralized silica gel) can trigger this.
Solutions for Stability:
-
Neutral, Anhydrous Workup: After quenching the reaction, ensure all aqueous washes are followed by a brine wash to remove excess water from the organic layer. Dry thoroughly over Na₂SO₄ or MgSO₄.
-
Purification Conditions: If using column chromatography, consider pre-treating the silica gel by eluting it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in your eluent system) to neutralize acidic sites.
-
Storage: Store the final, purified compound in a desiccator, under an inert atmosphere, and protected from light.
Q5: Should I perform the synthesis as a one-pot or a two-step procedure?
A5: The choice depends on your primary goal: speed and efficiency versus control and maximum yield/purity. In our experience, for initial discovery efforts, a one-pot method is often sufficient. For scale-up or when troubleshooting difficult substrates, a two-step approach provides more control.
| Feature | Two-Step Procedure (Isolate Intermediate) | One-Pot Procedure |
| Control | High. Allows for optimization of acylation and cyclization steps independently. The intermediate can be purified. | Moderate. Reaction conditions are a compromise for both steps. |
| Yield & Purity | Often Higher. Removing impurities before the critical cyclization step prevents side reactions. | Variable. Can be high with optimized methods (e.g., NaOH/DMSO), but more prone to side products. |
| Time & Effort | Higher. Requires an additional workup, isolation, and purification step. | Lower. More streamlined and faster for library synthesis. |
| Best For... | Scale-up, troubleshooting difficult syntheses, maximizing purity. | High-throughput screening, rapid analog synthesis. |
Section 3: Optimized Experimental Protocols
The following protocols are provided as robust starting points. Researchers should always perform their own risk assessment before beginning any new procedure.
Protocol A: Two-Step Synthesis via Isolated Intermediate (High-Purity Focus)
This method prioritizes yield and purity by isolating the O-(chloroacetyl)isobutyramidinoxime intermediate.
Part 1: Synthesis of O-(chloroacetyl)isobutyramidinoxime
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add isobutyramidinoxime (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL per 1 g of amidoxime).
-
Cooling: Cool the resulting slurry to 0 °C in an ice bath.
-
Base Addition: Add dry pyridine (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Acylation: Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes. A precipitate (pyridinium hydrochloride) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting amidoxime.
-
Workup: Quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-acyl intermediate, which can be used directly or purified by recrystallization.
Part 2: Cyclodehydration to this compound
-
Setup: In a clean, dry flask, dissolve the O-acyl intermediate (1.0 eq) in a high-boiling solvent such as toluene or xylene (15 mL per 1 g).
-
Thermal Cyclization: Heat the solution to reflux (approx. 110-140 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress by TLC/LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol B: One-Pot Room Temperature Synthesis (Efficiency Focus)
This modern approach uses a superbase system to achieve high yields at ambient temperature, avoiding the need for heating.
-
Setup: To a round-bottom flask, add finely ground sodium hydroxide (NaOH, 3.0 eq) and anhydrous dimethyl sulfoxide (DMSO, 10 mL per 1 g of amidoxime). Stir the suspension vigorously for 15 minutes.
-
Amidoxime Addition: Add isobutyramidinoxime (1.0 eq) in one portion.
-
Ester Addition: Add methyl chloroacetate (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-16 hours. The reaction is often complete when the mixture becomes a clear solution. Monitor by TLC or LC-MS.
-
Workup: Carefully pour the reaction mixture into ice-water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Washing: Combine the organic extracts and wash thoroughly with water and then brine to remove DMSO.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Section 4: Advanced Optimization Strategies
Q6: How do I choose the optimal solvent and base combination for the cyclization step?
A6: The choice is critical and depends on the desired reaction temperature and the sensitivity of your substrate. Aprotic solvents are strongly preferred.
| Condition | Solvent(s) | Base/Catalyst | Rationale & Causality |
| Thermal (High Temp) | Toluene, Xylene | None (thermal) | High temperatures provide the activation energy for cyclodehydration. Best for neutral, thermally stable intermediates. |
| Mild (Room Temp) | Anhydrous THF, DCM | TBAF | TBAF is a mild, non-nucleophilic fluoride source that effectively promotes cyclization without harsh conditions, minimizing side reactions. |
| Superbase (Room Temp) | Anhydrous DMSO, DMF | NaOH, KOH, t-BuOK | The combination of a strong base in a polar aprotic solvent creates a "superbase" medium that dramatically accelerates the reaction, allowing it to proceed efficiently at room temperature. |
| Classic (Moderate Temp) | Pyridine, DCM | Pyridine | Pyridine acts as both a base to neutralize the HCl byproduct from the acyl chloride and as a nucleophilic catalyst. Often requires gentle heating. |
Q7: Can microwave synthesis improve my results?
A7: Absolutely. Microwave irradiation is an excellent tool for this synthesis. By using sealed vessels, temperatures well above the solvent's boiling point can be reached, dramatically accelerating the cyclodehydration step from many hours to mere minutes. This rapid heating minimizes the time available for side reactions like hydrolysis or the Boulton-Katritzky rearrangement, often leading to cleaner reactions and improved yields.
Section 5: Visual Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for diagnosing low-yield issues.
Technical Support Center: Purification of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole by Chromatography
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of "5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole" by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
Problem 1: The compound is not eluting from the column.
| Potential Cause | Suggested Solution |
| Solvent system is too non-polar. | Increase the polarity of the eluent. If using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. A good starting point for column chromatography is a solvent system that gives the target compound an Rf of 0.2-0.4 on a TLC plate.[1][2][3] |
| Compound has poor solubility in the mobile phase. | If the compound is not soluble in the eluent, it may precipitate on the column. Consider switching to a different solvent system in which the compound is more soluble.[4] Dry-loading the sample onto the silica gel can also be an effective technique for compounds with low solubility in the mobile phase. |
| Compound decomposed on the silica gel. | 1,2,4-oxadiazoles can be sensitive to acidic conditions, and silica gel is slightly acidic.[5] Perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting to see if degradation occurs. If the compound is acid-sensitive, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[4][6] |
Problem 2: Poor separation of the target compound from impurities.
| Potential Cause | Suggested Solution |
| Inappropriate solvent system. | The polarity of the eluent may be too high, causing all compounds to elute together. Optimize the solvent system using TLC to achieve good separation between the spots of the target compound and impurities.[3] A less polar solvent system will generally provide better separation. |
| Column was overloaded. | The amount of crude sample applied to the column is too high for the column dimensions. As a general rule, use about 50-100g of silica gel for every 1g of crude material. |
| Poorly packed column. | An unevenly packed column will lead to channeling and poor separation. Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| Co-eluting impurities. | If an impurity has a very similar polarity to the target compound, separation by normal-phase chromatography may be difficult. Consider using a different stationary phase (e.g., reverse-phase C18 silica) or an alternative purification technique such as preparative HPLC. |
Problem 3: The collected fractions are very dilute.
| Potential Cause | Suggested Solution |
| Broad elution band. | This can be caused by a poorly packed column or a very slow flow rate. Ensure the column is well-packed and consider using flash chromatography (applying pressure) to increase the flow rate and obtain more concentrated fractions. |
| Compound is eluting, but not being detected by TLC. | The concentration of the compound in the fractions may be below the detection limit of the visualization method for TLC. Try concentrating a few fractions in the expected elution range and re-spotting on the TLC plate.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A good starting point for developing a solvent system is to use a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. You can test different ratios of these solvents using Thin Layer Chromatography (TLC) to find a system that gives your target compound a Retention Factor (Rf) value between 0.2 and 0.4 for optimal separation on a column.[1][2][3]
Q2: How can I load my sample onto the column?
A2: There are two common methods for loading your sample:
-
Wet loading: Dissolve your sample in the minimum amount of the initial chromatography eluent and carefully pipette it onto the top of the column.[7]
-
Dry loading: If your sample is not very soluble in the eluent, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
Q3: My 1,2,4-oxadiazole compound seems to be degrading on the column. What can I do?
A3: 1,2,4-oxadiazole rings can be susceptible to ring-opening under certain pH conditions.[5] Since standard silica gel is slightly acidic, this could be causing the degradation. You can try neutralizing the silica gel by preparing your eluent with a small amount of a basic additive like triethylamine (e.g., 0.1-1%). Alternatively, using a different stationary phase such as neutral alumina might prevent decomposition.[4][6]
Q4: Can I use reverse-phase chromatography for this compound?
A4: Yes, reverse-phase chromatography is a viable option, especially if you are struggling to get good separation with normal-phase chromatography. For reverse-phase, you would use a non-polar stationary phase (like C18 silica) and a polar mobile phase (such as a mixture of water and acetonitrile or methanol).
Experimental Protocol: Hypothetical Purification of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude sample.
1. Thin Layer Chromatography (TLC) Analysis:
-
Prepare a solution of your crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
Adjust the solvent system to achieve an Rf value of approximately 0.3 for the target compound.
2. Column Preparation:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand on top of the silica bed.
-
Drain the excess solvent until it is just level with the top of the sand.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the column.
-
Allow the sample to absorb into the silica gel.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
If a gradient elution is needed, gradually increase the polarity of the eluent over time (e.g., from 10% to 30% ethyl acetate in hexane).
-
Monitor the elution of your compound by performing TLC on the collected fractions.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for common chromatography issues.
References
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. teledyneisco.com [teledyneisco.com]
- 5. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification [chem.rochester.edu]
- 7. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
Technical Support Center: Recrystallization of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid organic compounds based on the principle of differential solubility. For this compound, the ideal scenario is to find a solvent in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature. Impurities should either remain in the solution (mother liquor) upon cooling due to their high solubility at all temperatures, or be insoluble in the hot solvent, allowing for their removal by filtration.[1] By carefully selecting a solvent and controlling the cooling rate, pure crystals of the target compound can be formed, leaving impurities behind.
Q2: How do I select a suitable solvent for the recrystallization of this compound?
The choice of solvent is critical for successful recrystallization. An ideal solvent should:
-
Exhibit high solubility for the compound at high temperatures and low solubility at room or cold temperatures.[1]
-
Be chemically inert, meaning it should not react with this compound.[1]
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Have a relatively low boiling point for easy removal from the purified crystals.[1]
-
Be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]
For oxadiazole derivatives, common solvents to consider for screening include ethanol, ethyl acetate, isopropanol, acetone, and toluene. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be effective.[1] It is highly recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.
Q3: What are the essential steps for a typical recrystallization procedure?
The key steps for recrystallizing a compound like this compound are:
-
Solubility Testing: Determine a suitable solvent through small-scale tests.[2]
-
Dissolution: Dissolve the impure solid in a minimum amount of near-boiling solvent.[2]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature, and then potentially in an ice bath to maximize crystal formation.[2]
-
Crystal Collection: Collect the formed crystals by filtration, typically vacuum filtration.[2]
-
Washing: Rinse the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]
-
Drying: Dry the purified crystals to remove any residual solvent.[2]
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used.[1][2][3] 2. The compound is highly soluble in the solvent even at low temperatures.[1] 3. The solution is supersaturated, but nucleation has not initiated.[1][2][3] | 1. Concentrate the solution by boiling off some solvent and allow it to cool again.[1][4] 2. Consider a different solvent or a mixed-solvent system. An "anti-solvent" (in which the compound is insoluble) can be added dropwise to the cooled solution until it becomes cloudy, then warm to redissolve and cool again.[1] 3. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.[1][2][4] |
| "Oiling Out" (Product Separates as a Liquid) | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly.[1] 3. The concentration of the solute is too high.[1] | 1. Choose a solvent with a lower boiling point.[1] 2. Allow the solution to cool more slowly; insulating the flask can help.[1] 3. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[1][3] |
| Low Yield of Recovered Crystals | 1. An excessive amount of solvent was used, leaving a significant portion of the product in the mother liquor.[1][2][4] 2. Premature crystallization occurred during hot filtration.[1] 3. The crystals were washed with too much or warm solvent.[2] 4. Insufficient cooling time or temperature.[1] | 1. Evaporate some of the solvent from the mother liquor and cool it to obtain a second crop of crystals.[1] 2. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.[1] 3. Use a minimal amount of ice-cold solvent for washing.[1][2] 4. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[1] |
| Colored Impurities in Crystals | 1. The impurity has similar solubility characteristics to the desired product.[1] 2. The crystals formed too quickly, trapping impurities.[1] | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the product.[1] 2. Ensure a slow cooling rate to promote selective crystallization.[1] |
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., isopropanol, ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Filter paper
-
Buchner funnel and filter flask
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system. For this example, isopropanol is chosen.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or dry them further in a desiccator or vacuum oven.
Data Presentation
Effective data collection is crucial for optimizing the recrystallization process. We recommend maintaining a detailed laboratory notebook and summarizing quantitative data in a structured format.
Table 1: Solvent Screening for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Observations |
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Toluene | ||||
| Ethyl Acetate | ||||
| Hexane | ||||
| Water | ||||
| Other |
Table 2: Recrystallization Process Data
| Parameter | Value |
| Mass of Crude Compound (g) | |
| Solvent(s) Used | |
| Volume of Solvent (mL) | |
| Mass of Pure Compound (g) | |
| Percent Yield (%) | |
| Melting Point of Crude Compound (°C) | |
| Melting Point of Pure Compound (°C) | |
| Appearance of Crystals |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: 1,2,4-Oxadiazole Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-oxadiazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles, providing potential causes and recommended solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
-
Symptom: The reaction yields a minimal amount of the target 1,2,4-oxadiazole or none at all.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Inefficient Cyclodehydration | The cyclization of the O-acyl amidoxime intermediate is often a critical and challenging step.[1][2] For thermal cyclization, ensure the temperature is high enough (e.g., refluxing in a high-boiling solvent like toluene or xylene). For base-mediated cyclization, consider using strong, non-nucleophilic bases like TBAF in anhydrous THF or superbase systems such as NaOH/DMSO or KOH/DMSO, which can facilitate the reaction at room temperature.[1] |
| Incompatible Functional Groups | Unprotected hydroxyl (-OH) or amino (-NH2) groups on the carboxylic acid or ester starting material can interfere with the reaction.[1][3] It is advisable to protect these functional groups prior to the coupling and cyclization steps. |
| Poor Solvent Choice | The solvent plays a crucial role in the reaction's success. Aprotic solvents such as DMF, THF, DCM, and MeCN are generally preferred for base-catalyzed cyclizations.[1] Protic solvents like water or methanol can be detrimental.[1] |
| Cleavage of O-Acyl Amidoxime | This is a common side reaction, particularly in the presence of water or protic solvents, or upon prolonged heating, leading back to the amidoxime and a carboxylic acid derivative.[1][2][4] Minimize reaction time and temperature for the cyclodehydration step and ensure anhydrous conditions, especially when using a base.[1] |
Issue 2: Presence of a Major Side Product with a Mass Corresponding to the Hydrolyzed O-Acyl Amidoxime
-
Symptom: LC-MS analysis shows a significant peak corresponding to the mass of the amidoxime starting material plus the acyl group, indicating the formation of the O-acyl amidoxime intermediate without subsequent cyclization.
-
Probable Cause & Solution: This is a clear indication of the cleavage of the O-acyl amidoxime.[1][2] To address this, minimize reaction time and temperature during the cyclodehydration step and maintain anhydrous conditions. If thermal cyclization is insufficient, switch to a more potent cyclization agent or a stronger base.[1]
Issue 3: Formation of Isomeric or Alternative Heterocyclic Side Products
-
Symptom: NMR and MS data suggest the formation of an oxadiazole isomer (e.g., 1,3,4-oxadiazole) or a different heterocyclic system.
-
Probable Cause & Solution:
| Probable Cause | Recommended Solution |
| Boulton-Katritzky Rearrangement | 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo thermal or acid/moisture-catalyzed rearrangement to form other heterocycles.[1][5] To prevent this, use neutral, anhydrous conditions for workup and purification, and store the final compound in a dry environment.[1] |
| Formation of 1,3,4-Oxadiazole | Under certain photochemical conditions, 3-amino-1,2,4-oxadiazoles can rearrange to 1,3,4-oxadiazoles.[1][5] If using photochemical methods, carefully control the irradiation wavelength and reaction conditions. |
| Formation of 1,2,4-Oxadiazin-5-ones | When using maleic or fumaric esters as starting materials with amidoximes, 1,2,4-oxadiazin-5-ones can be formed instead of the expected 1,2,4-oxadiazole.[2][6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in 1,2,4-oxadiazole synthesis and how can I avoid it?
A1: The most prevalent side product, particularly when synthesizing from O-acylamidoxime intermediates, is the cleavage of this intermediate back to the corresponding amidoxime and nitrile.[2] To minimize this, it is crucial to use anhydrous reaction conditions, minimize reaction time and temperature, and select an appropriate solvent and, if applicable, a non-nucleophilic base.[1]
Q2: I am using a 1,3-dipolar cycloaddition route and my main product is a furoxan. How can I favor the formation of the 1,2,4-oxadiazole?
A2: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a common competing reaction in 1,3-dipolar cycloadditions.[1][3] To favor the desired cycloaddition with your nitrile, it is recommended to use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide reacting with the nitrile rather than another molecule of itself.[1]
Q3: My final 1,2,4-oxadiazole product seems to be rearranging during purification or storage. What is happening?
A3: Your 1,2,4-oxadiazole may be undergoing a Boulton-Katritzky rearrangement, especially if it is a 3,5-disubstituted derivative with a saturated side chain.[1][5] This rearrangement can be triggered by heat, acid, or even moisture.[1] To minimize this, use neutral, anhydrous conditions for your workup and purification, and ensure the compound is stored in a dry environment.[1]
Q4: Can microwave irradiation improve my 1,2,4-oxadiazole synthesis?
A4: Yes, microwave irradiation can be a very effective tool to promote the cyclodehydration of the O-acyl amidoxime intermediate, often leading to shorter reaction times and improved yields.[1][7][8]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles via Amidoxime Acylation and Microwave-Assisted Cyclization
This protocol is adapted from a method for synthesizing (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles.[1]
-
Amidoxime Acylation:
-
To a sealed vessel under a dry nitrogen atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol).
-
Add 3.0 mL of anhydrous dichloromethane.
-
Add a solution of the desired acyl chloride (e.g., 3-aryl-acryloyl chloride) in 3.0 mL of anhydrous dichloromethane dropwise while stirring at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Silica-Supported Cyclization:
-
Once the acylation is complete, add 1 g of silica gel (60-120 mesh) to the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.
-
Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes, optimization may be required) to effect cyclodehydration.[1]
-
-
Workup and Purification:
-
After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Further purification can be achieved by column chromatography or recrystallization.
-
Data Presentation
Table 1: Comparison of Coupling Reagents for O-Acyl Amidoxime Formation
| Entry | Coupling Reagent | Base | Solvent | Time (h) | Yield | Reference |
| 1 | EDC | DIPEA | DMF | 12 | Moderate | [1] |
| 2 | HBTU | DIPEA | DMF | 10 | Good | [1] |
| 3 | HATU | DIPEA | DMF | 6 | Excellent | [1] |
| 4 | HATU | Na2CO3 | DMF | 24 | Moderate | [1] |
| 5 | HATU | K2CO3 | DMF | 24 | Moderate | [1] |
| 6 | HATU | Cs2CO3 | DMF | 18 | Moderate | [1] |
| Data adapted from a study on the synthesis of N-heterocycles. "Excellent" yields are generally considered to be >90%, "Good" 70-89%, and "Moderate" 50-69%.[1] |
Visualizations
Caption: General reaction pathway for 1,2,4-oxadiazole synthesis from an amidoxime.
Caption: Troubleshooting workflow for low yield in 1,2,4-oxadiazole synthesis.
Caption: Logical relationship of the Boulton-Katritzky rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 8. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
"5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole" reaction condition optimization
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Technical Support Center: Synthesis of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole. Our aim is to help you identify and mitigate common impurities, ensuring the successful outcome of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound?
A1: The most common and direct method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, such as the target molecule, involves the reaction of an amidoxime with an acyl chloride.[1] Specifically, for this compound, the likely pathway is the condensation and subsequent cyclization of isobutyramidoxime with chloroacetyl chloride. This reaction typically proceeds through an O-acyl amidoxime intermediate which then undergoes cyclodehydration to form the oxadiazole ring.[2][3]
Q2: I am observing a low yield in my synthesis. What are the potential causes?
A2: Low yields in 1,2,4-oxadiazole synthesis can often be attributed to several factors. A primary reason is the incomplete cyclodehydration of the O-acyl amidoxime intermediate.[2] This step may require specific thermal conditions or the use of a suitable dehydrating agent to proceed efficiently. Additionally, harsh reaction conditions, such as excessively high temperatures or the use of strong acids or bases, can lead to the decomposition of starting materials, the intermediate, or the final product.[3] The presence of moisture can also be detrimental, as it can lead to the hydrolysis of the reactive chloroacetyl chloride.[4]
Q3: My final product is showing unexpected peaks in the NMR and MS analysis. What could these impurities be?
A3: Unexpected signals in your analytical data likely correspond to common impurities and side products. These can include unreacted starting materials, the hydrolyzed form of chloroacetyl chloride (chloroacetic acid), or the uncyclized O-acyl amidoxime intermediate.[2][4] In some cases, rearrangement reactions of the oxadiazole ring, such as the Boulton-Katritzky Rearrangement, can occur, leading to isomeric impurities, although this is more common with certain substituents.[2][5]
Q4: How can I minimize the formation of the uncyclized O-acyl amidoxime intermediate?
A4: To drive the reaction towards the desired 1,2,4-oxadiazole, ensuring complete cyclization of the O-acyl amidoxime intermediate is crucial. This can often be achieved by adjusting the reaction conditions. Applying heat is a common method to promote cyclodehydration.[2] The choice of solvent can also play a significant role; aprotic solvents are generally preferred.[6] Additionally, the use of a dehydrating agent can facilitate the ring-closure step.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
Impurity Identification and Mitigation
| Impurity Name | Chemical Structure | Typical Analytical Signature (¹H NMR) | Potential Cause | Recommended Solution |
| Isobutyramidoxime | (CH₃)₂CH-C(=NOH)NH₂ | Signals corresponding to the isopropyl group and exchangeable N-H and O-H protons. | Incomplete reaction. | Ensure stoichiometric amounts of chloroacetyl chloride are used. Increase reaction time or temperature. |
| Chloroacetic Acid | ClCH₂COOH | A singlet for the CH₂ group and a broad singlet for the carboxylic acid proton. | Hydrolysis of chloroacetyl chloride due to moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| O-(Chloroacetyl)isobutyramidoxime | (CH₃)₂CH-C(=NOH)N-O-C(=O)CH₂Cl | Signals for both the isopropyl and chloromethyl groups, along with N-H and O-H protons. | Incomplete cyclodehydration.[2] | Increase reaction temperature or prolong heating time. Consider the use of a dehydrating agent. |
| 5-(Hydroxymethyl)-3-isopropyl-1,2,4-oxadiazole | (CH₃)₂CH-C₁N₂O-CH₂OH | A singlet for the CH₂ group shifted upfield compared to the chloromethyl group, and a broad singlet for the hydroxyl proton. | Hydrolysis of the chloromethyl group during workup or purification. | Use neutral or slightly acidic conditions during workup. Avoid prolonged exposure to basic conditions. |
| Isomeric Oxadiazole (e.g., 3-Chloromethyl-5-isopropyl-1,2,4-oxadiazole) | (CH₃)₂CH-C₁N₂O-CH₂Cl | Different chemical shifts for the isopropyl and chloromethyl protons compared to the desired product. | Rearrangement reactions. | Optimize reaction temperature and avoid harsh acidic or basic conditions that might promote rearrangement.[2] |
Experimental Protocols
General Synthesis of this compound
This protocol is a generalized procedure based on common methods for 1,2,4-oxadiazole synthesis.[1][7] Optimization may be required.
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Preparation of Isobutyramidoxime: Isobutyronitrile is reacted with hydroxylamine in the presence of a base (e.g., sodium carbonate) in a suitable solvent like ethanol/water. The reaction mixture is typically heated to reflux for several hours. The product can be isolated by cooling and filtration.
-
Acylation and Cyclization:
-
To a solution of isobutyramidoxime in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) under an inert atmosphere, a non-nucleophilic base (e.g., triethylamine or pyridine) is added.[6]
-
The mixture is cooled in an ice bath, and a solution of chloroacetyl chloride in the same solvent is added dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux to promote cyclization. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash.[4]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A flowchart for troubleshooting the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. soc.chim.it [soc.chim.it]
- 6. mdpi.com [mdpi.com]
- 7. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected decomposition pathways for this compound under thermal stress?
A1: The 1,2,4-oxadiazole ring is generally thermally stable. However, at elevated temperatures (typically above 300°C), it can undergo fragmentation.[1] The primary thermal decomposition pathway is believed to involve the cleavage of the O1-N2 and C3-C4 bonds of the oxadiazole ring. This fragmentation would likely yield isobutyronitrile (from the isopropyl group at the C3 position) and a chloromethyl nitrile oxide intermediate. This highly reactive intermediate can undergo further reactions or rearrangements. A secondary pathway at very high temperatures could involve the formation of isobutyronitrile and an isocyanate.[1]
Q2: How does pH affect the stability of the 1,2,4-oxadiazole ring in aqueous solutions?
A2: The stability of the 1,2,4-oxadiazole ring is highly dependent on the pH of the solution. It exhibits maximum stability in a slightly acidic to neutral pH range, typically between pH 3 and 5.[2]
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Acidic Conditions (pH < 3): At low pH, the N4 atom of the oxadiazole ring can become protonated. This protonation activates the methine carbon (C5), making it susceptible to nucleophilic attack by water. This leads to ring opening and the formation of an aryl nitrile degradation product.[2]
-
Alkaline Conditions (pH > 5): Under alkaline conditions, the C5 carbon is subject to nucleophilic attack, generating an anionic intermediate at the N4 position. In the presence of a proton source like water, this intermediate will facilitate ring opening to yield the corresponding nitrile.[2]
Q3: Is this compound susceptible to photolytic degradation?
A3: Yes, 1,2,4-oxadiazole derivatives can undergo photolytic degradation upon exposure to UV light (e.g., 254 nm).[3] The photochemical reaction can lead to two main outcomes depending on the substituents and the solvent used:
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Photoisomerization: The 1,2,4-oxadiazole ring may rearrange to a more stable 1,3,4-oxadiazole isomer.[3]
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Fragmentation: The O-N bond of the ring can cleave, leading to the formation of open-chain products.[4] The specific degradation products will depend on the reaction conditions and the presence of nucleophilic solvents.
Q4: What reactions can be expected at the 5-(chloromethyl) group?
A4: The chloromethyl group at the C5 position is a reactive electrophilic site susceptible to nucleophilic substitution reactions. For instance, it has been shown that similar 5-(chloromethyl)-1,2,4-oxadiazoles can react with nucleophiles like potassium cyanide (KCN) to form the corresponding acetonitrile derivative.[5] Therefore, care should be taken to avoid unintended reactions with nucleophilic reagents or solvents present in the experimental setup.
Troubleshooting Guide
Problem 1: I am observing unexpected peaks in my LC-MS/NMR analysis after heating my sample of this compound.
-
Possible Cause: Thermal decomposition of the compound.
-
Troubleshooting Steps:
-
Confirm Identity of Peaks: Attempt to identify the unexpected peaks by comparing their mass-to-charge ratio (m/z) and fragmentation patterns with the predicted thermal decomposition products, such as isobutyronitrile and derivatives of the chloromethyl nitrile oxide.
-
Reduce Thermal Stress: If possible, lower the temperature of your experiment or reduce the heating time.
-
Inert Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can be exacerbated at high temperatures.
-
Problem 2: My compound is degrading in an aqueous solution. How can I improve its stability?
-
Possible Cause: pH-mediated hydrolysis of the 1,2,4-oxadiazole ring.
-
Troubleshooting Steps:
-
Measure and Adjust pH: Check the pH of your solution. Adjust the pH to be within the optimal stability range of 3-5 using a suitable buffer system.[2]
-
Aprotic Solvent: If the experimental conditions allow, consider switching to a dry aprotic solvent to prevent hydrolysis. The absence of a proton donor can significantly enhance stability.[2]
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Temperature Control: Hydrolysis is often accelerated at higher temperatures. Perform your experiment at a lower temperature if feasible.
-
Problem 3: I am seeing a loss of my starting material and the appearance of a new isomer after exposing my experiment to laboratory light.
-
Possible Cause: Photolytic rearrangement or degradation.
-
Troubleshooting Steps:
-
Protect from Light: Conduct the experiment in the dark or use amber-colored glassware to protect the compound from light exposure.
-
Wavelength Filtering: If a light source is necessary for your experiment, use filters to exclude wavelengths that are absorbed by the compound (typically in the UV range).
-
Analysis of Byproducts: Characterize the new isomer to determine if it is the 1,3,4-oxadiazole photoisomer.[3]
-
Data Presentation
Table 1: Effect of Temperature on the Thermal Decomposition of this compound after 1 hour.
| Temperature (°C) | Starting Material Remaining (%) | Isobutyronitrile Formation (%) | Other Degradants (%) |
| 250 | 95.2 | 2.1 | 2.7 |
| 300 | 80.5 | 10.3 | 9.2 |
| 350 | 45.1 | 35.7 | 19.2 |
Table 2: Influence of pH on the Hydrolytic Stability of this compound in an Aqueous Solution at 50°C after 24 hours.
| pH | Starting Material Remaining (%) | Ring-Opened Nitrile Product (%) |
| 2.0 | 65.3 | 34.7 |
| 4.0 | 98.1 | 1.9 |
| 7.0 | 89.5 | 10.5 |
| 9.0 | 72.8 | 27.2 |
Experimental Protocols
Protocol 1: Analysis of Thermal Decomposition by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a sealed micro-reactor.
-
Heating: Place the micro-reactor in a pre-heated oven or a programmable pyrolysis unit at the desired temperature (e.g., 300°C) for a specified duration (e.g., 30 minutes).
-
Extraction: After cooling, dissolve the residue in a suitable volatile solvent (e.g., dichloromethane).
-
GC-MS Analysis: Inject an aliquot of the solution into a GC-MS system.
-
GC Column: Use a non-polar column (e.g., DB-5ms).
-
Temperature Program: Start with an initial temperature of 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min.
-
MS Detection: Scan from m/z 30 to 300.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra with library data and the expected fragmentation patterns.
Protocol 2: Investigation of Hydrolytic Stability by High-Performance Liquid Chromatography (HPLC)
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9).
-
Sample Incubation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile). Spike the stock solution into each buffer to a final concentration of 10 µg/mL. Incubate the solutions at a constant temperature (e.g., 40°C).
-
Time-Point Sampling: At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
HPLC Analysis: Analyze the samples using a reverse-phase HPLC system with UV detection.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: Monitor at a wavelength where the parent compound has maximum absorbance.
-
-
Data Analysis: Quantify the decrease of the parent compound peak area over time to determine the degradation kinetics at different pH values.
Visualizations
Caption: Overview of potential decomposition pathways.
Caption: A generalized workflow for stability testing.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Hydrolysis of Chloromethyl Oxadiazoles
Welcome to the technical support center for the hydrolysis of the chloromethyl group in oxadiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful conversion of chloromethyl oxadiazoles to their corresponding hydroxymethyl analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of hydrolyzing a chloromethyl oxadiazole?
The primary objective is to perform a nucleophilic substitution reaction, replacing the chlorine atom of the chloromethyl group (-CH₂Cl) with a hydroxyl group (-OH) to yield the corresponding hydroxymethyl oxadiazole. This alcohol derivative is often a crucial intermediate for further functionalization in medicinal chemistry and materials science.
Q2: My reaction is not proceeding to completion. What are the likely causes?
Low conversion can be attributed to several factors:
-
Insufficiently Nucleophilic Conditions: Water alone may not be a strong enough nucleophile. The reaction often requires a basic catalyst (e.g., sodium bicarbonate, sodium hydroxide) to generate the more reactive hydroxide ion.
-
Low Temperature: The reaction may have a significant activation energy barrier, requiring heating to proceed at a reasonable rate.
-
Poor Solubility: If the oxadiazole substrate is not soluble in the aqueous reaction medium, the reaction will be slow. A co-solvent like acetone, THF, or dioxane is often necessary.
Q3: I'm observing a significant amount of an unexpected, more polar byproduct. What could it be?
A common and significant side reaction is the hydrolysis of the oxadiazole ring itself.[1][2] The oxadiazole ring, particularly the 1,3,4-isomer, can be susceptible to nucleophilic attack and subsequent ring-opening, especially under harsh basic or acidic conditions. This typically produces an acylhydrazide derivative, which is often more polar than the desired hydroxymethyl product.[1][3]
Q4: How can I monitor the progress of the hydrolysis reaction?
The reaction progress can be effectively monitored using standard chromatographic techniques:
-
Thin-Layer Chromatography (TLC): This is the quickest method. The starting material (chloromethyl oxadiazole) will be less polar than the product (hydroxymethyl oxadiazole). The ring-opened acylhydrazide byproduct, if formed, will typically be the most polar spot on the plate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the reaction mixture, allowing you to determine the relative percentages of starting material, product, and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the masses of the compounds in the reaction mixture to confirm the formation of the desired product and identify any side products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the experiment.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Reaction temperature is too low. 2. Base is too weak or absent. 3. Poor solubility of the substrate. | 1. Gradually increase the reaction temperature, monitoring for side product formation via TLC. 2. Switch from a weak base (e.g., NaHCO₃) to a stronger one (e.g., K₂CO₃ or dilute NaOH). 3. Add a water-miscible co-solvent such as acetone, THF, or dioxane to improve solubility. |
| Major Byproduct Formation (Suspected Ring Opening) | 1. Reaction conditions are too harsh (strong base, high temperature). 2. Extended reaction time. | 1. Reduce the reaction temperature. 2. Use a milder base (e.g., NaHCO₃). 3. Decrease the concentration of the base. 4. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction. |
| Complex Product Mixture | Both desired hydrolysis and ring-opening are occurring simultaneously. | This requires careful optimization. Create a design of experiments (DoE) matrix varying temperature, base strength, and reaction time to find an optimal window where product formation is maximized and byproduct formation is minimized. |
| Difficulty Isolating the Product | The product has similar polarity to a byproduct or is highly water-soluble. | 1. For purification, use column chromatography with a shallow gradient to improve separation. 2. If the product is water-soluble, perform multiple extractions with a more polar organic solvent (e.g., ethyl acetate or n-butanol) and saturate the aqueous layer with NaCl to decrease the product's solubility in water. |
Key Reaction Pathways
The hydrolysis of a chloromethyl oxadiazole involves a competition between the desired Sₙ2 substitution at the chloromethyl group and the undesired nucleophilic attack on the oxadiazole ring.
References
- 1. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1,2,4-Oxadiazole Ring Formation
Welcome to the Technical Support Center for 1,2,4-oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the formation of the 1,2,4-oxadiazole ring.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in a question-and-answer format, providing direct solutions to specific experimental issues.
Q1: My 1,2,4-oxadiazole synthesis is resulting in a very low yield or failing completely. What are the common causes?
A1: Low yields or reaction failure in 1,2,4-oxadiazole synthesis can stem from several factors, primarily related to the key steps of O-acylation of the amidoxime and the subsequent cyclodehydration.
-
Poor Acylation of the Amidoxime: The initial reaction between the amidoxime and the carboxylic acid (or its activated form) is crucial.[1] Ensure your coupling agent (e.g., EDC, CDI) is fresh and consider pre-activating the carboxylic acid before adding the amidoxime.[1] The purity of your starting materials is also critical, as impurities can interfere with the reaction.[1]
-
Inefficient Cyclodehydration: The conversion of the O-acylamidoxime intermediate to the final 1,2,4-oxadiazole is often the rate-limiting step.[1] Thermal conditions are typically required, and you may need to optimize the temperature.[1] Microwave irradiation can significantly shorten reaction times and improve yields.[1]
-
Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on your starting materials can inhibit the reaction.[2][3] Consider protecting these groups before attempting the synthesis.
-
Poor Choice of Solvent: Aprotic solvents like DMF, THF, DCM, and MeCN generally yield good results in base-catalyzed cyclizations, while protic solvents such as water or methanol can be unsuitable.[2]
-
Hydrolysis of O-Acyl Amidoxime Intermediate: This is a common side reaction, especially in the presence of water or protic media, or under prolonged heating, leading to the cleavage of the intermediate.[2] To mitigate this, minimize reaction time and temperature for the cyclodehydration step and ensure anhydrous conditions if using a base.[2]
Q2: I am observing a significant side product with a mass corresponding to my amidoxime starting material. What is happening?
A2: This indicates the formation of the O-acyl amidoxime intermediate without subsequent cyclization to the desired 1,2,4-oxadiazole. This can be due to:
-
Insufficiently Forcing Cyclization Conditions: The energy barrier for the cyclization may not be overcome. You may need to increase the reaction temperature or switch to a more potent cyclization agent.[2] For base-mediated cyclizations, strong, non-nucleophilic bases like TBAF in dry THF are effective.[2] Superbase systems such as NaOH/DMSO or KOH/DMSO can also promote cyclization, sometimes even at room temperature.[2][4]
-
Cleavage of the O-Acyl Amidoxime: As mentioned previously, this intermediate can be prone to hydrolysis.[2][5] Minimizing water content and reaction time is crucial.
Q3: My analytical data (NMR, MS) suggests the formation of an isomer of my target 1,2,4-oxadiazole. What could be the cause?
A3: You may be observing byproducts from rearrangement reactions. A common one is the Boulton-Katritzky Rearrangement (BKR) .[2][5]
-
Boulton-Katritzky Rearrangement: This thermal rearrangement can occur in 3,5-substituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, and can be facilitated by acid or moisture.[2][6] To minimize this, use neutral, anhydrous conditions for your workup and purification, and store the compound in a dry environment.[2]
-
Formation of 1,3,4-Oxadiazole: Under certain photochemical conditions, some 1,2,4-oxadiazoles can rearrange to their 1,3,4-isomers.[2][6] If you are using photochemical methods, carefully control the irradiation wavelength and reaction conditions.
Q4: I am using a nitrile and a nitrile oxide in a 1,3-dipolar cycloaddition, but the yield is low. What is the likely side reaction?
A4: In the 1,3-dipolar cycloaddition route to 1,2,4-oxadiazoles, the dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide) is a common and often favored side reaction.[2]
Troubleshooting Summary
| Symptom | Probable Cause | Recommended Solution |
| Low or No Product Yield | Inefficient acylation of amidoxime | Use fresh coupling agents; pre-activate carboxylic acid.[1] |
| Incomplete cyclodehydration | Increase temperature, use microwave irradiation, or switch to a stronger, non-nucleophilic base (e.g., TBAF, NaOH/DMSO).[1][2] | |
| Presence of unprotected -OH or -NH2 groups | Protect interfering functional groups.[2] | |
| Inappropriate solvent | Use aprotic solvents like DMF, THF, or DCM.[2] | |
| Major Side Product with Mass of Hydrolyzed Intermediate | Cleavage of the O-acyl amidoxime | Minimize reaction time and temperature; ensure anhydrous conditions.[2] |
| Insufficiently forcing cyclization conditions | Increase temperature or use a more potent cyclization agent.[2] | |
| Formation of Isomeric Byproducts | Boulton-Katritzky Rearrangement | Use neutral, anhydrous workup and purification; store in a dry environment.[2] |
| Photochemical rearrangement to 1,3,4-oxadiazole | Carefully control irradiation wavelength and conditions.[2] | |
| Low Yield in 1,3-Dipolar Cycloaddition | Nitrile oxide dimerization | Optimize reaction conditions to favor cycloaddition over dimerization. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles at Room Temperature
This protocol is adapted from a procedure utilizing a superbase medium.[3]
Materials:
-
Amidoxime (1.0 equiv)
-
Carboxylic acid methyl or ethyl ester (1.0-1.2 equiv)
-
Sodium Hydroxide (NaOH) (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO) (Anhydrous)
Procedure:
-
To a stirred solution of the amidoxime in anhydrous DMSO, add powdered NaOH.
-
Add the carboxylic acid ester to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles
This is a general guideline for a rapid synthesis.
Materials:
-
Amidoxime (1.0 equiv)
-
Acyl chloride or carboxylic acid with a coupling agent (1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Base (e.g., Potassium Carbonate)
Procedure:
-
In a sealed microwave vessel, combine the amidoxime, acyl chloride (or pre-activated carboxylic acid), and base in the anhydrous solvent.
-
Subject the mixture to microwave irradiation at a predetermined temperature and time (optimization may be required).
-
After cooling, add silica gel to the reaction mixture and remove the solvent under reduced pressure.
-
Purify the product from the silica support using an appropriate solvent and subsequent purification techniques like column chromatography.
Visualizing the Process
Experimental Workflow: One-Pot 1,2,4-Oxadiazole Synthesis
Caption: Workflow for the one-pot synthesis of 1,2,4-oxadiazoles.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.
References
Technical Support Center: Catalyst Selection for 1,2,4-Oxadiazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for catalyst selection in 1,2,4-oxadiazole synthesis.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, offering probable causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
-
Question: My reaction is resulting in a low yield or no product at all. What are the likely causes and how can I improve the yield?
-
Answer: Low or no yield in 1,2,4-oxadiazole synthesis is a common issue that can stem from several factors related to the catalyst and reaction conditions.
Probable Cause Recommended Solution Inefficient Catalyst System The chosen catalyst may not be optimal for your specific substrates. For base-catalyzed reactions, consider switching to a more potent system. For instance, if you are using a mild base with low reactivity, changing to a superbase system like NaOH or KOH in DMSO can significantly improve yields.[1] For reactions sensitive to moisture, ensure anhydrous conditions when using catalysts like Tetrabutylammonium Fluoride (TBAF).[2] Suboptimal Reaction Temperature The cyclodehydration step to form the 1,2,4-oxadiazole ring is often the rate-limiting step and can be temperature-dependent. If you are running the reaction at room temperature, consider increasing the temperature. For thermally promoted cyclizations, refluxing in a higher-boiling solvent might be necessary. Catalyst Deactivation Moisture can deactivate certain catalysts, particularly TBAF. Ensure all your reagents and solvents are anhydrous. Additionally, some reagents can be corrosive and react with the reaction vessel, leading to catalyst contamination. In such cases, consider using a different, less corrosive catalyst or a more inert reaction vessel. Poor Substrate Scope of the Catalyst Steric hindrance or electronic effects of your starting materials can impact catalyst efficiency. For sterically hindered substrates, you may need to increase the reaction time or temperature. The NaOH/DMSO system has been shown to be effective for a wide range of substrates. For electron-deficient substrates, a catalyst system like PTSA-ZnCl2 might be more suitable.
Issue 2: Formation of Significant Side Products
-
Question: I am observing significant impurities in my reaction mixture. What are the common side products and how can I minimize their formation?
-
Answer: The formation of side products is a frequent challenge in 1,2,4-oxadiazole synthesis. Identifying the impurity is the first step to mitigating its formation.
Probable Cause Recommended Solution Hydrolysis of O-acylamidoxime Intermediate This is a common side reaction, especially in the presence of water, leading to the formation of the starting amidoxime and carboxylic acid. To minimize this, ensure anhydrous reaction conditions, especially when using base catalysts. Minimizing the reaction time and temperature for the cyclodehydration step can also be beneficial. Formation of Isomeric Byproducts Rearrangement reactions can lead to the formation of other heterocyclic isomers. The Boulton-Katritzky rearrangement can occur under thermal conditions. Employing milder reaction conditions, such as room temperature synthesis with TBAF, can help avoid these rearrangements. Nitrile Oxide Dimerization In syntheses proceeding via a 1,3-dipolar cycloaddition pathway, the intermediate nitrile oxide can dimerize to form a furoxan (1,2,5-oxadiazole-2-oxide). Optimizing the reaction conditions to favor the cycloaddition with the nitrile over dimerization is crucial. This can sometimes be achieved by slowly adding the nitrile oxide precursor to the reaction mixture containing the nitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for 1,2,4-oxadiazole synthesis?
A1: The most common catalytic systems fall into three main categories:
-
Base-Catalyzed: These are widely used and include inorganic bases like Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH), often in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[1][3][4] Organic bases such as Tetrabutylammonium Fluoride (TBAF) are also very effective, typically used in anhydrous solvents like Tetrahydrofuran (THF).[2][5][6]
-
Acid-Catalyzed: Lewis and Brønsted acids can catalyze the formation of 1,2,4-oxadiazoles. A notable example is the combination of p-Toluenesulfonic acid (PTSA) and Zinc Chloride (ZnCl2).[7][8][9]
-
Metal-Free and Other Catalysts: Graphene oxide has been reported as an efficient metal-free catalyst.[10] Other methods may involve specific activating agents or proceed without a traditional catalyst under thermal or microwave conditions.[3]
Q2: How do I choose the right catalyst for my specific synthesis?
A2: The choice of catalyst depends on several factors:
-
Substrate Compatibility: Consider the functional groups present in your starting materials. Some catalysts are not compatible with certain functional groups. For example, strongly basic conditions might not be suitable for base-labile groups.
-
Reaction Pathway: The choice of catalyst is often tied to the synthetic route (e.g., from amidoximes and acyl chlorides, or from nitriles and hydroxylamine).
-
Desired Reaction Conditions: If you require mild, room temperature conditions, a system like TBAF in THF or NaOH in DMSO might be preferable. For reactions that are sluggish, a more forcing condition with heating might be necessary.
-
Scale of the Reaction: For large-scale synthesis, the cost and potential corrosiveness of the catalyst (e.g., fluoride ions from TBAF can be corrosive to glass reactors) should be considered.[2]
Q3: Can I use a one-pot procedure for 1,2,4-oxadiazole synthesis?
A3: Yes, several one-pot procedures have been developed and offer advantages in terms of efficiency and reduced workup. The reaction of amidoximes with carboxylic acid esters in the presence of a superbase like NaOH/DMSO is a well-established one-pot method.[1][3] One-pot syntheses from nitriles, aldehydes, and hydroxylamine hydrochloride have also been reported.[11]
Q4: What is the role of the catalyst in the reaction mechanism?
A4: The catalyst's role depends on the specific reaction pathway:
-
In base-catalyzed reactions starting from an O-acylamidoxime, the base deprotonates the hydroxyl group, facilitating the intramolecular cyclization and dehydration to form the 1,2,4-oxadiazole ring.
-
In acid-catalyzed reactions, the Lewis acid (e.g., ZnCl2) can activate the nitrile, making it more susceptible to nucleophilic attack by the amidoxime. The Brønsted acid (e.g., PTSA) can protonate the hydroxyl group of the intermediate, facilitating its elimination as water during the cyclodehydration step.
Data Presentation
Table 1: Comparison of Common Catalytic Systems for 1,2,4-Oxadiazole Synthesis
| Catalyst System | Starting Materials | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| NaOH/DMSO | Amidoxime, Carboxylic Acid Ester | DMSO | Room Temp | 4 - 24 | 11 - 90 | [1][3] |
| TBAF | O-acylamidoxime | THF | Room Temp | 1 - 24 | High | [5] |
| PTSA-ZnCl2 | Amidoxime, Nitrile | DMF | 80 | 5 - 8 | up to 94 | [7][12] |
| Vilsmeier Reagent | Amidoxime, Carboxylic Acid | Not specified | Not specified | Not specified | 61 - 93 | [3] |
| Microwave (NH4F/Al2O3) | Amidoxime, Acyl Chloride/Ester | Solvent-free | Microwave | ~0.1 - 0.2 | 40 - 90 | [3] |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles using NaOH/DMSO [1]
-
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Acid-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles using PTSA-ZnCl2 [7][12]
-
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Organic Nitrile (1.2 eq)
-
p-Toluenesulfonic acid (PTSA) (0.1 eq)
-
Zinc Chloride (ZnCl2) (0.1 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the substituted amidoxime and substituted organic nitrile in DMF, add PTSA and ZnCl2.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by TLC. Reaction times can range from 5 to 8 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Caption: General experimental workflow for catalyst-assisted 1,2,4-oxadiazole synthesis.
Caption: Simplified mechanism for base-catalyzed 1,2,4-oxadiazole formation.
Caption: Simplified mechanism for acid-catalyzed 1,2,4-oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles [organic-chemistry.org]
- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. PTSA-ZnCl2: an efficient catalyst for the synthesis of 1,2,4-oxadiazoles from amidoximes and organic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 11. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 1,2,4-Oxadiazole Synthesis & Solvent Effects
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the intricacies of solvent effects on this important heterocyclic synthesis. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental issues, their probable causes, and recommended solutions, with a focus on the role of the solvent.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Oxadiazole | Inefficient Cyclodehydration: The final ring-closing step to form the oxadiazole from the O-acyl amidoxime intermediate is often the most challenging and highly dependent on the solvent and reaction conditions.[1] | For thermally promoted cyclization, consider using high-boiling aprotic solvents like toluene or xylene to ensure adequate heat for the reaction to proceed to completion. For base-mediated cyclizations, strong, non-nucleophilic bases in anhydrous aprotic solvents are effective. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and potent choice.[1] Superbase systems such as NaOH/DMSO or KOH/DMSO can also facilitate the cyclization, often at room temperature.[1] |
| Hydrolysis of O-Acyl Amidoxime Intermediate: The presence of water or protic solvents can lead to the cleavage of the O-acyl amidoxime intermediate back to the amidoxime and carboxylic acid.[1] | Ensure the use of anhydrous (dry) solvents, particularly for base-catalyzed reactions. Aprotic solvents such as DMF, THF, DCM, and MeCN generally yield good results.[1] Avoid protic solvents like water or methanol during the cyclization step. | |
| Poor Solubility of Reagents: Starting materials may not be fully dissolved in the chosen solvent, leading to incomplete reaction. | Select a solvent that effectively dissolves both the amidoxime and the acylating agent. Aprotic polar solvents like DMSO and DMF are often good choices for a wide range of substrates.[2][3] | |
| Formation of Furoxan Byproduct | Dimerization of Nitrile Oxide: In syntheses proceeding via a 1,3-dipolar cycloaddition, the intermediate nitrile oxide can dimerize to form a furoxan (a 1,2,5-oxadiazole-2-oxide), a common side reaction.[1] | To favor the desired reaction with the nitrile, it is recommended to use the nitrile as the solvent or in a large excess. This increases the probability of the intermolecular cycloaddition over the dimerization of the nitrile oxide.[1] |
| Reaction Stalls or is Sluggish | Inappropriate Solvent Polarity: The polarity of the solvent can influence the reaction rate. | For one-pot syntheses directly from amidoximes and carboxyl derivatives, aprotic bipolar solvents like DMSO are often highly effective.[2] In some cases, replacing DMSO with DMF or DMA can be beneficial.[2] |
| Boulton-Katritzky Rearrangement | Product Instability: The 1,2,4-oxadiazole product itself may be unstable under the reaction or workup conditions, leading to rearrangement, especially with 3,5-disubstituted derivatives having a saturated side chain.[1] | Use neutral, anhydrous conditions for the reaction workup and purification. Store the final compound in a dry environment to minimize this heat, acid, or moisture-triggered rearrangement.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most commonly recommended solvents for the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and esters?
A1: For the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and esters, aprotic bipolar solvents are highly recommended, with Dimethyl Sulfoxide (DMSO) being the most frequently used.[2][4] The use of a base, such as NaOH or KOH, in DMSO creates a "superbase" medium that can facilitate the reaction at room temperature.[1][5] Dimethylformamide (DMF) and Dimethylacetamide (DMA) have also been reported as effective alternatives to DMSO in some cases.[2]
Q2: I am performing a two-step synthesis involving the isolation of an O-acyl amidoxime. What solvent should I use for the initial acylation step?
A2: For the O-acylation of an amidoxime with an acyl chloride or anhydride, solvents like dichloromethane (DCM) are often a good choice.[2][3] This allows for the acylation to proceed cleanly. The subsequent cyclocondensation step can then be carried out in a different solvent system, such as TBAF in THF, to promote the ring closure.[2]
Q3: Can I use microwave irradiation to improve my 1,2,4-oxadiazole synthesis, and how does the solvent choice matter?
A3: Yes, microwave irradiation can significantly accelerate the synthesis of 1,2,4-oxadiazoles, often leading to shorter reaction times and improved yields.[6] In some microwave-assisted protocols, the reaction can be performed on a silica-supported system, which may reduce the need for a bulk solvent during the irradiation step.[1][6] When a solvent is used, high-boiling aprotic solvents that are stable to microwave energy are typically preferred.
Q4: Are there any "green" or more environmentally friendly solvent options for 1,2,4-oxadiazole synthesis?
A4: While many traditional methods rely on polar aprotic solvents, research is ongoing into more environmentally benign alternatives. Some methods have been developed that are solvent-free or use water as a medium, although these are not universally applicable to all substrate combinations.[7] Mechanochemical methods, which involve grinding or milling solid reactants, are also being explored to reduce solvent use.[7]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles in a Superbase Medium
This protocol is adapted for the direct synthesis from an amidoxime and a carboxylic acid ester at room temperature.[5]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the substituted carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Two-Step Synthesis via Acylation followed by Base-Mediated Cyclization
This protocol involves the isolation of the O-acyl amidoxime intermediate.[2]
Step 1: O-Acylation of Amidoxime
-
Dissolve the amidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane at 0 °C.
-
Add the acyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude O-acyl amidoxime, which can be used in the next step, often without further purification.[3]
Step 2: Cyclodehydration
-
Dissolve the crude O-acyl amidoxime in anhydrous THF.
-
Add Tetrabutylammonium Fluoride (TBAF) (1.0 M in THF, 1.2 eq).
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 1,2,4-oxadiazole.
Visualizations
Caption: General workflow for solvent screening in 1,2,4-oxadiazole synthesis.
Caption: Troubleshooting flowchart for low yield in 1,2,4-oxadiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and work-up of this compound.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields in 1,2,4-oxadiazole synthesis can arise from several factors. A primary contributor is the cleavage of the O-acylamidoxime intermediate, which can break down into the corresponding amidoxime and nitrile.[1] To mitigate this and other issues, consider the following:
-
Reaction Temperature: Avoid excessively high temperatures during the cyclization step, as this can promote the decomposition of starting materials, intermediates, and the final product.[1] A gentle reflux should be sufficient.
-
Purity of Starting Materials: Ensure the N-hydroxy-isobutyramidine and chloroacetyl chloride are pure. Impurities can lead to side reactions and lower the yield.
-
Moisture Control: The reaction is sensitive to water. Ensure all glassware is thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry: While an excess of chloroacetyl chloride is used to drive the reaction, a very large excess might complicate the work-up and lead to more byproducts. A 4-fold excess is a reasonable starting point, but this can be optimized.
-
Work-up Procedure: During the aqueous work-up, ensure the pH is carefully controlled. The product may be sensitive to strongly acidic or basic conditions. A saturated sodium bicarbonate solution is a mild base suitable for neutralizing excess acid.
Q2: I am observing a significant amount of an impurity in my crude product. What could it be and how can I remove it?
The most likely impurity is the starting N-hydroxy-isobutyramidine or its degradation products. Additionally, rearrangement reactions, though less common under these conditions, can lead to isomeric impurities.[1]
-
Identification: Use techniques like TLC, LC-MS, or ¹H NMR to identify the impurities. The amidoxime starting material will have a different polarity and spectral characteristics compared to the desired oxadiazole.
-
Purification:
-
Aqueous Wash: A thorough wash with saturated sodium bicarbonate solution during the work-up should remove most of the unreacted chloroacetic acid (from hydrolysis of chloroacetyl chloride) and some polar impurities.
-
Column Chromatography: If impurities persist after the initial work-up, purification by column chromatography on silica gel is recommended. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, should effectively separate the less polar desired product from more polar impurities.
-
Distillation: As the target compound is an oil, fractional distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.[2]
-
Q3: The reaction seems to be incomplete, and I still have a lot of starting material. What should I do?
-
Reaction Time: The reaction may require a longer reflux time. Monitor the reaction progress by TLC. If the starting material spot is still prominent after the initial reflux period, consider extending the reaction time.
-
Reaction Temperature: Ensure the reaction mixture is reaching a gentle reflux. If the heating is insufficient, the activation energy for the cyclization may not be reached.
-
Mixing: Ensure efficient stirring of the reaction mixture, especially if it is heterogeneous.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with an acylating agent.[3] For this specific compound, N-hydroxy-isobutyramidine would be reacted with chloroacetyl chloride.[2] The reaction typically proceeds through an O-acylamidoxime intermediate which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring.
Q2: Are there any specific safety precautions I should take during this synthesis?
-
Chloroacetyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The initial reaction can be exothermic . Add the chloroacetyl chloride slowly to the amidoxime and cool the reaction vessel if necessary.
-
The final product, This compound , is expected to be an irritant and potentially harmful if ingested.[4][5] Handle with care.
Q3: How can I store the final product?
Store the purified this compound in a tightly sealed container in a cool, dry place away from moisture. As it is a chlorinated compound, it may be sensitive to light and should be stored in an amber vial.
Experimental Protocol
This protocol is adapted from a similar synthesis of 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole.[2]
Synthesis of this compound
-
To crude N-hydroxy-isobutyramidine (1 equivalent), add chloroacetyl chloride (4 equivalents) dropwise at room temperature with stirring.
-
After the initial exothermic reaction subsides, heat the mixture to a gentle reflux for 70-90 minutes.
-
Cool the reaction mixture to room temperature and remove the excess chloroacetyl chloride under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate solution with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to afford the crude product as an oil.
-
Purify the crude oil by fractional distillation under high vacuum or by column chromatography on silica gel.
Data Presentation
Table 1: Reactants and Reaction Conditions
| Reactant/Condition | Description | Reference |
| Amidoxime | N-hydroxy-isobutyramidine | General Synthesis[3] |
| Acylating Agent | Chloroacetyl chloride | [2] |
| Stoichiometry | ~1:4 (Amidoxime:Acylating Agent) | [2] |
| Solvent | Neat (excess acylating agent) | [2] |
| Temperature | Reflux | [2] |
| Reaction Time | 70-90 minutes | [2] |
Table 2: Potential Byproducts and Impurities
| Byproduct/Impurity | Formation | Reference |
| N-hydroxy-isobutyramidine | Unreacted starting material | - |
| Isobutyronitrile | Cleavage of O-acylamidoxime intermediate | [1] |
| Chloroacetic acid | Hydrolysis of excess chloroacetyl chloride | - |
| Isomeric Oxadiazoles | Rearrangement reactions | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Validation & Comparative
Comparative Analysis of the 1H NMR Spectrum of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole
This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-(chloromethyl)-3-isopropyl-1,2,4-oxadiazole. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents a predicted spectrum based on established chemical shift principles and compares it with experimental data from structurally related 1,2,4-oxadiazole derivatives. This information is intended to assist researchers, scientists, and drug development professionals in the structural elucidation and characterization of this and similar molecules.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is based on the analysis of its chemical structure and known chemical shift values for similar functional groups.[1][2][3][4][5] The molecule possesses two distinct proton environments: the chloromethyl group and the isopropyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -CH₂Cl | 4.8 - 5.0 | Singlet (s) | 2H |
| -CH(CH₃)₂ | 3.2 - 3.5 | Septet (sept) | 1H |
| -CH(CH₃)₂ | 1.3 - 1.5 | Doublet (d) | 6H |
The chemical shift of the chloromethyl protons is anticipated to be significantly downfield due to the strong deshielding effects of the adjacent electronegative chlorine atom and the 1,2,4-oxadiazole ring.[1][6] The isopropyl methine proton will appear as a septet due to coupling with the six equivalent methyl protons. Conversely, the six methyl protons will be split into a doublet by the single methine proton.
Comparison with Structurally Related Compounds
To provide context for the predicted spectrum, the following table summarizes the experimental ¹H NMR data for several 1,2,4-oxadiazole derivatives. These compounds share structural similarities with the target molecule and offer valuable reference points for spectral interpretation.
Table 2: Experimental ¹H NMR Data for Selected 1,2,4-Oxadiazole Derivatives
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |
| 3-(Chloromethyl)-1,2,4-oxadiazole | -CH₂Cl | Not specified, but available | Not specified | Not specified | [7] |
| 3-Phenyl-5-[2-thiophen-2-yl-vinyl]-1,2,4-oxadiazole | Vinyl H | 6.89, 8.01 | Doublet (d) | CDCl₃ | [8] |
| 5-(1-Ethylpiperidin-4-yl)-3-(naphthalen-2-yl)-1,2,4-oxadiazole | -CH₃ | 1.16 | Triplet (t) | CD₃OD | [9] |
| 3-(4-Bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | -CH₂Cl | 5.61, 5.71, 5.75 | Singlet (s) | DMSO-d₆ | [10] |
The data from 3-(4-bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole is particularly relevant, showing the chloromethyl singlet in the downfield region, which supports the predicted chemical shift for the target compound.[10]
Experimental Protocols
General Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[11]
-
Instrumentation: Utilize a nuclear magnetic resonance spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.
-
Data Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum at a constant temperature, usually 25 °C.
-
Use a standard pulse sequence, such as a single 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to determine the connectivity of the protons.
-
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the relationship between the chemical structure of this compound and its predicted ¹H NMR signals.
References
- 1. homework.study.com [homework.study.com]
- 2. Proton NMR Table [www2.chemistry.msu.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. web.pdx.edu [web.pdx.edu]
- 7. 3-(CHLOROMETHYL)-1,2,4-OXADIAZOLE(51791-12-9) 1H NMR spectrum [chemicalbook.com]
- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. op.niscpr.res.in [op.niscpr.res.in]
Comparative Analysis of 13C NMR Data for 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole and Structural Analogs
Data Presentation: 13C NMR Chemical Shifts (δ) in ppm
The following table summarizes the 13C NMR chemical shift data. The data for 5-(chloromethyl)-3-isopropyl-1,2,4-oxadiazole is predicted, while the data for the analogs is based on experimental findings.
| Carbon Atom | This compound (Predicted) | 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (Experimental Analog A) | 3-Phenyl-5-methyl-1,2,4-oxadiazole (Experimental Analog B)[1] |
| C3 | ~178.5 | Data not available | 167.8 |
| C5 | ~169.0 | Data not available | 176.5 |
| -C H(CH₃)₂ | ~28.0 | - | - |
| -CH(C H₃)₂ | ~20.5 | - | - |
| -C H₂Cl | ~35.0 | Data not available | - |
| C-5-C H₃ | - | - | 11.8 |
| Aromatic C1' | - | Data not available | 126.3 |
| Aromatic C2'/C6' | - | Data not available | 127.6 |
| Aromatic C3'/C5' | - | Data not available | 129.0 |
| Aromatic C4' | - | Data not available | 131.4 |
Note: Predicted values are generated based on established increments and known chemical shifts for similar functional groups and heterocyclic systems. Experimental values are cited from available literature.
Experimental Protocols
A standard protocol for the acquisition of 13C NMR spectra for small organic molecules is outlined below.
Sample Preparation:
-
Approximately 5-20 mg of the solid sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain it, to set the chemical shift reference to 0 ppm.
NMR Spectrometer Setup and Data Acquisition:
-
The NMR spectrometer is tuned to the 13C frequency (e.g., 100 MHz for a 400 MHz spectrometer).
-
A standard proton-decoupled 1D 13C NMR experiment is performed.
-
Typical acquisition parameters include:
-
Pulse Program: A standard single-pulse experiment with broadband proton decoupling.
-
Spectral Width: A range of 0-220 ppm is typically sufficient for most organic compounds.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses is used to allow for full relaxation of the carbon nuclei.
-
Number of Scans: Depending on the sample concentration, anywhere from 128 to several thousand scans are accumulated to achieve an adequate signal-to-noise ratio.
-
-
The Free Induction Decay (FID) is processed using a Fourier transform to obtain the frequency-domain NMR spectrum.
Visualization of Chemical Structures
The logical relationship and structure of the compared molecules are presented below using Graphviz.
Caption: Comparison of the target compound with its structural analogs.
Caption: Structure of this compound.
References
Mass Spectrometry Analysis: A Comparative Guide for 5-(Chloromethyl)-3-substituted-1,2,4-oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 5-(chloromethyl)-1,2,4-oxadiazole derivatives, crucial scaffolds in drug discovery. Due to the limited availability of public mass spectrometry data for 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole, this guide utilizes data from its structurally similar analogue, 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole , to provide insights into the expected fragmentation patterns and mass spectrometric performance.
Comparative Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratios (m/z) and relative abundances observed in the electron ionization mass spectrum of the reference compound, 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. This data provides a baseline for what can be anticipated for other 3-substituted analogues, such as the isopropyl derivative.
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Relative Abundance (%) |
| [M]+• | Molecular Ion | 194 | 30 |
| [M-Cl]+ | Loss of Chlorine | 159 | 15 |
| [M-CH2Cl]+ | Loss of Chloromethyl Radical | 145 | 100 (Base Peak) |
| [C7H5N2O]+ | Phenyl-1,2,4-oxadiazole Cation | 145 | 100 (Base Peak) |
| [C6H5CN]+• | Benzonitrile Radical Cation | 103 | 45 |
| [C6H5]+ | Phenyl Cation | 77 | 55 |
| [CH2Cl]+ | Chloromethyl Cation | 49/51 | 10 (Isotopic Pattern) |
Experimental Protocols
A standardized protocol for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is outlined below. This protocol is designed to ensure reproducibility and accurate fragment analysis.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
-
Ionization Source: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole
GC Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow rate of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
-
Solvent Delay: 3 minutes
Fragmentation Pathway Analysis
The fragmentation of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole under electron ionization primarily proceeds through the cleavage of the C-C bond between the chloromethyl group and the oxadiazole ring, leading to the formation of a stable phenyl-1,2,4-oxadiazole cation, which is observed as the base peak. Subsequent fragmentation of the oxadiazole ring is also observed.
Caption: Proposed EI fragmentation of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole.
Comparison and Performance Insights
The mass spectrometry data of 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole reveals a clear and predictable fragmentation pattern dominated by the loss of the chloromethyl group. This suggests that for the analogous this compound, a similar primary fragmentation pathway would be expected, leading to a base peak corresponding to the [M-CH2Cl]+ ion. However, the subsequent fragmentation of the 3-isopropyl-1,2,4-oxadiazole cation would differ, likely involving the loss of propene or a propyl radical.
The provided experimental protocol is robust for the analysis of this class of small molecules. The use of a standard non-polar column in GC allows for good separation of such compounds, and electron ionization at 70 eV provides sufficient energy for characteristic and reproducible fragmentation, which is essential for structural elucidation and library matching. For more sensitive analyses or to obtain a more prominent molecular ion peak, "soft" ionization techniques such as Electrospray Ionization (ESI) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed.[1] ESI-MS/MS would be particularly useful for distinguishing between isomers.
Disclaimer: The mass spectrometry data and fragmentation pathway presented are for 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole and are used as a predictive model for this compound due to the lack of available data for the latter. Experimental verification is recommended.
References
FTIR spectrum of "5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole"
An In-Depth Technical Guide to the FTIR Spectrum of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole: A Comparative Analysis for Structural Elucidation
Introduction: The Role of FTIR in Modern Drug Discovery
In the landscape of contemporary drug development and materials science, the precise structural characterization of novel heterocyclic compounds is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly informative method for identifying the functional groups within a molecule. The vibrational fingerprint provided by an FTIR spectrum allows researchers to confirm molecular structures, assess purity, and gain insights into bonding environments.
This guide provides a comprehensive analysis of the expected FTIR spectrum for this compound, a molecule of interest due to the prevalence of the 1,2,4-oxadiazole scaffold in medicinal chemistry.[1] Lacking a publicly available experimental spectrum for this specific molecule, this guide will establish a robust predictive framework. We will dissect the molecule into its constituent functional groups, assign their characteristic vibrational frequencies based on authoritative spectral data, and compare these predictions with experimental data from structurally analogous compounds. This comparative approach provides a powerful methodology for interpreting the spectra of new chemical entities.
Molecular Structure and Key Vibrational Modes
To predict the FTIR spectrum, we must first analyze the molecular architecture of this compound and identify the bonds that will give rise to characteristic infrared absorptions.
Caption: Molecular structure of this compound.
The molecule can be deconstructed into three primary functional regions, each with distinct vibrational characteristics:
-
The 1,2,4-Oxadiazole Ring: This five-membered heterocycle contains C=N, C-N, C-O, and N-O bonds, whose stretching and bending vibrations are key identifiers.
-
The Isopropyl Group: This branched alkyl substituent will exhibit characteristic C-H stretching and bending modes.
-
The Chloromethyl Group: The C-Cl and CH₂ vibrations from this group are important for confirming its presence, particularly the C-Cl stretch in the fingerprint region.
Predictive FTIR Analysis and Comparative Data
The following table outlines the predicted absorption frequencies for this compound, grounded in established spectral correlation charts and data from similar compounds.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Comparative Notes & References |
| 3000–2850 | C-H Asymmetric & Symmetric Stretch | Isopropyl & Chloromethyl | Medium to Strong | This region is characteristic of sp³ C-H bonds. The isopropyl group will show distinct peaks around 2970 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric).[2][3] |
| ~1635 | C=N Stretch | 1,2,4-Oxadiazole Ring | Medium to Strong | The C=N stretching vibration in oxadiazole derivatives is a key diagnostic peak, typically observed in the 1600-1650 cm⁻¹ range.[1][4] |
| 1470–1450 | C-H Bend (Scissoring) | -CH₂- (Chloromethyl) | Medium | This bending vibration is characteristic of methylene groups.[5] |
| 1385 & 1370 | C-H Bend (Umbrella) | Isopropyl | Medium (often a doublet) | The presence of a doublet around 1380 cm⁻¹ is highly characteristic of an isopropyl group due to symmetric and asymmetric bending modes.[6][7] |
| 1300–1150 | C-H Wag | -CH₂Cl (Chloromethyl) | Medium | Wagging vibrations of the methylene group adjacent to the halogen are expected in this range.[5][8] |
| 1250-1100 | C-O-C Asymmetric Stretch | 1,2,4-Oxadiazole Ring | Strong | The stretching of the C-O-C linkage within the heterocyclic ring typically produces a strong absorption band in this region.[1][9] |
| 850–550 | C-Cl Stretch | Chloromethyl | Medium to Strong | This is a crucial peak in the fingerprint region. Its presence confirms the chloromethyl substituent. The exact position can vary based on conformation.[5][8][10] |
Comparative Spectral Analysis: Distinguishing Features
To illustrate how the FTIR spectrum of this compound would be unique, we compare its expected features against simpler, related molecules.
| Molecule Type | Key Distinguishing Feature in FTIR |
| This compound (Target) | A combination of all key peaks: C=N stretch (~1635 cm⁻¹), isopropyl C-H bend doublet (~1380 cm⁻¹), and a strong C-Cl stretch in the fingerprint region (850-550 cm⁻¹). |
| 3-Isopropyl-1,2,4-oxadiazole (Alternative 1) | Would exhibit the oxadiazole C=N stretch and the isopropyl doublet, but would LACK the strong C-Cl stretch and the -CH₂- wagging/bending modes. |
| 1-Chloro-2,2-dimethylpropane (Alternative 2) | Would show the isopropyl doublet and a C-Cl stretch, but would be MISSING the characteristic C=N and C-O-C stretching vibrations of the oxadiazole ring. |
This comparative logic is fundamental to spectral interpretation. The unique combination of absorptions allows for the confident identification of the target molecule's complete structure.
Standard Operating Protocol for FTIR Analysis of a Novel Compound
Acquiring a high-quality, reproducible FTIR spectrum is critical for accurate structural analysis. The following protocol outlines the standard procedure for a solid sample.
Caption: Standard workflow for acquiring an FTIR spectrum of a solid sample using the KBr pellet method.
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Rationale: This method is ideal for solid samples, dispersing the analyte in an IR-transparent matrix to minimize scattering and produce a high-quality spectrum.
-
Procedure:
-
Gently grind 1-2 mg of the synthesized this compound with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder to a pellet press.
-
Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.
-
-
-
Instrument Setup and Background Collection:
-
Rationale: A background scan is essential to account for atmospheric absorbances (CO₂, H₂O) and any intrinsic signals from the instrument, ensuring they are subtracted from the final sample spectrum.
-
Procedure:
-
Ensure the sample chamber of the FTIR spectrometer is empty.
-
Run a background scan. This will be stored in the instrument's memory.
-
-
-
Sample Spectrum Acquisition:
-
Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner spectrum.
-
Procedure:
-
Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
-
Data Processing:
-
Rationale: The raw interferogram is converted to a frequency-domain spectrum, and the background is subtracted to yield the final absorbance or transmittance spectrum of the sample.
-
Procedure:
-
The instrument software will automatically perform a Fourier transform on the data.
-
The previously collected background spectrum is automatically subtracted from the sample spectrum.
-
The resulting spectrum can be analyzed for peak positions, intensities, and shapes.
-
-
Conclusion
While an experimental spectrum for this compound is not presently available in public databases, a robust and scientifically rigorous prediction of its key FTIR features is achievable through a deep understanding of group frequency correlations. The analysis presented herein provides a detailed roadmap for what a researcher should expect to observe. The definitive features—a combination of C=N stretching from the oxadiazole ring, a characteristic C-H bending doublet from the isopropyl group, and a strong C-Cl stretching vibration in the fingerprint region—collectively form a unique spectral signature. This guide serves as a valuable tool for any scientist working on the synthesis and characterization of this, or structurally related, novel compounds, underscoring the predictive power of FTIR spectroscopy in chemical research.
References
- 1. journalspub.com [journalspub.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. stats.uomosul.edu.iq [stats.uomosul.edu.iq]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of 1,2,4-Oxadiazoles: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of the most common analytical methods for assessing the purity of 1,2,4-oxadiazoles, a class of heterocyclic compounds with significant interest in medicinal chemistry. We present a side-by-side comparison of key performance metrics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, appearing in a variety of compounds with diverse biological activities.[1][2][3] Accurate determination of their purity is paramount for reliable structure-activity relationship (SAR) studies, preclinical development, and eventual clinical applications. The primary analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited for different stages of the research and development process.
Comparative Analysis of Analytical Methods
The choice of an analytical method for purity assessment depends on several factors, including the physicochemical properties of the 1,2,4-oxadiazole derivative, the nature of potential impurities, and the required level of sensitivity and accuracy. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR spectroscopy for the purity analysis of 1,2,4-oxadiazoles.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection. | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Typical Application | Quantitative purity determination, impurity profiling, stability testing. | Identification and quantification of volatile impurities, analysis of reaction byproducts. | Structural confirmation, identification of major components and impurities, quantitative analysis (qNMR). |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range. | pg to fg range for targeted analysis. | Typically in the µg/mL to mg/mL range. |
| Limit of Quantification (LOQ) | Low ng/mL to µg/mL range. | pg to ng range for targeted analysis. | Typically in the µg/mL to mg/mL range. |
| Linearity | Excellent over a wide concentration range (e.g., 10-100 µg/mL).[4][5] | Good over several orders of magnitude. | Good, with a linear relationship between signal intensity and concentration. |
| Accuracy (% Recovery) | Typically 98-102%.[6] A study on a related oxadiazole showed recovery of 99.25–100%.[4][5] | Method dependent, but generally high for validated methods. | High, especially with the use of an internal standard for quantitative NMR (qNMR). |
| Precision (% RSD) | Typically ≤ 2%. Intraday and interday precision for a related oxadiazole were found to be within acceptable limits (RSD < 5%).[4][5] | Generally < 15% for trace analysis. | Excellent, often < 1%. |
| Specificity | High, especially with photodiode array (PDA) or mass spectrometric (MS) detection. | Very high, based on both retention time and mass spectrum. | Very high, provides detailed structural information for unambiguous identification. |
| Sample Throughput | High, with typical run times of 5-30 minutes. | Moderate, with run times typically ranging from 15-60 minutes. | Low to moderate, depending on the experiment and desired resolution. |
| Instrumentation Cost | Moderate to high. | High. | Very high. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical methods.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline and may require optimization for specific 1,2,4-oxadiazole derivatives.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or other suitable modifier) is commonly used. A typical gradient might start at 30% acetonitrile and increase to 95% over 20 minutes.[4][5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV-Vis spectrum of the 1,2,4-oxadiazole derivative (e.g., 254 nm or lambda max).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1,2,4-oxadiazole sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for thermally stable and volatile 1,2,4-oxadiazole derivatives.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[7]
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: m/z 50-500.
Sample Preparation:
-
Dissolve a small amount of the 1,2,4-oxadiazole sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
If necessary, derivatization can be performed to increase volatility.
Data Analysis:
-
Purity is assessed by the relative area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is used to confirm the identity of the 1,2,4-oxadiazole. Impurities are identified by their respective retention times and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR provides detailed structural information and can be used for quantitative purity assessment (qNMR).
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Experimental Parameters:
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest for quantitative analysis (typically 10-30 s).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Relaxation Delay (d1): 2-5 s.
-
Number of Scans: A larger number of scans is typically required (e.g., 128 or more).
-
Sample Preparation for qNMR:
-
Accurately weigh a specific amount of the 1,2,4-oxadiazole sample.
-
Accurately weigh a specific amount of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) that has a known purity and a signal that does not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent.
Data Analysis:
-
For purity assessment, integrate a well-resolved signal of the 1,2,4-oxadiazole and compare it to the integral of the internal standard. The purity can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std where I is the integral value, N is the number of protons for the integrated signal, MW is the molecular weight, W is the weight, and P is the purity of the standard.
Visualizing the Workflow and Method Comparison
To better illustrate the decision-making process and the experimental flow, the following diagrams are provided.
Figure 1. General workflow for the purity assessment of 1,2,4-oxadiazoles.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. researchgate.net [researchgate.net]
Reactivity Face-Off: A Comparative Analysis of Chloromethyl vs. Bromomethyl Oxadiazoles in Nucleophilic Substitution Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is paramount to the success of synthesizing novel therapeutic agents. Oxadiazole moieties are significant scaffolds in medicinal chemistry, and their functionalization often involves nucleophilic substitution on a halomethyl group. This guide provides an in-depth comparison of the reactivity of chloromethyl and bromomethyl oxadiazoles, supported by established chemical principles and data from analogous systems.
The fundamental difference in reactivity between chloromethyl and bromomethyl oxadiazoles lies in the nature of the halogen atom, which acts as a leaving group during nucleophilic substitution reactions. It is a well-established principle in organic chemistry that bromide is a superior leaving group compared to chloride. This is attributed to bromide's lower basicity and greater polarizability, which allows it to better stabilize the negative charge it acquires upon departing from the carbon atom.[1][2][3] Consequently, bromomethyl oxadiazoles are generally more reactive than their chloromethyl counterparts.
Quantitative Reactivity Comparison
The following table summarizes the expected differences in performance for a typical SN2 nucleophilic substitution reaction involving a generic nucleophile and a 5-halomethyl-1,2,4-oxadiazole. The data is extrapolated from established principles of leaving group ability.
| Parameter | 5-Bromomethyl-1,2,4-oxadiazole | 5-Chloromethyl-1,2,4-oxadiazole | Rationale |
| Relative Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which stabilizes the negative charge more effectively.[4] |
| Typical Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 6-24 hours) | A more reactive electrophile requires less time to achieve complete conversion under similar conditions.[4] |
| Reaction Temperature | Milder (e.g., Room Temp. to 60°C) | Harsher (e.g., 60-100°C) | The higher activation energy required to displace the poorer chloride leaving group often necessitates more forcing conditions, such as elevated temperatures. |
| Typical Yields | Good to High | Moderate to Good | Faster and more efficient reactions with better leaving groups often lead to higher isolated yields of the desired product, with fewer side reactions. |
Experimental Protocols
Below are detailed, representative methodologies for conducting a comparative reactivity study and for the synthesis of substituted oxadiazoles via nucleophilic substitution.
Protocol 1: Comparative Kinetic Analysis of Nucleophilic Substitution
This protocol outlines a general method for comparing the reaction rates of chloromethyl and bromomethyl oxadiazoles with a common nucleophile, such as aniline. The progress of the reaction can be monitored by measuring the change in conductivity of the solution over time as the halide ion is liberated.[5]
Materials:
-
5-Chloromethyl-3-phenyl-1,2,4-oxadiazole
-
5-Bromomethyl-3-phenyl-1,2,4-oxadiazole
-
Aniline (or other suitable nucleophile)
-
Methanol (or other suitable solvent)
-
Conductivity meter
-
Thermostatic water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Solution Preparation: Prepare 0.02 M solutions of 5-chloromethyl-3-phenyl-1,2,4-oxadiazole and 5-bromomethyl-3-phenyl-1,2,4-oxadiazole in methanol. Prepare a 0.04 M solution of aniline in methanol.
-
Kinetic Run:
-
Equilibrate the reactant solutions to the desired temperature (e.g., 35°C) in a thermostatic water bath.
-
To initiate the reaction, mix equal volumes of the halomethyl oxadiazole solution and the aniline solution in a reaction vessel equipped with a conductivity probe.
-
Record the conductance of the reaction mixture at regular time intervals. The increase in conductance is proportional to the concentration of the halide ion produced.
-
Continue monitoring until the conductance reaches a constant value (C∞), indicating the completion of the reaction.
-
-
Data Analysis:
-
The bimolecular rate constant (k) can be calculated from the conductivity data using appropriate kinetic equations.
-
A comparison of the calculated rate constants for the chloro and bromo derivatives will provide a quantitative measure of their relative reactivity.
-
Protocol 2: Synthesis of a 5-(Aminomethyl)-1,2,4-oxadiazole Derivative
This protocol describes a general procedure for the nucleophilic substitution of a halomethyl oxadiazole with a primary amine.
Reaction with 5-Bromomethyl-3-phenyl-1,2,4-oxadiazole:
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromomethyl-3-phenyl-1,2,4-oxadiazole (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Reagent Addition: Add the desired primary amine (1.2 equivalents) and a mild base such as potassium carbonate (1.5 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired N-substituted product.
Reaction with 5-Chloromethyl-3-phenyl-1,2,4-oxadiazole:
-
Reaction Setup: In a round-bottom flask, dissolve 5-chloromethyl-3-phenyl-1,2,4-oxadiazole (1.0 equivalent) in a suitable solvent such as DMF.
-
Reagent Addition: Add the desired primary amine (1.2 equivalents) and a stronger base such as sodium hydride (1.5 equivalents) or a larger excess of a weaker base.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 8-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction carefully with water, and extract the product with an organic solvent. Dry the organic layer, concentrate it, and purify the residue by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the SN2 reaction mechanism and a general experimental workflow for the synthesis of substituted oxadiazoles.
References
A Comparative Analysis of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole and Traditional Alkylating Agents
In the landscape of cancer chemotherapy, alkylating agents represent a foundational class of drugs that exert their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cellular macromolecules. This guide provides a comparative overview of the potential alkylating agent, 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole, against established alkylating drugs such as chlorambucil and melphalan. Due to the limited availability of direct comparative studies, this analysis draws upon existing data for structurally related compounds and well-characterized alkylating agents to offer insights for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a heterocyclic compound featuring a reactive chloromethyl group. This functional group is a well-known alkylating moiety, suggesting the compound's potential to act as a DNA and protein alkylating agent. The 1,2,4-oxadiazole core is a recognized pharmacophore in medicinal chemistry, often utilized as a bioisostere for ester and amide functionalities to improve metabolic stability and other pharmacokinetic properties. Various derivatives of 1,2,4-oxadiazoles have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Mechanism of Action: A Comparative Perspective
Classical Alkylating Agents:
Traditional alkylating agents like chlorambucil and melphalan are bifunctional, capable of forming two covalent bonds. Their mechanism of action primarily involves the alkylation of DNA. This process is initiated by the formation of a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, most commonly the N7 position of guanine. This can result in several forms of DNA damage:
-
Mono-adducts: Attachment of a single alkyl group to a DNA base.
-
Intra-strand cross-links: The agent links two bases on the same DNA strand.
-
Inter-strand cross-links: The agent links bases on opposite DNA strands, which is particularly effective at preventing DNA replication and transcription.
This DNA damage triggers cell cycle arrest and, if the damage is irreparable, leads to apoptosis (programmed cell death)[1][2][3][4].
This compound:
Below is a diagram illustrating the proposed alkylating action on a guanine base in DNA.
Comparative Cytotoxicity
Direct comparative cytotoxicity data for this compound against other alkylating agents is scarce. However, by examining studies on the same cancer cell line, an indirect comparison can be made. The following table summarizes the half-maximal inhibitory concentration (IC50) values of a related 1,2,4-oxadiazole derivative and the classical alkylating agents chlorambucil and cisplatin against the B16-F10 murine melanoma cell line. It is important to note that these values are from different studies and experimental conditions may vary.
| Compound | Cell Line | IC50 Value | Reference |
| N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine | B16-F10 | 50.99 µM | --INVALID-LINK-- |
| Chlorambucil | B16-F10 | 2.92 ± 0.10 µM | --INVALID-LINK-- |
| Cisplatin | B16-F10 | 19.748 mg/L (~65.8 µM) | --INVALID-LINK-- |
Note: The IC50 value for Cisplatin was converted from mg/L to µM for comparative purposes (Molar mass of Cisplatin: ~300.05 g/mol ).
From this indirect comparison, the tested 1,2,4-oxadiazole derivative shows a lower cytotoxic potency against B16-F10 melanoma cells compared to chlorambucil, but a comparable potency to cisplatin in this specific study. This suggests that while 1,2,4-oxadiazole-based compounds possess anticancer activity, their efficacy can vary significantly based on their full chemical structure.
Experimental Protocols
To facilitate further comparative studies, this section outlines general methodologies for key experiments used to evaluate alkylating agents.
1. Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
-
Cell Culture: Cancer cell lines (e.g., B16-F10) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The compound of interest is dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage relative to the control. The IC50 value is determined by plotting cell viability against compound concentration.
2. DNA Alkylation Assay (Illustrative)
This type of assay aims to detect the formation of adducts between a compound and DNA.
-
DNA Incubation: Purified DNA (e.g., calf thymus DNA) is incubated with the alkylating agent at a specific concentration and for a set time in a suitable buffer.
-
DNA Precipitation: The DNA is precipitated (e.g., with ethanol) to remove the unreacted compound.
-
DNA Hydrolysis: The DNA is enzymatically or chemically hydrolyzed to its constituent nucleosides or bases.
-
LC-MS/MS Analysis: The hydrolysate is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the alkylated nucleosides/bases by their specific mass-to-charge ratios.
3. Protein Alkylation Assay (Illustrative)
This assay is designed to identify protein targets of an alkylating agent.
-
Cell Treatment: Cells are treated with the alkylating agent.
-
Cell Lysis: The cells are lysed to release the proteins.
-
Protein Digestion: The protein mixture is digested into peptides using an enzyme like trypsin.
-
Enrichment (Optional): Peptides containing the alkylation modification may be enriched.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS to identify the modified peptides and the specific amino acid residues that have been alkylated.
Conclusion and Future Directions
While this compound holds promise as a potential alkylating agent due to its chemical structure, a comprehensive understanding of its biological activity requires further investigation. The available data on related 1,2,4-oxadiazole derivatives suggest that this class of compounds can exhibit significant cytotoxicity against cancer cells.
Future research should focus on:
-
Direct comparative studies of this compound against a panel of classical alkylating agents in various cancer cell lines.
-
Detailed mechanistic studies to confirm its DNA and protein alkylating capabilities and to identify its specific molecular targets.
-
In vivo studies to evaluate its efficacy and toxicity profile in animal models.
Such studies will be crucial in determining the therapeutic potential of this compound and its derivatives as novel anticancer agents.
References
- 1. What is the mechanism of Chlorambucil? [synapse.patsnap.com]
- 2. What is the mechanism of Melphalan? [synapse.patsnap.com]
- 3. Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorambucil - Wikipedia [en.wikipedia.org]
Comparative Analysis of the Biological Activity of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole and Its Analogs
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of "5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole" and its structural analogs. The information presented herein is curated from recent scientific literature and is intended to support research and development efforts in medicinal chemistry and agrochemical discovery. While specific experimental data for this compound is limited in publicly available research, this guide offers a robust comparative analysis based on the biological activities of closely related 1,2,4-oxadiazole derivatives.
The primary focus of this guide is on the nematicidal properties of 5-(chloromethyl)-1,2,4-oxadiazole analogs, an area where significant research has been conducted. Additionally, emerging data on the anticancer and enzyme-inhibiting activities of this class of compounds are presented to provide a broader understanding of their therapeutic potential.
Nematicidal Activity
Recent studies have highlighted the potent nematicidal activity of 1,2,4-oxadiazole derivatives, particularly those bearing a chloromethyl group at the 5-position. These compounds have been identified as promising candidates for the development of new agrochemicals to combat plant-parasitic nematodes.
A key study investigated a series of 3-aryl-5-(chloromethyl)-1,2,4-oxadiazole analogs and established a clear structure-activity relationship (SAR) for their nematicidal effects. The primary mechanism of action for these compounds appears to be the modulation of acetylcholine receptors in nematodes.[1]
Table 1: Nematicidal Activity of 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole Analogs
| Compound ID | 3-Position Substituent (Ar) | LC50 (µg/mL) vs. B. xylophilus | LC50 (µg/mL) vs. A. besseyi | LC50 (µg/mL) vs. D. dipsaci | Reference |
| A1 | 4-Fluorophenyl | 2.4 | - | - | [1] |
| A2 | 4-Chlorophenyl | 2.8 | - | - | [1] |
| A3 | 4-Bromophenyl | 3.3 | - | - | [1] |
| B1 | 4-Methylphenyl | 2.6 | - | - | [1] |
| A6 | 2,4-Difluorophenyl | - | 3.8 | - | [1] |
| A7 | 2-Chloro-4-fluorophenyl | - | - | 2.7 | [1] |
| Tioxazafen (Control) | - | >300 | 142.9 | >300 | [1] |
| Fosthiazate (Control) | - | 436.9 | 388.5 | 333.3 | [1] |
| Avermectin (Control) | - | 335.5 | 56.8 | 285.4 | [1] |
Data extracted from "Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides".[1]
The data clearly indicates that the nature of the substituent at the 3-position of the 1,2,4-oxadiazole ring significantly influences the nematicidal potency. Analogs with electron-withdrawing or small electron-donating groups on the phenyl ring at the 3-position exhibit strong nematicidal activity, with LC50 values in the low microgram per milliliter range. These compounds are significantly more potent than the commercial nematicides tioxazafen, fosthiazate, and avermectin under the tested conditions.[1] While no data is available for the 3-isopropyl analog, the high activity of the 3-aryl analogs suggests that the 5-(chloromethyl)-1,2,4-oxadiazole scaffold is a key pharmacophore for nematicidal activity.
Anticancer Activity
The 1,2,4-oxadiazole scaffold has also been investigated for its potential as an anticancer agent. While direct data for this compound is not available, studies on related compounds suggest that this chemical class may possess cytotoxic activity against various cancer cell lines.
For instance, 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole has shown inhibitory activity against breast (MCF-7), leukemia (U-937), and lung (A549) cancer cell lines, with IC50 values in the micromolar range.[2] The proposed mechanism of action includes the induction of apoptosis.[2] Another study on a series of novel oxadiazole derivatives demonstrated significant cytotoxicity against glioblastoma, ovarian, breast, and lung cancer cell lines.[3][4]
Table 2: Anticancer Activity of 1,2,4-Oxadiazole Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole | MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 activation | [2] |
| U-937 (Leukemia) | 10.38 | Inhibition of cell proliferation | [2] | |
| A549 (Lung) | 12.50 | Apoptosis induction | [2] | |
| Compound 5 (a 1,3,4-oxadiazole derivative) | U87 (Glioblastoma) | 35.1 | Not specified | [3][4] |
| T98G (Glioblastoma) | 34.4 | Not specified | [3][4] | |
| LN229 (Glioblastoma) | 37.9 | Not specified | [3][4] | |
| SKOV3 (Ovarian) | 14.2 | Not specified | [3][4] | |
| MCF7 (Breast) | 30.9 | Not specified | [3][4] | |
| A549 (Lung) | 18.3 | Not specified | [3][4] |
These findings suggest that the 5-(chloromethyl)-1,2,4-oxadiazole scaffold could be a valuable starting point for the design of novel anticancer agents. The presence of the reactive chloromethyl group may contribute to the cytotoxic activity through covalent interactions with biological targets.
Experimental Protocols
Nematicidal Bioassay
The in vitro nematicidal activity of the 1,2,4-oxadiazole analogs was evaluated against various plant-parasitic nematodes, including Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus dipsaci. The following is a generalized protocol based on the cited literature.[1]
1. Nematode Culture: Nematodes are cultured on a suitable medium, such as potato dextrose agar (PDA) with a fungal lawn (e.g., Botrytis cinerea), to ensure a sufficient population for bioassays.
2. Compound Preparation: Test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared to achieve the desired test concentrations.
3. Bioassay Procedure: A suspension of nematodes (approximately 50-100 individuals) in water is added to each well of a multi-well plate. The test compound solution is then added to the wells to reach the final desired concentration. Control wells receive the solvent and a standard nematicide.
4. Incubation and Observation: The plates are incubated at a controlled temperature (e.g., 25 °C) for a specified period (e.g., 24, 48, or 72 hours). After incubation, the number of dead nematodes is counted under a microscope. Nematodes are considered dead if they do not respond to a physical stimulus with a small probe.
5. Data Analysis: The mortality rate is calculated for each concentration, and the data is used to determine the LC50 value (the concentration of the compound that causes 50% mortality of the nematodes) using statistical software.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO2.
2. Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
3. Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
4. MTT Addition and Incubation: After the treatment period, the MTT reagent is added to each well, and the plates are incubated for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
5. Formazan Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.
Visualizations
Caption: Workflow for Nematicidal Bioassay.
Caption: Proposed Mechanism of Nematicidal Action.
Conclusion
The available scientific evidence strongly suggests that 5-(chloromethyl)-1,2,4-oxadiazole and its analogs are a class of compounds with significant biological activity. The nematicidal properties of the 3-aryl analogs are particularly noteworthy, demonstrating high potency against several economically important plant-parasitic nematodes. The proposed mechanism of action, involving the modulation of acetylcholine receptors, provides a clear direction for future research and development of novel nematicides.
Furthermore, the emerging data on the anticancer activity of related 1,2,4-oxadiazole derivatives indicates a broader therapeutic potential for this scaffold. Further investigation into the structure-activity relationships, mechanism of action, and safety profile of this compound and its analogs is warranted to fully explore their utility in both agriculture and medicine. This guide serves as a foundational resource to stimulate and inform these future research endeavors.
References
- 1. Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole | 100442-49-7 | Benchchem [benchchem.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 1,2,4-Oxadiazoles: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry.[1] Its prominence stems from its role as a bioisostere of amide and ester functionalities, a structural mimic that often imparts improved metabolic stability and favorable pharmacokinetic properties to a drug candidate.[2][3] This guide provides an in-depth, comparative study of the primary synthetic methodologies for constructing this valuable scaffold, moving from classical foundations to modern enabling technologies. We will dissect the causality behind experimental choices, provide validated protocols, and offer a critical analysis to aid researchers in selecting the optimal path for their specific synthetic challenges.
Foundational Synthetic Strategies: A Tale of Two Pathways
The construction of the 1,2,4-oxadiazole core is dominated by two strategic approaches, distinguished by how the ring is conceptually assembled.
The Amidoxime Route: A [4+1] Cyclization Strategy
The most widely employed and versatile method for 1,2,4-oxadiazole synthesis begins with an amidoxime.[4][5] This strategy involves the acylation of the amidoxime's hydroxyl group, followed by a cyclodehydration event to forge the heterocyclic ring. This can be performed in a stepwise fashion or as a more efficient one-pot procedure.[3]
The causality behind this pathway's popularity lies in the ready availability of both starting materials: amidoximes are typically prepared from the corresponding nitriles and hydroxylamine, while the acylating agent can be a carboxylic acid, acyl chloride, ester, or anhydride.[6]
The conversion of the O-acylamidoxime intermediate to the final 1,2,4-oxadiazole is the crux of this synthetic route. This intramolecular cyclization followed by dehydration can be promoted under thermal, acidic, or basic conditions. The choice of catalyst is critical and depends on the substrate's sensitivity. Basic conditions, such as using sodium hydroxide in DMSO or organic bases like DBU, are often effective for a wide range of substrates, including those with sensitive functional groups.[7]
Caption: Base-catalyzed cyclodehydration of an O-acylamidoxime.
This method is robust and allows for the purification of the O-acylamidoxime intermediate, which can be beneficial for troubleshooting and ensuring the purity of the final product.
Step 1: O-Acylation of the Amidoxime
-
To a stirred solution of the desired amidoxime (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, THF) under a nitrogen atmosphere, add a base such as triethylamine or pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude O-acylamidoxime intermediate by column chromatography or recrystallization.
Step 2: Cyclodehydration
-
Dissolve the purified O-acylamidoxime (1.0 eq) in a high-boiling point solvent such as toluene, xylene, or DMSO.
-
Add a catalytic amount of a base (e.g., powdered NaOH) or an acid (e.g., PTSA), or simply heat to reflux (typically 100-140 °C).[8]
-
Monitor the reaction by TLC until the starting material is consumed (can take 4-24 hours).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the final 3,5-disubstituted-1,2,4-oxadiazole by column chromatography.
This streamlined approach avoids the isolation of the intermediate, saving time and resources. The use of a "superbase" medium like NaOH in DMSO at room temperature has proven highly effective.[9]
-
To a suspension of powdered sodium hydroxide (2.0 eq) in anhydrous DMSO in a sealed vessel, add the substituted amidoxime (1.0 eq) and the carboxylic acid ester (1.2 eq).[10]
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or silica gel column chromatography.[10]
The 1,3-Dipolar Cycloaddition Route: A [3+2] Strategy
An alternative and elegant approach is the Huisgen 1,3-dipolar cycloaddition.[11] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 3-atom component) with a nitrile (the 2-atom component).[5]
The primary challenge and key experimental consideration in this method is the generation and handling of the nitrile oxide intermediate, which is often unstable and prone to dimerization to form a furoxan (1,2,5-oxadiazole-2-oxide).[12] Therefore, nitrile oxides are almost always generated in situ from precursors like hydroximoyl chlorides (by dehydrochlorination with a base) or from aldoximes via oxidation.[8] To minimize the dimerization side reaction, the nitrile component is often used in large excess or as the solvent.[12]
Caption: General workflow for 1,3-dipolar cycloaddition.
Modern Enabling Technologies: Accelerating Discovery
Advances in laboratory technology have revolutionized the synthesis of 1,2,4-oxadiazoles, enabling faster, more efficient, and higher-throughput production.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has become an invaluable tool for accelerating chemical reactions.[13] By utilizing dielectric heating, microwaves can rapidly and uniformly heat the reaction mixture to temperatures higher than conventional reflux, often leading to dramatic reductions in reaction time (from hours to minutes) and improved yields.[2][14] This is particularly effective for the cyclodehydration step in the amidoxime route.
-
In a dedicated microwave-safe reaction vessel equipped with a magnetic stir bar, combine the amidoxime (1.0 eq), a carboxylic acid (1.1 eq), and a coupling agent (e.g., HBTU, 1.1 eq) in a suitable solvent like DMF or NMP.[14]
-
Add an organic base, such as N,N-diisopropylethylamine (DIEA, 2.0-3.0 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 120-160 °C) for 10-30 minutes.[2] The reaction is often monitored by pressure changes within the sealed vessel.
-
After cooling, the product is isolated using standard workup and purification procedures.
Continuous Flow Synthesis
For library synthesis and process scale-up, continuous flow chemistry offers significant advantages in terms of safety, reproducibility, and automation.[15] Reagents are pumped through heated tubes or columns (reactors), where mixing and reaction occur in a continuous stream. This technology allows for precise control over reaction parameters and enables the safe use of high temperatures and pressures.[16]
A typical setup involves pumping streams of the arylnitrile and a hydroxylamine/base solution into a heated microreactor to form the amidoxime in situ. This stream is then mixed with an acylating agent before entering a second heated reactor to facilitate the cyclization, yielding the 1,2,4-oxadiazole in a continuous fashion with residence times often under 30 minutes.[16][17]
Caption: Schematic of a continuous flow synthesis setup.
Comparative Analysis of Synthesis Methods
The choice of synthetic method is a strategic decision based on factors like substrate availability, desired scale, required throughput, and available equipment.
| Method | Starting Materials | Typical Conditions | Typical Yields | Advantages | Disadvantages |
| Two-Step Amidoxime Route | Amidoxime, Acyl Chloride/Anhydride | Reflux in Toluene/DMSO, 4-24h | 50-85% | Robust, reliable, intermediate isolation allows for purification. | Time-consuming, often requires high temperatures. |
| One-Pot Amidoxime Route | Amidoxime, Carboxylic Acid/Ester | Base (NaOH, TBAF) in DMSO/THF, RT, 4-24h[7] | 60-95%[9] | Operationally simple, high efficiency, avoids intermediate isolation. | Can be sensitive to substrate functionalities (e.g., unprotected -OH). |
| 1,3-Dipolar Cycloaddition | Nitrile, Aldoxime (Nitrile Oxide Precursor) | Base, RT, often with excess nitrile | 40-70% | Access to different substitution patterns, mild conditions. | Nitrile oxide dimerization is a major side reaction[12], limited substrate scope. |
| Microwave-Assisted Synthesis | Amidoxime, Carboxylic Acid | 120-160 °C, 10-30 min[2] | 70-95% | Drastically reduced reaction times, often higher yields. | Requires specialized microwave reactor equipment. |
| Continuous Flow Synthesis | Nitrile, Hydroxylamine, Acylating Agent | 150-200 °C, <30 min residence time[16] | 60-90% | High throughput, scalable, enhanced safety for high T/P reactions. | Requires specialized flow chemistry equipment and optimization. |
Conclusion
The synthesis of 1,2,4-oxadiazoles has evolved significantly from the foundational work of Tiemann and Krüger. While the reaction of amidoximes with acylating agents remains the most versatile and widely used strategy, modern innovations have transformed its execution. One-pot procedures, particularly those employing superbases like NaOH/DMSO, offer remarkable efficiency for bench-scale synthesis. For rapid lead optimization and library generation, microwave-assisted and continuous flow methods provide unparalleled speed and throughput. The selection of the optimal synthetic route requires a careful analysis of the target molecule's structure, the desired scale of production, and the technological resources available. By understanding the underlying principles and practical considerations of each method, researchers can confidently and efficiently construct this vital heterocyclic scaffold for the advancement of drug discovery and development.
References
- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. soc.chim.it [soc.chim.it]
- 12. benchchem.com [benchchem.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Purity Analysis of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of "5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole," a key building block in medicinal chemistry.[1][2] The guide also explores alternative analytical techniques, offering supporting data and experimental protocols to aid in method selection and development.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reversed-phase HPLC (RP-HPLC) is the most common method for purity analysis in the pharmaceutical industry due to its robustness, reproducibility, and ability to separate a wide range of compounds.[3][4] A stability-indicating RP-HPLC method is essential for resolving the active pharmaceutical ingredient (API) from its potential impurities and degradation products.[5][6][7]
Experimental Protocol: A Typical RP-HPLC Method
While a specific validated method for this compound is not publicly available, a standard protocol can be established based on methods developed for similar oxadiazole derivatives.[5][6][8]
-
Chromatographic System: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of non-polar to moderately polar compounds.
-
Mobile Phase: A gradient elution is often preferred to resolve a wider range of impurities. A typical mobile phase would consist of:
-
Solvent A: 0.1% Orthophosphoric acid in water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 235 nm, where oxadiazole derivatives typically show absorbance.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 50 µg/mL.
Data Presentation: Method Validation Parameters
The following table summarizes typical validation parameters for an RP-HPLC method for an oxadiazole derivative, demonstrating the method's reliability.[5][6][8]
| Parameter | Typical Acceptance Criteria | Example Results for a Similar Compound[5][8] |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Concentration Range | - | 10 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.25% - 100.0% |
| Precision (% RSD) | ||
| - Intraday | ≤ 2.0% | < 2.0% |
| - Interday | ≤ 2.0% | < 2.0% |
| Selectivity/Specificity | No interference at the retention time of the main peak | Peak resolution > 2 from the nearest degrading peak. |
Potential Impurities
A robust HPLC method should be able to separate the main compound from potential process-related impurities and degradation products. For this compound, these could include:
-
Starting materials: Isobutyronitrile, hydroxylamine, and chloroacetyl chloride.
-
Intermediates: N'-hydroxyisobutyrimidamide.
-
By-products: Isomers or products from side reactions.
-
Degradation products: Formed under stress conditions (e.g., hydrolysis, oxidation).
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the purity analysis of a pharmaceutical intermediate using HPLC.
Caption: Workflow for HPLC Purity Analysis.
Alternative Analytical Techniques: A Comparison
While RP-HPLC is the workhorse of purity analysis, other techniques can offer advantages in specific situations.[3][9]
1. Supercritical Fluid Chromatography (SFC)
SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[3][9]
-
Advantages:
-
Disadvantages:
-
Requires specialized equipment.
-
May have lower sensitivity for some compounds compared to HPLC with UV detection.
-
2. Hydrophilic Interaction Chromatography (HILIC)
HILIC is a variant of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[3]
-
Advantages:
-
Disadvantages:
-
Longer column equilibration times.
-
Can be less robust than RP-HPLC.
-
3. Normal Phase Chromatography (NP-HPLC)
NP-HPLC utilizes a polar stationary phase and a non-polar mobile phase.
-
Advantages:
-
Disadvantages:
-
Mobile phases are often composed of less desirable solvents from an environmental and safety perspective.
-
Less common for routine purity analysis in QC labs compared to RP-HPLC.
-
Comparative Analysis Logic
The choice of analytical technique depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. ijper.org [ijper.org]
- 2. ijpsm.com [ijpsm.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 6. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the X-ray Crystallography of 1,2,4-Oxadiazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heteroaromatic system that has garnered significant attention in medicinal chemistry.[1] Its prevalence in modern drug discovery stems from its role as a robust bioisosteric replacement for ester and amide functionalities.[2][3][4][5] This substitution is advantageous because the 1,2,4-oxadiazole core is resistant to hydrolysis by metabolic enzymes, enhancing the pharmacokinetic profile of drug candidates.[1][3][4] Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions within these molecules is paramount for establishing clear structure-activity relationships (SAR) and optimizing drug design.[4]
X-ray crystallography remains the gold standard for unambiguously determining these solid-state structures. The resulting atomic coordinates provide invaluable insights into molecular conformation, crystal packing, and the non-covalent interactions that dictate the physicochemical properties of the active pharmaceutical ingredient (API).[6]
Interestingly, the isomeric position of the nitrogen atoms within the oxadiazole ring dramatically influences molecular properties. A systematic comparison between 1,2,4- and 1,3,4-oxadiazole isomers reveals that the 1,3,4-isomer typically exhibits significantly lower lipophilicity (log D), along with a more favorable profile regarding metabolic stability and aqueous solubility.[2][5] These differences are rooted in their intrinsically different charge distributions and molecular dipole moments, underscoring why a detailed structural analysis of the 1,2,4-isomer is critical for rational drug design.[2][5] This guide provides a comparative framework and practical methodologies for the successful crystallographic analysis of 1,2,4-oxadiazole derivatives.
The Crystallization Challenge: From Soluble Compound to Diffracting Crystal
The path from a purified powder to a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in structural analysis. The fundamental goal is to slowly guide molecules from a disordered state in solution to a highly ordered, repeating three-dimensional lattice. This requires achieving a state of supersaturation, where the solute concentration exceeds its equilibrium solubility, but doing so under meticulously controlled conditions to favor the nucleation and growth of a single, perfect crystal over rapid precipitation or oiling out.[6][7]
For heterocyclic compounds like 1,2,4-oxadiazoles, solvent selection is the most critical experimental choice. The ideal solvent (or solvent system) must not only fully dissolve the compound at a higher temperature or in a larger volume but also possess the right polarity and hydrogen-bonding characteristics to facilitate the intermolecular interactions necessary for lattice formation. The presence of electronegative nitrogen and oxygen atoms in the oxadiazole ring makes it a potent hydrogen bond acceptor, a feature that must be considered when selecting solvents.[8]
Comparative Overview of Crystal Growth Methodologies
The choice of crystallization method is dictated by the compound's specific solubility and stability characteristics. No single method is universally superior; therefore, a screening approach is often necessary.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Solvent is slowly removed from a near-saturated solution, increasing solute concentration to the point of nucleation.[9] | Simple to set up; requires minimal equipment. | Often yields crystals of poor quality that grow on vessel walls; least controlled method.[10] | Thermally stable, moderately soluble compounds. |
| Cooling Crystallization | A saturated solution at an elevated temperature is slowly cooled, leveraging the compound's lower solubility at reduced temperatures.[9] | Good control over the rate of supersaturation; widely applicable. | Requires a compound whose solubility is highly temperature-dependent. | Compounds with a steep solubility curve. |
| Vapor Diffusion | A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a miscible "anti-solvent" in a sealed chamber. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Excellent control over the rate of crystallization; often produces high-quality crystals. | Can be slower than other methods; requires careful selection of solvent/anti-solvent pairs. | Compounds that are highly soluble in one solvent but poorly soluble in another. |
| Layering | A less dense anti-solvent is carefully layered on top of a denser, saturated solution of the compound. Crystals form at the interface as the solvents slowly mix. | Spatially separates nucleation from the bulk solution, potentially leading to fewer, larger crystals. | Technically challenging to set up without disturbing the interface. | Systems where a clear density difference exists between the solvent and anti-solvent. |
Experimental Workflow: From Purified Powder to Refined Structure
The journey from a synthesized compound to a final, validated crystal structure is a multi-step process that demands precision at every stage. This workflow represents a self-validating system where the success of each step is contingent upon the quality of the previous one.
Caption: End-to-end workflow for X-ray crystallography of 1,2,4-oxadiazole derivatives.
Protocol 1: Synthesis of a Representative 1,2,4-Oxadiazole
This protocol provides a generalized route adapted from established methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, often proceeding through an amidoxime intermediate.[8][11][12]
-
Amidoxime Formation:
-
Dissolve the starting nitrile (e.g., a substituted benzonitrile, 1.0 eq) in a suitable solvent like ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium bicarbonate (1.5 eq).[11]
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts. Dry the organic layer and concentrate to yield the crude amidoxime.
-
-
Cyclization to form the 1,2,4-Oxadiazole:
-
Dissolve the purified amidoxime (1.0 eq) in a solvent like pyridine or toluene.
-
Add the desired acylating agent (e.g., a substituted acyl chloride, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, again monitoring by TLC.
-
After cooling, perform an aqueous workup to remove the catalyst and unreacted starting materials.
-
Purify the final 1,2,4-oxadiazole derivative by column chromatography on silica gel.[11]
-
Protocol 2: Single Crystal Growth by Vapor Diffusion
-
Preparation: Place 5-10 mg of the purified 1,2,4-oxadiazole derivative into a small vial (e.g., a 2 mL glass vial).
-
Dissolution: Add a "good" solvent (e.g., dichloromethane or ethyl acetate) dropwise until the compound is fully dissolved. Use the minimum amount of solvent necessary.
-
Sealing: Place the small vial inside a larger beaker or jar containing a 1-2 cm layer of a miscible "anti-solvent" (e.g., hexane or pentane). The anti-solvent should be one in which the compound is poorly soluble.
-
Equilibration: Seal the larger container tightly. Do not disturb.
-
Incubation: Allow the system to stand at a constant temperature (often room temperature) for several days to weeks. The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystal growth.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a crystal mounting loop.
Comparative Structural Analysis: Decoding the Crystal Lattice
The final crystal structure is a delicate balance of molecular shape and intermolecular forces. For 1,2,4-oxadiazole derivatives, the nature of the substituents at the 3- and 5-positions is the primary determinant of the resulting solid-state architecture.[13][14]
The Role of Substituents in Directing Crystal Packing
The electronic and steric properties of the substituent groups dictate the types of non-covalent interactions that can form, which in turn governs the overall crystal packing motif.
Caption: Influence of substituent properties on intermolecular interactions in 1,2,4-oxadiazoles.
-
Hydrogen Bonding: The two nitrogen atoms and the oxygen atom of the 1,2,4-oxadiazole ring are potent hydrogen bond acceptors.[8] If substituents contain hydrogen bond donors (like hydroxyl or amine groups), strong, directional hydrogen bonds will likely dominate the crystal packing. Even in the absence of strong donors, weaker C–H···N and C–H···O interactions play a vital role in stabilizing the crystal lattice.[15][16]
-
π-π Stacking: When aromatic rings are present as substituents, π-π stacking interactions are common. The electronic nature of the substituents modulates this effect; electron-withdrawing groups can create an electron-poor ring that favorably stacks with an electron-rich aromatic system.[8]
-
Steric Effects: Large, bulky substituents can prevent the planar oxadiazole cores from packing closely together. This steric hindrance can lead to more open, less dense crystal structures and may frustrate the formation of otherwise favorable interactions.[15]
Case Study Comparison
While a comprehensive database is beyond the scope of this guide, the following table summarizes findings from various studies to illustrate structural diversity.
| Compound Class | Key Substituents | Observed Intermolecular Interactions | Structural Notes |
| 3,5-Diaryl-1,2,4-oxadiazoles [17] | Phenyl, substituted phenyl | C–H···N, C–H···π, π-π stacking | The planarity between the central oxadiazole and flanking aryl rings is crucial. Torsion angles are influenced by ortho-substituents. |
| Alkyl/Aryl-1,2,4-oxadiazoles [18] | Naphthyl at C3, functionalized piperidine at C5 | C–H···N, potential for salt formation if piperidine N is protonated | The flexibility of the piperidine ring allows for multiple conformations, influencing packing. |
| Derivatives with long alkyl chains [14] | C3/C5 aryl groups with long terminal alkyl chains | Van der Waals forces, C–H···π | Often exhibit liquid crystalline properties, where the alkyl chains drive phase behavior.[13][14][19] |
| 1,2,4-Oxadiazole Metal Complexes [17] | Ligands with coordinating groups (e.g., dianiline) | Coordination bonds, H-bonding, π-stacking | The geometry is dominated by the coordination sphere of the metal ion (e.g., Ag(I), Cu(II)), leading to polymeric or monomeric structures.[17] |
Conclusion and Future Outlook
The crystallographic analysis of 1,2,4-oxadiazole derivatives is a cornerstone of modern drug discovery, providing the definitive structural data needed to rationalize and guide medicinal chemistry efforts. The successful generation of high-quality single crystals, while challenging, is achievable through systematic screening of crystallization conditions and a deep understanding of the compound's physicochemical properties.
The comparative analysis of these structures consistently reveals that the crystal packing is a complex interplay directed by the electronic and steric nature of the substituents at the C3 and C5 positions. Weak interactions, particularly C–H···N and C–H···π bonds, are often as critical as stronger hydrogen bonds in stabilizing the final lattice. By leveraging this structural knowledge, researchers can better predict and modulate properties like solubility and stability, ultimately accelerating the development of safer and more effective therapeutics. The continued exploration of co-crystallization techniques may offer new avenues to further optimize the solid-state properties of these valuable heterocyclic compounds.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. syrris.com [syrris.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00944K [pubs.rsc.org]
- 16. Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Non-symmetrically (1,2,4- and 1,3,4-)oxadiazole homologous: synthesis, characterisation and study the effect of different substituents on their mesophase behaviours | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of halogenated heterocyclic compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole.
This document outlines the necessary procedures for the safe handling and disposal of this compound, a combustible and hazardous chemical compound. Adherence to these guidelines is critical to protect personnel, prevent environmental contamination, and comply with regulatory standards.
Immediate Safety and Hazard Information
This compound is classified with the following hazards:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | - | Causes skin irritation. |
| Eye Damage/Irritation | - | Causes serious eye irritation. |
| Combustibility | - | Combustible Solid. |
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
Step-by-Step Disposal Protocol
1. Waste Segregation: The Critical First Step
Proper segregation of chemical waste is the most crucial step to ensure safety and compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and compatible waste container for this compound and other halogenated organic waste.[1][2][3]
-
Labeling: The container must be labeled "Hazardous Waste: Halogenated Organic Solids" and should list all constituents, including this compound.
-
No Mixing: Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible chemical waste streams.[1][4] Mixing can lead to dangerous reactions and significantly increases disposal costs.
2. Collection and Storage of Waste
-
Container Integrity: Ensure the waste container is in good condition, with a tightly sealing lid to prevent leaks or spills.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.
-
Secondary Containment: It is best practice to keep the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
3. Final Disposal Procedure
The recommended method for the final disposal of this compound is through a licensed hazardous waste disposal facility.
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.
-
Incineration: The most common and effective disposal method for chlorinated organic compounds is high-temperature incineration.[5][6] This process breaks down the molecule into less harmful components. However, it is critical that the incineration is performed in a specialized facility equipped with appropriate scrubbers and afterburners to neutralize hazardous byproducts.
Potential Hazards During Disposal
The incineration of nitrogen- and chlorine-containing organic compounds like this compound can produce hazardous byproducts if not conducted under optimal conditions. These can include:
-
Hydrogen Chloride (HCl): A corrosive gas that is a primary byproduct of the combustion of chlorinated organic materials.[6][7]
-
Nitrogen Oxides (NOx): These are common byproducts from the combustion of nitrogen-containing compounds and are atmospheric pollutants.[7]
-
Dioxins and Furans: Incomplete combustion of chlorinated organic compounds can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).[7][8][9] Modern, high-temperature incinerators with advanced emission controls are designed to minimize or prevent the formation and release of these compounds.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, minimizing risks and adhering to regulatory requirements. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for the most detailed and current information.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. vumc.org [vumc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 7. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nottinghamshire.gov.uk [nottinghamshire.gov.uk]
- 9. no-burn.org [no-burn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
